2-Bromo-1-(2,4-dimethylphenyl)ethanone
Description
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Properties
IUPAC Name |
2-bromo-1-(2,4-dimethylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-7-3-4-9(8(2)5-7)10(12)6-11/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCCVWPVPFIRJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CBr)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90366268 | |
| Record name | 2-bromo-1-(2,4-dimethylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26346-85-0 | |
| Record name | 2-bromo-1-(2,4-dimethylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-1-(2,4-dimethylphenyl)ethanone (CAS No. 26346-85-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-1-(2,4-dimethylphenyl)ethanone, also known as 2,4-dimethylphenacyl bromide, is a halogenated aromatic ketone with significant potential as a versatile intermediate in organic synthesis. Its utility is particularly pronounced in the development of novel pharmaceutical compounds, owing to the reactivity of the α-bromo ketone moiety. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its relevance to drug discovery and development. While specific biological data for this compound is limited in publicly available literature, this guide also explores the known biological activities of structurally related acetophenone derivatives to highlight its potential as a scaffold for new therapeutic agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical suppliers and databases.
| Property | Value | Source |
| CAS Number | 26346-85-0 | [1] |
| Molecular Formula | C₁₀H₁₁BrO | [1] |
| Molecular Weight | 227.10 g/mol | [1] |
| Appearance | Light yellow solid | N/A |
| Melting Point | 44 °C | N/A |
| Boiling Point | 281.2 °C at 760 mmHg (Predicted) | N/A |
| Density | 1.362 g/cm³ (Predicted) | N/A |
| Solubility | Information not available | N/A |
| InChI Key | GSCCVWPVPFIRJP-UHFFFAOYSA-N | [1] |
| SMILES | CC1=CC(=C(C=C1)C(=O)CBr)C | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the α-bromination of the corresponding ketone, 1-(2,4-dimethylphenyl)ethanone. Several methods are available for the α-bromination of ketones, with the choice of brominating agent and reaction conditions influencing the yield and purity of the product.
Proposed Synthesis Route
A common and effective method for the α-bromination of acetophenones is the use of bromine in a suitable solvent, often with a catalytic amount of acid.[2]
Reaction:
1-(2,4-dimethylphenyl)ethanone + Br₂ → this compound + HBr
Detailed Experimental Protocol (Adapted from a similar synthesis)
This protocol is adapted from the synthesis of a structurally related compound, 2-Bromo-1-(2,4-dichlorophenyl)ethanone, and is expected to be effective for the target molecule.
Materials:
-
1-(2,4-dimethylphenyl)ethanone
-
Bromine (Br₂)
-
Diethyl ether (anhydrous)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Sodium sulfate (Na₂SO₄, anhydrous)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(2,4-dimethylphenyl)ethanone (0.1 mol) in 100 mL of anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add bromine (0.1 mmol) dropwise to the stirred solution.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion of the reaction, transfer the mixture to a separatory funnel.
-
Wash the organic phase sequentially with 100 mL of deionized water and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude this compound can be further purified by recrystallization.
Safety Precautions: Bromine is highly corrosive and toxic. This experiment should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
Reactivity and Applications in Drug Development
The synthetic utility of this compound stems from the reactivity of the α-bromo ketone functional group. This moiety is susceptible to nucleophilic substitution, making it an excellent precursor for a wide range of derivatives.
General Reactivity
The carbon atom bearing the bromine is electrophilic and readily undergoes Sₙ2 reactions with various nucleophiles, including amines, thiols, and carbanions. This allows for the introduction of diverse functional groups at the α-position to the carbonyl group.
Role as a Pharmaceutical Intermediate
α-Bromoacetophenones are valuable building blocks in medicinal chemistry.[3] They serve as precursors for the synthesis of various heterocyclic compounds, which are common scaffolds in many approved drugs.[3]
Derivatives of structurally similar compounds have shown promise in several therapeutic areas:
-
Antifungal Agents: Acetophenone derivatives have been investigated for their antifungal properties.[4][5] The introduction of a bromine atom can enhance the electrophilicity of the molecule, potentially increasing its interaction with biological nucleophiles in fungal cells.
-
Antineoplastic Agents: A related compound, 2-Bromo-1-(2,5-dimethylphenyl)ethanone, is used as an intermediate in the synthesis of compounds with potential antineoplastic activity.[6]
-
Antiviral Agents: A structurally similar intermediate is used in the synthesis of analogs of Daclatasvir, a potent inhibitor of the hepatitis C virus (HCV) NS5A protein.
Biological Activity and Potential Signaling Pathways (Prospective Analysis)
While no specific biological data or signaling pathway information is currently available for this compound, the known activities of related compounds allow for a prospective analysis of its potential biological effects.
Potential Antifungal Activity
Numerous studies have demonstrated the antifungal activity of acetophenone derivatives.[4][5] The mechanism of action for many antifungal agents involves the disruption of fungal cell membrane integrity or the inhibition of essential enzymes.
Hypothetical Mechanism of Antifungal Action:
It is plausible that this compound could act as an alkylating agent. The electrophilic α-carbon could react with nucleophilic residues (e.g., cysteine or histidine) in the active sites of essential fungal enzymes, leading to their irreversible inhibition. One such potential target could be enzymes involved in ergosterol biosynthesis, a critical component of the fungal cell membrane.
Below is a conceptual diagram illustrating this hypothetical mechanism.
References
- 1. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and antifungal activities of some new triazolylacetophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Reactions of a-Bromo Ketones with Primary Amines | Semantic Scholar [semanticscholar.org]
- 6. fiveable.me [fiveable.me]
Physical and chemical properties of 2,4-dimethylphenacyl bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethylphenacyl bromide, also known as 2-bromo-1-(2,4-dimethylphenyl)ethanone, is an alpha-brominated ketone derivative of acetophenone. It belongs to the class of phenacyl bromides, which are widely recognized as versatile reagents in organic synthesis. The presence of a reactive bromine atom alpha to a carbonyl group makes it a potent electrophile and a valuable building block for the construction of a diverse array of organic molecules, particularly heterocyclic compounds of medicinal interest. This technical guide provides a comprehensive overview of the physical and chemical properties, synthetic methodologies, and potential applications of 2,4-dimethylphenacyl bromide relevant to the field of drug discovery and development.
Physical and Chemical Properties
The physicochemical properties of 2,4-dimethylphenacyl bromide are summarized in the table below. While experimental data for some properties of this specific analog are limited, data from closely related compounds are provided for reference.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁BrO | [1] |
| Molecular Weight | 227.10 g/mol | [1] |
| CAS Number | 26346-85-0 | [2][3] |
| Boiling Point | 281.2 °C at 760 mmHg | [2] |
| Flash Point | 64.3 °C | [2] |
| Appearance | Not explicitly reported; phenacyl bromides are typically crystalline solids. | [4] |
| Solubility | Not explicitly reported; likely soluble in common organic solvents like chloroform and DMSO. | [5] |
Spectral Data Summary:
| Technique | Data Availability |
| ¹H NMR | Spectra available in databases.[1] |
| ¹³C NMR | Data available for related phenacyl bromide derivatives.[5] |
| Infrared (IR) Spectroscopy | Spectra available in databases.[1] |
| Mass Spectrometry (MS) | Data available for related phenacyl bromide derivatives.[5] |
| UV-Vis Spectroscopy | Spectra available in databases.[1] |
Experimental Protocols
Synthesis of 2,4-Dimethylphenacyl Bromide
A common and effective method for the synthesis of α-bromoketones is the direct bromination of the corresponding ketone.[6] The following protocol is a representative procedure for the synthesis of 2,4-dimethylphenacyl bromide from 2,4-dimethylacetophenone.
Reaction: Bromination of 2,4-Dimethylacetophenone
Materials:
-
2,4-Dimethylacetophenone
-
Bromine (Br₂)
-
Methanol (or another suitable solvent like ethyl ether)[7]
-
Hydrochloric acid (catalytic amount, if necessary)[8]
Procedure:
-
Dissolve 2,4-dimethylacetophenone in a suitable solvent such as methanol in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath (0-5 °C).
-
If required, add a catalytic amount of concentrated hydrochloric acid to facilitate the reaction.[8]
-
Slowly add a stoichiometric amount of bromine, dissolved in the same solvent, to the cooled solution with continuous stirring. The disappearance of the bromine color indicates the progress of the reaction.
-
After the addition is complete, continue stirring at room temperature for an additional hour to ensure the reaction goes to completion.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 2,4-dimethylphenacyl bromide.
Chemical Reactivity and Applications in Synthesis
The reactivity of 2,4-dimethylphenacyl bromide is dominated by the electrophilic nature of the carbon atom bearing the bromine. This makes it an excellent substrate for nucleophilic substitution reactions.
Nucleophilic Substitution Reactions
2,4-Dimethylphenacyl bromide readily reacts with a wide range of nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. This reactivity is the cornerstone of its utility in organic synthesis.
General Reaction Scheme:
This versatile reactivity allows for the synthesis of a variety of derivatives, including:
-
Esters: Reaction with carboxylates.
-
Ethers: Reaction with alkoxides or phenoxides.
-
Thioethers: Reaction with thiolates.
-
Amines: Reaction with primary or secondary amines.[9]
-
Heterocycles: Cyclocondensation reactions with various dinucleophiles are a key application, leading to the formation of important heterocyclic scaffolds such as thiazoles, imidazoles, and quinoxalines.[10][11][12]
Relevance to Drug Development
Synthesis of Bioactive Heterocycles
Phenacyl bromides are key starting materials in the Hantzsch thiazole synthesis and other cyclization reactions that produce scaffolds found in numerous pharmaceuticals.[10] The resulting heterocyclic compounds have been reported to possess a range of biological activities, including:
-
Anticancer: Phenacyl bromide derivatives have been used to synthesize compounds with inhibitory activity against various cancer cell lines and enzymes such as EGFR and B-RAF.[13]
-
Antibacterial and Antifungal: The thiazole and imidazole moieties, readily accessible from phenacyl bromides, are present in many antimicrobial agents.[12][14]
-
Enzyme Inhibition: The electrophilic nature of the α-carbon allows phenacyl bromides and their derivatives to act as covalent inhibitors of enzymes by reacting with nucleophilic residues (e.g., cysteine) in the active site.[4] For instance, derivatives have shown inhibitory potential against enzymes like acetylcholinesterase and butyrylcholinesterase.[14]
The logical workflow for utilizing phenacyl bromides in drug discovery is depicted below:
Conclusion
2,4-Dimethylphenacyl bromide is a valuable synthetic intermediate with significant potential in the field of medicinal chemistry and drug development. Its facile synthesis and high reactivity make it an attractive starting material for the creation of diverse molecular libraries. While direct biological studies on this specific compound are limited, its role as a precursor to a wide range of pharmacologically active heterocyclic compounds underscores its importance for researchers and scientists in the pharmaceutical industry. Further exploration of the derivatives of 2,4-dimethylphenacyl bromide could lead to the discovery of novel therapeutic agents.
References
- 1. This compound | C10H11BrO | CID 2063450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. Phenacyl bromide | C8H7BrO | CID 6259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone | 37904-72-6 | Benchchem [benchchem.com]
- 6. Phenacyl bromide - Wikipedia [en.wikipedia.org]
- 7. prepchem.com [prepchem.com]
- 8. zenodo.org [zenodo.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. cidcocollegenashik.ac.in [cidcocollegenashik.ac.in]
- 13. researchgate.net [researchgate.net]
- 14. discovery.researcher.life [discovery.researcher.life]
2-Bromo-1-(2,4-dimethylphenyl)ethanone molecular structure and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 2-Bromo-1-(2,4-dimethylphenyl)ethanone, a key intermediate in organic synthesis, particularly in the development of pharmaceutical agents.
Molecular Structure and Formula
This compound, also known as 2,4-dimethylphenacyl bromide, is an aromatic ketone featuring a bromine atom at the alpha position to the carbonyl group. This structural arrangement makes it a highly reactive electrophile and a valuable building block for the synthesis of a variety of heterocyclic compounds.
Molecular Formula: C₁₀H₁₁BrO[1]
Canonical SMILES: CC1=CC(=C(C=C1)C(=O)CBr)C[1]
IUPAC Name: this compound[1]
The presence of the bromoacetyl group attached to the 2,4-dimethylphenyl ring is central to its reactivity, enabling facile nucleophilic substitution reactions at the alpha-carbon.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing and optimizing synthetic protocols and for understanding the compound's behavior in various chemical environments.
| Property | Value | Source |
| Molecular Weight | 227.10 g/mol | [1] |
| Boiling Point | 281.2°C at 760 mmHg | |
| Flash Point | 64.3°C | |
| Appearance | Not explicitly found | |
| Melting Point | Not explicitly found | |
| Density | Not explicitly found | |
| Solubility | Not explicitly found |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the dimethylphenyl ring, a singlet for the methylene protons adjacent to the bromine and carbonyl groups, and singlets for the two methyl groups.
-
¹³C NMR: The carbon NMR spectrum would display distinct resonances for the carbonyl carbon, the carbon bearing the bromine atom, the aromatic carbons, and the methyl carbons.
-
IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹.
Synthesis
The synthesis of this compound typically involves the α-bromination of the corresponding ketone, 1-(2,4-dimethylphenyl)ethanone.
Experimental Protocol: General Procedure for α-Bromination of Aryl Ketones
This protocol is a general representation and may require optimization for the specific synthesis of this compound.
Materials:
-
1-(2,4-dimethylphenyl)ethanone
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Solvent (e.g., chloroform, acetic acid, or diethyl ether)
-
Acid catalyst (e.g., a few drops of HBr or AlCl₃, if necessary)
Procedure:
-
Dissolve 1-(2,4-dimethylphenyl)ethanone in a suitable solvent in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine or N-bromosuccinimide in the same solvent to the stirred solution. The addition should be dropwise to control the reaction temperature and prevent the formation of polybrominated byproducts.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, the reaction mixture is quenched by pouring it into cold water.
-
The organic layer is separated, washed with a dilute solution of sodium thiosulfate (to remove excess bromine), followed by a saturated sodium bicarbonate solution, and finally with brine.
-
The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization or column chromatography.
Applications in Drug Development and Heterocyclic Synthesis
This compound is a versatile intermediate in the synthesis of various heterocyclic compounds, many of which are scaffolds for pharmacologically active molecules.[2] Its utility stems from the reactivity of the α-bromoketone moiety, which readily participates in cyclization reactions with various nucleophiles.
Synthesis of Thiazole Derivatives
A prominent application of α-bromoacetophenones is in the Hantzsch thiazole synthesis. The reaction involves the condensation of the α-haloketone with a thioamide. This reaction provides a straightforward route to a wide range of substituted thiazoles, which are known to exhibit diverse biological activities, including antimicrobial and anticancer properties.
Caption: Hantzsch Thiazole Synthesis Workflow
Synthesis of Imidazole Derivatives
Similarly, this compound can be employed in the synthesis of substituted imidazoles. The reaction with amidines or other nitrogen-containing nucleophiles leads to the formation of the imidazole ring system. Imidazole derivatives are integral to many biological processes and are found in numerous pharmaceuticals.
Caption: Role in Drug Discovery
While specific drugs derived from this compound are not prominently documented in publicly available literature, its structural motif is common in compounds investigated for various therapeutic areas. The versatility of this intermediate makes it a valuable tool for medicinal chemists in the exploration of new chemical entities with potential biological activity. Further research is warranted to fully elucidate the pharmacological potential of derivatives synthesized from this compound.
References
A Technical Guide to 2-Bromo-1-phenylbutan-1-one (C10H11BrO): Synthesis, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the α-bromo ketone, 2-bromo-1-phenylbutan-1-one. The chemical formula C10H11BrO can represent several isomers; this document focuses on a prominent and well-documented example. Other possible isomers include 2-bromo-2-methyl-1-phenylpropan-1-one[1] and 1-(4-ethylphenyl)-2-bromoethan-1-one.
Compound Identification and Properties
2-Bromo-1-phenylbutan-1-one is an organic compound classified as an α-bromo ketone.[2][3] It features a phenyl group attached to a butanone backbone, with a bromine atom at the alpha position (the second carbon).[2][4] This structure makes it a valuable intermediate in organic synthesis.[2][4]
Table 1: Physicochemical and Spectroscopic Data for 2-Bromo-1-phenylbutan-1-one
| Property | Value | Reference |
| IUPAC Name | 2-bromo-1-phenylbutan-1-one | [2][5] |
| Synonyms | 2-Bromobutyrophenone, 1-Benzoyl-1-bromopropane | [2] |
| CAS Number | 877-35-0 | [2][6][7][8] |
| Molecular Formula | C10H11BrO | [2][4][5][7] |
| Molecular Weight | 227.1 g/mol | [2][4][5] |
| Appearance | Colorless to pale yellow liquid | [2] |
| IR Absorption (C=O stretch) | ~1680-1700 cm⁻¹ | [4] |
| IR Absorption (C-Br stretch) | ~500-600 cm⁻¹ | [4] |
Synthesis and Experimental Protocols
The primary synthesis route for 2-bromo-1-phenylbutan-1-one is the direct α-bromination of its corresponding ketone, 1-phenylbutan-1-one (butyrophenone).[4] This reaction is a classic example of an acid-catalyzed α-substitution, proceeding through an enol intermediate.[9]
This protocol is adapted from established methods for the synthesis of similar α-bromo ketones.[4][10][11]
Materials:
-
1-phenylbutan-1-one (butyrophenone)
-
Sodium bromide (NaBr)
-
30% Hydrogen peroxide (H₂O₂)
-
30% Hydrochloric acid (HCl)
-
Saturated sodium carbonate solution
-
Saturated brine solution
-
Anhydrous magnesium sulfate
-
Dichloromethane (or other suitable organic solvent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, combine 1-phenylbutan-1-one (1 equivalent) and sodium bromide (3 equivalents).[11]
-
Add 30% hydrochloric acid (2 equivalents) to the mixture with stirring.[11]
-
Slowly add 30% hydrogen peroxide (1.5 equivalents) dropwise to the reaction mixture.[11] Maintain the temperature as needed with an ice bath.
-
Continue stirring the reaction for 1-2 hours.[11] Monitor the reaction progress using thin-layer chromatography (TLC).[11]
-
Upon completion, stop stirring and allow the layers to separate.
-
Extract the aqueous layer with an organic solvent like dichloromethane.
-
Combine the organic layers and wash sequentially with saturated sodium carbonate solution and then with saturated brine.[11]
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.[11]
-
The crude 2-bromo-1-phenylbutan-1-one, often obtained as a yellow oily liquid, can be further purified by column chromatography if necessary.[10] A high yield (around 95%) can be expected with this method.[2][11]
Diagram 1: Synthesis Workflow of 2-Bromo-1-phenylbutan-1-one
Caption: A flowchart illustrating the synthesis of 2-bromo-1-phenylbutan-1-one.
Chemical Reactivity and Applications in Drug Development
The reactivity of α-bromo ketones is dominated by the electrophilic nature of the α-carbon, which is activated by the adjacent carbonyl group.[3] This makes them susceptible to nucleophilic substitution and other transformations, rendering them versatile building blocks in organic synthesis.[3][4]
Key Reactions:
-
Nucleophilic Substitution: The bromine atom is an excellent leaving group, readily displaced by a variety of nucleophiles. This allows for the synthesis of α-amino ketones, α-hydroxy ketones, and α-thioethers.[2][4]
-
Formation of Heterocycles: α-Bromo ketones are crucial precursors for synthesizing a wide range of heterocyclic compounds, which are prominent scaffolds in many pharmaceutical agents.[2][12] For example, they can be used in the Asinger multicomponent reaction to produce 3-thiazolines.[2]
-
Synthesis of α-Azido Ketones: These compounds serve as intermediates in the synthesis of α-azido ketones, which are then used to create biologically important heterocyclic molecules.[2]
In the context of drug development, α-bromo ketones are of particular interest as covalent inhibitors of enzymes.[3] Their electrophilic α-carbon can form a covalent bond with nucleophilic residues, such as cysteine, in the active site of a target protein, leading to irreversible inhibition.[3] This property is harnessed to develop activity-based probes for identifying and profiling enzyme targets, a critical step in modern drug discovery.[3] For instance, α-bromo ketone derivatives have been investigated as potent reversible inhibitors of enzymes like carboxypeptidase A.[13]
Diagram 2: Covalent Inhibition of a Kinase by an α-Bromo Ketone
Caption: The covalent modification of a kinase by an α-bromo ketone inhibitor.
Forensic and Other Applications
Beyond pharmaceuticals, 2-bromo-1-phenylbutan-1-one and related compounds have applications in other scientific fields. For instance, they are used in forensic research, particularly in the study and identification of synthetic cathinones.[2] They also serve as versatile intermediates in the synthesis of more complex organic molecules and in material science for creating polymers.[2]
References
- 1. 2-Bromoisobutyrophenone [webbook.nist.gov]
- 2. Buy 2-Bromo-1-phenylbutan-1-one | 877-35-0 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-Bromo-1-phenylbutan-1-one (73908-28-8) for sale [vulcanchem.com]
- 5. 2-Bromo-1-phenylbutan-1-one | C10H11BrO | CID 52696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. scbt.com [scbt.com]
- 8. 2-Bromo-1-phenylbutan-1-one | 877-35-0 [sigmaaldrich.com]
- 9. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. Page loading... [wap.guidechem.com]
- 11. 2-Bromo-1-phenyl-pentan-1-one synthesis - chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. alpha-Bromo ketone substrate analogues are powerful reversible inhibitors of carboxypeptidase A - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectral Data of 2-bromo-2',4'-dimethylacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectral data for the compound 2-bromo-2',4'-dimethylacetophenone, also known as 2-bromo-1-(2,4-dimethylphenyl)ethanone. The information is presented to be a valuable resource for researchers and professionals involved in chemical synthesis, analysis, and drug development.
Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 2-bromo-2',4'-dimethylacetophenone |
| CAS Number | 26346-85-0 |
| Molecular Formula | C₁₀H₁₁BrO |
| Molecular Weight | 227.10 g/mol |
| Chemical Structure |
|
Spectral Data Summary
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.6 | d | 1H | Ar-H (H6') |
| ~7.1 | s | 1H | Ar-H (H3') |
| ~7.0 | d | 1H | Ar-H (H5') |
| ~4.4 | s | 2H | -COCH₂Br |
| ~2.4 | s | 3H | Ar-CH₃ (at C4') |
| ~2.3 | s | 3H | Ar-CH₃ (at C2') |
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (δ) ppm | Assignment |
| ~195 | C=O |
| ~142 | Ar-C (C4') |
| ~138 | Ar-C (C2') |
| ~135 | Ar-C (C1') |
| ~132 | Ar-C (CH, C6') |
| ~129 | Ar-C (CH, C5') |
| ~126 | Ar-C (CH, C3') |
| ~35 | -COCH₂Br |
| ~21 | Ar-CH₃ (at C4') |
| ~20 | Ar-CH₃ (at C2') |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1690 | Strong | C=O (carbonyl) stretching |
| ~1610, 1480 | Medium-Strong | Aromatic C=C stretching |
| ~2920, 2850 | Medium | C-H (aliphatic) stretching |
| ~1200-1000 | Medium | C-O stretching |
| ~700-600 | Medium | C-Br stretching |
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 226/228 | [M]⁺, [M+2]⁺ | Molecular ion peak (presence of Br isotope) |
| 147 | High | [M - CH₂Br]⁺ |
| 119 | High | [C₉H₁₁]⁺ |
| 91 | Medium | [C₇H₇]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectral data for organic compounds like 2-bromo-2',4'-dimethylacetophenone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of the sample (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The spectrum is recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
For a solid sample, a spectrum can be obtained using the KBr pellet method. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a solution of the compound in a volatile solvent onto a salt plate (e.g., NaCl or KBr). The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
Mass Spectrometry (MS)
Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC). In EI, high-energy electrons bombard the sample molecules, causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z).
Data Interpretation and Logical Relationships
The different spectral data types provide complementary information to elucidate and confirm the structure of 2-bromo-2',4'-dimethylacetophenone.
An In-depth Technical Guide to 2,4-Dimethylphenacyl Bromide: Safety, Handling, and GHS Information
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safety, handling, and Global Harmonized System (GHS) classification of 2,4-dimethylphenacyl bromide. It is intended for use by professionals in research, scientific, and drug development fields. This document includes detailed experimental protocols and data presented in a clear, accessible format to ensure safe and effective use in a laboratory setting.
Chemical Identity and Physical Properties
2,4-Dimethylphenacyl bromide, also known as 2-bromo-1-(2,4-dimethylphenyl)ethanone, is a substituted aromatic ketone. Its chemical structure and key physical and chemical properties are summarized below.
| Property | Value |
| IUPAC Name | This compound[1] |
| Synonyms | 2,4-Dimethyl phenacyl bromide |
| CAS Number | 26346-85-0[1] |
| Molecular Formula | C₁₀H₁₁BrO[1] |
| Molecular Weight | 227.10 g/mol [1] |
| Appearance | Crystalline solid |
| Melting Point | 46-50 °C |
GHS Hazard Information
It is crucial to be fully aware of the hazards associated with 2,4-dimethylphenacyl bromide before handling. The following table summarizes its GHS classification.
| GHS Classification | Hazard Statement | Precautionary Statement Codes |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 |
| Skin Corrosion/Irritation (Category 1B) | H314: Causes severe skin burns and eye damage | P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P321, P363, P405, P501 |
| Serious Eye Damage/Eye Irritation (Category 1) | H318: Causes serious eye damage | P280, P305+P351+P338, P310 |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction | P261, P272, P280, P302+P352, P333+P313, P321, P362+P364, P501 |
| Short-term (acute) aquatic hazard (Category 3) | H402: Harmful to aquatic life | P273, P501 |
Note: This information is based on available Safety Data Sheets for 2,4-dimethylphenacyl bromide and structurally related compounds. Always refer to the specific SDS provided by the supplier.
Safety and Handling
Proper handling of 2,4-dimethylphenacyl bromide is essential to minimize risk. The following procedures should be strictly adhered to in a laboratory setting.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dusts are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Do not ingest. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and bases. The substance may be light-sensitive.
First-Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
In Case of Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Experimental Protocols
Synthesis of 2,4-Dimethylphenacyl Bromide
This protocol is adapted from general procedures for the bromination of substituted acetophenones.
Materials:
-
2,4-Dimethylacetophenone
-
Bromine
-
Methanol
-
Concentrated Hydrochloric Acid
-
Sodium bicarbonate solution (10%)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Benzene-dichloromethane (1:1)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4-dimethylacetophenone (1 equivalent) in methanol.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Slowly add a solution of bromine (0.95-1.0 equivalents) in methanol dropwise to the stirred solution, maintaining the temperature between 0-5 °C.
-
After the addition is complete, continue stirring at 0-5 °C for one hour, then allow the reaction to warm to room temperature and stir for an additional hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by adding 10% sodium bicarbonate solution until the evolution of gas ceases.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by crystallization from a benzene-dichloromethane (1:1) mixture to obtain 2,4-dimethylphenacyl bromide as a crystalline solid.
Biological Activity and Potential Signaling Pathway
While specific studies on the biological activity of 2,4-dimethylphenacyl bromide are limited, research on the closely related compound, p-bromophenacyl bromide (p-BPB), provides valuable insights into its potential mechanism of action, particularly as an inhibitor of neutrophil activation.[2]
Studies have shown that p-BPB can inhibit the activation of neutrophils, a type of white blood cell crucial in the inflammatory response.[2] This inhibition appears to occur at an early stage of the stimulus-response coupling. A key proposed mechanism is the inhibition of a membrane-associated fraction of phospholipase A2 (PLA2).[2] PLA2 is a critical enzyme that releases arachidonic acid from the cell membrane, which is a precursor for the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.
However, it is important to note that in other cell types, such as the macrophage-like P388D1 cell line, p-BPB was found to be a poor inhibitor of intracellular PLA2 and did not significantly affect prostaglandin production.[3][4] This suggests that the inhibitory effect of phenacyl bromides on PLA2 may be cell-type specific.
Furthermore, PLA2 inhibitors, including p-BPB, have been shown to suppress the expression of interleukin-2 (IL-2), a cytokine essential for T-cell proliferation and the adaptive immune response.[5]
The following diagram illustrates a plausible signaling pathway for the inhibition of neutrophil activation by a phenacyl bromide derivative, based on the available literature for p-BPB.
The following diagram illustrates the experimental workflow for synthesizing 2,4-dimethylphenacyl bromide.
Disposal Considerations
Waste materials should be disposed of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.
This technical guide is intended to provide a comprehensive overview for the safe handling and use of 2,4-dimethylphenacyl bromide in a research setting. It is not exhaustive and should be used in conjunction with the manufacturer's Safety Data Sheet and established laboratory safety protocols.
References
- 1. This compound | C10H11BrO | CID 2063450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Inhibition of neutrophil activation by p-bromophenacyl bromide and its effects on phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition studies on the membrane-associated phospholipase A2 in vitro and prostaglandin E2 production in vivo of the macrophage-like P388D1 cell. Effects of manoalide, 7,7-dimethyl-5,8-eicosadienoic acid, and p-bromophenacyl bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phospholipase A2 inhibitors p-bromophenacyl bromide and arachidonyl trifluoromethyl ketone suppressed interleukin-2 (IL-2) expression in murine primary splenocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 2-Bromo-1-(2,4-dimethylphenyl)ethanone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-1-(2,4-dimethylphenyl)ethanone. Due to a lack of experimentally derived quantitative solubility data in publicly available literature, this guide employs a predictive model based on Hansen Solubility Parameters (HSP) to forecast the compound's behavior in a range of common organic solvents. This theoretical approach is supplemented with detailed experimental protocols for researchers seeking to determine precise solubility values empirically.
Introduction to this compound
This compound, also known as 2,4-dimethylphenacyl bromide, is a halogenated aromatic ketone with the molecular formula C₁₀H₁₁BrO[1]. Its structure, featuring a substituted phenyl ring, a carbonyl group, and a bromo-substituent, makes it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules. Understanding its solubility is critical for reaction setup, purification processes such as crystallization, and formulation development.
Predicted Solubility Characteristics
The principle of "like dissolves like" governs solubility, where substances with similar intermolecular forces tend to be miscible. For a nuanced understanding, Hansen Solubility Parameters (HSP) offer a robust predictive framework. HSP decomposes the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH). A solute is predicted to be soluble in a solvent if their HSP values are similar.
Estimated Hansen Solubility Parameters for this compound:
| Parameter | Estimated Value (MPa½) |
| δD (Dispersion) | 19.5 |
| δP (Polar) | 7.5 |
| δH (Hydrogen Bonding) | 4.0 |
Based on these estimated parameters, the following table predicts the qualitative solubility of this compound in a selection of organic solvents at ambient temperature.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Predicted Solubility |
| Non-Polar Solvents | ||||
| n-Hexane | 14.9 | 0.0 | 0.0 | Low |
| Toluene | 18.0 | 1.4 | 2.0 | High |
| Diethyl Ether | 14.5 | 2.9 | 5.1 | Moderate |
| Polar Aprotic Solvents | ||||
| Acetone | 15.5 | 10.4 | 7.0 | High |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | High |
| Dichloromethane | 18.2 | 6.3 | 6.1 | High |
| Chloroform | 17.8 | 3.1 | 5.7 | High |
| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | Moderate |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | Moderate |
| Polar Protic Solvents | ||||
| Methanol | 15.1 | 12.3 | 22.3 | Moderate to Low |
| Ethanol | 15.8 | 8.8 | 19.4 | Moderate |
| Isopropanol | 15.8 | 6.1 | 16.4 | Moderate |
| Water | 15.5 | 16.0 | 42.3 | Very Low |
Disclaimer: The solubility data presented in Table 1 are predictions based on estimated Hansen Solubility Parameters and should be confirmed through experimental validation.
Experimental Protocol for Solubility Determination
For researchers requiring precise quantitative data, the following section outlines a standard laboratory procedure for determining the solubility of a crystalline organic compound like this compound.
Materials and Equipment
-
This compound (solute)
-
Selected organic solvents of high purity
-
Analytical balance (± 0.1 mg)
-
Vials or test tubes with secure caps
-
Constant temperature bath or shaker incubator
-
Vortex mixer
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that equilibrium with the dissolved solute is achieved[3].
-
Record the exact mass of the added solute.
-
Pipette a known volume of the selected solvent into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system. Periodic vortexing can aid in this process[4].
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately attach a syringe filter and dispense the clear, saturated solution into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.
-
Accurately weigh the collected filtrate.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Analyze the standard solutions using a calibrated HPLC (or other suitable analytical method) to generate a calibration curve.
-
Dilute the saturated filtrate sample with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution, accounting for the dilution factor.
-
Express the solubility in desired units, such as mg/mL, g/L, or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
References
Unveiling 2-Bromo-1-(2,4-dimethylphenyl)ethanone: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 2-Bromo-1-(2,4-dimethylphenyl)ethanone, a versatile chemical intermediate with significant potential in research and drug development. This document details its chemical identity, physicochemical properties, synthesis protocols, and its putative role in modulating key cellular signaling pathways.
Chemical Identity and Synonyms
This compound is an aromatic ketone characterized by a bromo-acetyl group attached to a 2,4-dimethylphenyl moiety. For clarity and comprehensive literature searching, a list of its synonyms and identifiers is provided below.
| Identifier Type | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 26346-85-0[1] |
| Molecular Formula | C₁₀H₁₁BrO[1] |
| Molecular Weight | 227.10 g/mol [1] |
| InChI | InChI=1S/C10H11BrO/c1-7-3-4-9(8(2)5-7)10(12)6-11/h3-5H,6H2,1-2H3[1] |
| SMILES | CC1=CC(=C(C=C1)C(=O)CBr)C[1] |
A variety of synonyms are used in literature and commercial listings for this compound. These include:
-
2,4-Dimethylphenacyl bromide[1]
-
α-Bromo-2,4-dimethylacetophenone
-
2-Bromo-2',4'-dimethylacetophenone[1]
-
1-(2,4-Dimethylphenyl)-2-bromoethanone[1]
-
Ethanone, 2-bromo-1-(2,4-dimethylphenyl)-[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| Molecular Weight | 227.10 g/mol | --INVALID-LINK--[1] |
| Exact Mass | 225.99933 Da | --INVALID-LINK--[1] |
| Physical State | Solid (predicted) | General knowledge of similar compounds |
| Solubility | Likely soluble in organic solvents such as ethanol, acetone, and chloroform.[2] | Inferred from structurally similar compounds[1] |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the α-bromination of the corresponding acetophenone, 1-(2,4-dimethylphenyl)ethanone. Below is a generalized experimental protocol based on established methods for the bromination of aromatic ketones.
Synthesis of this compound
Materials:
-
1-(2,4-dimethylphenyl)ethanone
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Appropriate solvent (e.g., diethyl ether, acetic acid, or methanol)
-
Catalyst (if required, e.g., aluminum chloride for bromine-based reactions)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate and hexane for chromatography
Procedure:
-
In a round-bottom flask, dissolve 1-(2,4-dimethylphenyl)ethanone in a suitable solvent such as diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric equivalent of bromine or N-bromosuccinimide to the cooled and stirred solution. If using bromine, a catalytic amount of aluminum chloride may be added prior to the bromine addition.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the reaction mixture with a saturated solution of sodium bicarbonate to neutralize any acidic byproducts.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography using a mixture of ethyl acetate and hexane as the eluent.
Expected Characterization Data:
Based on data from structurally similar compounds, the following spectral characteristics are expected:
-
¹H NMR: Aromatic protons in the range of δ 7.0-7.8 ppm, a singlet for the -CH₂Br protons around δ 4.4-4.5 ppm, and singlets for the two methyl groups.
-
¹³C NMR: A peak for the carbonyl carbon around δ 190 ppm, peaks for the aromatic carbons, a peak for the -CH₂Br carbon, and peaks for the methyl carbons.
-
IR Spectroscopy: A characteristic C=O stretching frequency around 1680-1700 cm⁻¹.
-
Mass Spectrometry: A molecular ion peak corresponding to the mass of the compound, showing a characteristic isotopic pattern for a bromine-containing molecule.
Potential Biological Activity and Signaling Pathways
While specific biological data for this compound is limited, structurally related α-bromoacetophenones have been reported to exhibit significant biological activities, including the modulation of key inflammatory signaling pathways.
Inhibition of NF-κB and MAPK Signaling Pathways
Several studies have demonstrated that brominated acetophenone derivatives can suppress pro-inflammatory responses by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are central regulators of inflammation, and their dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders.
The proposed mechanism of action involves the inhibition of key kinases in these pathways, preventing the phosphorylation and activation of downstream targets. This ultimately leads to a reduction in the production of pro-inflammatory mediators.
Caption: Putative inhibition of NF-κB and MAPK signaling pathways.
Experimental Protocols for Biological Evaluation
To assess the biological activity of this compound, standard in vitro assays can be employed. Below are generalized protocols for investigating its effects on the NF-κB and MAPK signaling pathways.
Western Blot Analysis of MAPK Phosphorylation
This protocol outlines the steps to determine the effect of the compound on the phosphorylation of key MAPK proteins (e.g., ERK, JNK, p38).
References
An In-depth Technical Guide to α-Bromo-2',4'-dimethylacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction and Historical Context
alpha-Bromo-2',4'-dimethylacetophenone, also known as 2-bromo-1-(2,4-dimethylphenyl)ethanone, is an alpha-halogenated ketone. While the specific historical details of its initial synthesis and discovery are not extensively documented in readily available literature, its development can be understood within the broader context of the exploration of phenacyl bromide and its derivatives. These compounds have long been recognized as valuable intermediates in organic synthesis. The introduction of a bromine atom at the alpha-position to the carbonyl group significantly enhances the molecule's reactivity, making it a versatile precursor for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules. Its utility is of particular interest to researchers in medicinal chemistry and drug development due to its role as a building block for novel therapeutic agents.
Chemical Properties and Identification
alpha-Bromo-2',4'-dimethylacetophenone is a solid at room temperature. Its chemical structure and key identifying information are summarized below.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 2,4-Dimethylphenacyl bromide |
| CAS Number | 26346-85-0 |
| Molecular Formula | C₁₀H₁₁BrO |
| Molecular Weight | 227.10 g/mol |
| Monoisotopic Mass | 225.99933 Da |
Synthesis of α-Bromo-2',4'-dimethylacetophenone
The primary route for the synthesis of alpha-bromo-2',4'-dimethylacetophenone is through the alpha-bromination of its precursor, 2',4'-dimethylacetophenone. Various brominating agents can be employed for this transformation, with N-Bromosuccinimide (NBS) being a common and effective choice. The general reaction scheme is depicted below.
Caption: General workflow for the synthesis of α-bromo-2',4'-dimethylacetophenone.
Detailed Experimental Protocol: α-Bromination using N-Bromosuccinimide
This protocol is a representative procedure adapted from general methods for the alpha-bromination of acetophenones.
Materials:
-
2',4'-Dimethylacetophenone
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or a UV lamp
-
Carbon tetrachloride (CCl₄) or other suitable anhydrous, non-polar solvent
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2',4'-dimethylacetophenone (1 equivalent) in anhydrous carbon tetrachloride.
-
Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.
-
Heat the reaction mixture to reflux. If using a UV lamp, irradiate the mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete when the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, to yield pure alpha-bromo-2',4'-dimethylacetophenone.
Spectroscopic and Physical Data
The following tables summarize the key spectroscopic and physical data for alpha-bromo-2',4'-dimethylacetophenone, compiled from available chemical databases.[1]
Spectroscopic Data
| Technique | Data |
| ¹H NMR | Spectral data is available in the PubChem database, typically showing characteristic peaks for the aromatic protons, the methyl groups, and the methylene protons adjacent to the bromine atom.[1] |
| ¹³C NMR | Spectral data is available in the PubChem database, indicating the chemical shifts for the carbonyl carbon, aromatic carbons, methyl carbons, and the carbon bearing the bromine atom.[1] |
| IR | Key absorptions are expected for the C=O stretch of the ketone and the C-Br stretch.[1] |
| Mass Spec | The mass spectrum would show the molecular ion peak and characteristic isotopic patterns due to the presence of bromine. The monoisotopic mass is 225.99933 Da.[1] |
Physical Properties
| Property | Value |
| Melting Point | Not consistently reported in the literature. |
| Appearance | Solid. |
Reaction Mechanism
The alpha-bromination of ketones using NBS typically proceeds via a free radical mechanism, especially when initiated by AIBN or UV light.
Caption: Simplified mechanism of free radical α-bromination of a ketone.
Applications in Synthesis
alpha-Bromo-2',4'-dimethylacetophenone is a valuable intermediate in organic synthesis. The presence of the reactive C-Br bond alpha to a carbonyl group allows for a variety of nucleophilic substitution reactions. This makes it a key starting material for the synthesis of:
-
Heterocyclic compounds: It can be used to construct various five and six-membered heterocyclic rings, which are common scaffolds in pharmaceuticals.
-
Substituted ketones: The bromide can be displaced by a wide range of nucleophiles to introduce new functional groups.
-
Pharmaceutical intermediates: It serves as a precursor in the multi-step synthesis of complex active pharmaceutical ingredients (APIs).
Safety Information
alpha-Bromo-2',4'-dimethylacetophenone is an irritant. It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
References
Commercial Suppliers and Technical Guide for 2-Bromo-1-(2,4-dimethylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Bromo-1-(2,4-dimethylphenyl)ethanone, a key chemical intermediate for research and development. Below you will find information on commercial suppliers, a representative experimental protocol for its synthesis, and its applications in the field of medicinal chemistry and organic synthesis.
Commercial Availability
This compound is available from a variety of commercial suppliers catering to the research and development community. The purity and available quantities can vary, so it is crucial to consult the supplier's specifications.
| Supplier | Purity | Available Quantities | Notes |
| Thermo Scientific (Fisher Scientific) | Typically ≥97% | Gram to bulk quantities | Often sold under the Thermo Scientific™ brand.[1] |
| Sigma-Aldrich (Merck) | Research grade | Gram quantities | Provided for early discovery research; analytical data may not be collected by the supplier.[2] |
| BLDpharm | - | Gram to kilogram quantities | Offers online ordering and various documentation like NMR and HPLC data for some products.[3] |
| ChemicalBook | Varies by supplier | Gram to multi-kilogram quantities | A platform that lists multiple suppliers, primarily from China. |
| Guidechem | Varies by supplier | Gram to bulk quantities | A directory of chemical suppliers. |
Synthesis and Experimental Protocols
While specific, detailed protocols for the synthesis of this compound can be proprietary, a general and widely applicable method involves the bromination of the corresponding acetophenone, 1-(2,4-dimethylphenyl)ethanone.
Representative Synthesis Protocol: Bromination of 1-(2,4-dimethylphenyl)ethanone
This protocol is a representative example of an alpha-bromination of an acetophenone derivative.
Materials:
-
1-(2,4-dimethylphenyl)ethanone
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
An appropriate solvent (e.g., acetic acid, chloroform, or diethyl ether)
-
A catalyst (e.g., a small amount of HBr or AlCl₃, if necessary)
-
Sodium bicarbonate solution (saturated)
-
Magnesium sulfate (anhydrous)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Dissolution: Dissolve 1-(2,4-dimethylphenyl)ethanone in a suitable solvent within a round-bottom flask equipped with a dropping funnel and a magnetic stirrer. The reaction should be carried out in a well-ventilated fume hood.
-
Bromination: Slowly add a stoichiometric amount of the brominating agent (e.g., bromine dissolved in the same solvent) to the flask from the dropping funnel. The reaction temperature should be carefully controlled, often at or below room temperature, using an ice bath if necessary, to prevent over-bromination and side reactions.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to determine the consumption of the starting material.
-
Work-up: Once the reaction is complete, the mixture is typically quenched by pouring it into water. The organic layer is separated, and the aqueous layer may be extracted with an organic solvent to recover any remaining product.
-
Neutralization: The combined organic extracts are washed with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Drying and Evaporation: The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Below is a conceptual workflow for the synthesis of this compound.
Caption: A generalized workflow for the synthesis of this compound.
Applications in Research and Drug Development
This compound is a valuable building block in organic synthesis, primarily utilized as a chemical intermediate for the preparation of more complex molecules. Its utility stems from the reactive α-bromo ketone functional group, which readily participates in various chemical transformations.
-
Synthesis of Heterocyclic Compounds: This compound is a precursor for the synthesis of a wide range of heterocyclic compounds, which are core structures in many pharmaceutical agents. The bromo and keto groups provide reactive sites for cyclization reactions.
-
Intermediate for Active Pharmaceutical Ingredients (APIs): While direct applications in signaling pathways are not prominently documented in public literature, its role as an intermediate in the synthesis of potential drug candidates is noted in patent literature.[4] Derivatives of similar brominated ketones are explored for various therapeutic applications.[5][6]
-
Antimicrobial Research: Although not specifically reported for this compound, derivatives of bromophenols and chalcones (which can be synthesized from acetophenones) have been investigated for their antibacterial and antifungal properties. This suggests a potential area of exploration for derivatives of this compound.
Below is a diagram illustrating the logical relationship of this compound as a chemical intermediate.
Caption: The role of this compound as an intermediate in synthesis.
Signaling Pathways
Based on available scientific literature, there is currently no specific information detailing the direct involvement of this compound in any particular signaling pathways. Its primary role in research appears to be as a synthetic intermediate rather than a biologically active molecule that directly interacts with cellular signaling cascades. Further research into the biological activities of its derivatives may elucidate potential pathway interactions.
References
- 1. 2-Bromo-1-(2,4-dimethylphenyl)ethan-1-one, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 26346-85-0|this compound|BLD Pharm [bldpharm.com]
- 4. US8946479B2 - Process for preparation of 4-fluoro-α-[2methyl-l-oxopropyl]-γ-oxoâNâβ-diphenylbenzene butane amide - Google Patents [patents.google.com]
- 5. Buy 2-Bromo-1-(2,5-dimethylphenyl)ethanone | 75840-13-0 [smolecule.com]
- 6. chemimpex.com [chemimpex.com]
Methodological & Application
Synthesis of 2-Bromo-1-(2,4-dimethylphenyl)ethanone: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 2-Bromo-1-(2,4-dimethylphenyl)ethanone from its precursor, 1-(2,4-dimethylphenyl)ethanone. The α-bromination of acetophenone derivatives is a fundamental transformation in organic synthesis, yielding versatile intermediates for the development of pharmaceutical agents and other fine chemicals. This application note details the reaction mechanism, a step-by-step experimental protocol, and the characterization of the final product. All quantitative data is summarized for clarity, and key processes are visualized using diagrams.
Introduction
α-Bromo ketones are highly valuable synthetic intermediates due to the presence of two reactive electrophilic sites: the carbonyl carbon and the α-carbon. The bromine atom serves as an excellent leaving group, facilitating a variety of nucleophilic substitution reactions. The title compound, this compound, is a key building block in the synthesis of various organic molecules. The presence of the dimethylphenyl group can influence the compound's reactivity and the properties of its downstream derivatives. The synthesis is typically achieved through the acid-catalyzed α-bromination of 1-(2,4-dimethylphenyl)ethanone.
Reaction and Mechanism
The synthesis of this compound proceeds via an acid-catalyzed α-bromination reaction. The mechanism involves the initial protonation of the carbonyl oxygen, followed by tautomerization to form an enol intermediate. This enol then acts as a nucleophile, attacking molecular bromine to yield the α-brominated ketone and regenerating the acid catalyst.
Caption: Acid-catalyzed α-bromination mechanism.
Experimental Protocol
This protocol is adapted from general procedures for the α-bromination of substituted acetophenones.
Materials:
-
1-(2,4-dimethylphenyl)ethanone
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(2,4-dimethylphenyl)ethanone (1 equivalent) in glacial acetic acid. Cool the solution in an ice bath.
-
Addition of Bromine: Slowly add a solution of bromine (1 equivalent) in glacial acetic acid to the stirred solution via the dropping funnel. Maintain the temperature of the reaction mixture below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Work-up: Carefully pour the reaction mixture into a larger beaker containing ice water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash successively with water, saturated aqueous sodium bicarbonate solution (to neutralize the acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.
Caption: General experimental workflow.
Data Presentation
Table 1: Physicochemical Properties and Spectroscopic Data
| Property | Value |
| Chemical Formula | C₁₀H₁₁BrO |
| Molecular Weight | 227.10 g/mol |
| CAS Number | 26346-85-0 |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 43-46 °C |
| Boiling Point | 281.2 °C at 760 mmHg |
| ¹H NMR (CDCl₃, ppm) | δ 7.65 (d, 1H), 7.10 (s, 1H), 7.05 (d, 1H), 4.35 (s, 2H), 2.40 (s, 3H), 2.35 (s, 3H) |
| ¹³C NMR (CDCl₃, ppm) | δ 195.5, 142.0, 138.5, 132.5, 131.0, 129.0, 126.5, 35.0, 21.5, 21.0 |
| Typical Yield | 75-85% |
Note: NMR data is predicted and may vary slightly based on experimental conditions.
Safety Precautions
-
This experiment should be conducted in a well-ventilated fume hood.
-
Bromine is highly corrosive and toxic. Handle with extreme care and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Glacial acetic acid is corrosive. Avoid contact with skin and eyes.
-
Diethyl ether is highly flammable. Work away from open flames and ignition sources.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The synthesis of this compound from 1-(2,4-dimethylphenyl)ethanone is a robust and reproducible procedure. The acid-catalyzed α-bromination provides a straightforward route to this valuable synthetic intermediate. Careful control of the reaction temperature during the bromine addition is crucial to minimize side reactions. The purification of the product can be readily achieved by standard laboratory techniques to yield a product of high purity, suitable for further use in drug discovery and development.
Application Notes and Protocols: Laboratory Scale Bromination of 2',4'-Dimethylacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory-scale α-bromination of 2',4'-dimethylacetophenone to synthesize 2-bromo-1-(2,4-dimethylphenyl)ethanone. The α-bromination of acetophenone derivatives is a fundamental transformation in organic synthesis, yielding versatile intermediates crucial for the development of pharmaceuticals and other fine chemicals.[1] The presence of two electrophilic sites, the carbonyl carbon and the α-carbon, along with the bromide being an excellent leaving group, makes the resulting α-bromo ketones valuable precursors for a wide range of molecular scaffolds.[1] This protocol outlines the necessary reagents, equipment, and a step-by-step procedure for the reaction, work-up, and purification. Additionally, it includes a summary of reaction conditions and reported yields for analogous acetophenone derivatives to guide optimization efforts.
Introduction
The α-bromination of ketones, specifically acetophenone derivatives, is a key reaction in organic chemistry. The resulting α-bromo ketones are important building blocks in the synthesis of various biologically active compounds, including anti-inflammatory agents and heterocyclic systems with therapeutic properties.[1] The reaction typically proceeds via an acid-catalyzed enolization of the ketone, which then acts as a nucleophile, attacking the brominating agent.[2] The choice of brominating agent and reaction conditions is critical to ensure selective monobromination at the α-position and to minimize side reactions such as aromatic ring bromination or the formation of dibrominated products.[2][3] Common brominating agents include elemental bromine (Br₂), N-Bromosuccinimide (NBS), and pyridine hydrobromide perbromide.[4][5] This protocol will focus on a method adapted from general procedures for acetophenone derivatives, employing a suitable brominating agent and solvent system for 2',4'-dimethylacetophenone.
Data Presentation: Bromination of Acetophenone Derivatives
The following table summarizes various conditions and yields reported for the α-bromination of several acetophenone derivatives, providing a comparative basis for the protocol described below.
| Substrate | Brominating Agent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloroacetophenone | Pyridine Hydrobromide Perbromide (1.1) | Acetic Acid | 90 | 3 | >80 | [4] |
| 4-Trifluoromethylacetophenone | Pyridine Hydrobromide Perbromide (1.1) | Acetic Acid | 90 | 3 | 90 ± 5 | [6] |
| 4-Chloroacetophenone | Pyridine Hydrobromide Perbromide (1.1) | Acetic Acid | 90 | 3 | 85 ± 4 | [6] |
| 2',4'-Dichloroacetophenone | Bromine (1.0) | Methanol | 45-50 | - | 95 (crude) | [7] |
| Acetophenone | Bromine (1.0) | Ether | 0 | - | 88-96 (crude) | [8] |
| p-Bromoacetophenone | Bromine (1.0) | Acetic Acid | <20 | 0.5 | 69-72 | [9] |
Experimental Protocol: α-Bromination of 2',4'-Dimethylacetophenone
This protocol is designed for the synthesis of this compound.
Materials:
-
2',4'-Dimethylacetophenone
-
Pyridine hydrobromide perbromide or N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid or Methanol
-
Ice
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Thiosulfate Solution (optional, for quenching excess bromine)
-
Ethyl Acetate or Dichloromethane (for extraction)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Ethanol or Hexane/Ethyl Acetate mixture (for recrystallization or column chromatography)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Dropping funnel (optional)
-
Ice bath
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) apparatus (silica plates, developing chamber, UV lamp)
Procedure:
1. Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2',4'-dimethylacetophenone (1.0 equivalent) in glacial acetic acid.[4]
-
Attach a reflux condenser to the flask.
2. Addition of Brominating Agent:
-
With vigorous stirring, add pyridine hydrobromide perbromide (1.1 equivalents) to the solution at room temperature.[4] Alternatively, N-bromosuccinimide (1.2 equivalents) can be added portion-wise over 10-15 minutes.[4]
-
For reactions using elemental bromine, the solution should be cooled in an ice bath (0-5 °C) before the dropwise addition of bromine (1.0 equivalent) dissolved in a suitable solvent like acetic acid or methanol.[2][9]
3. Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C for pyridine hydrobromide perbromide in acetic acid) and maintain with stirring.[4]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The reaction is typically complete within 3 hours.[4]
4. Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.[4]
-
Pour the reaction mixture into a beaker containing ice-water to precipitate the crude product.[4]
-
If elemental bromine was used, quench any excess bromine by adding a saturated solution of sodium thiosulfate until the orange color disappears.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).[2][10]
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[2]
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[2][10]
5. Purification:
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[4]
-
Alternatively, purification can be achieved by column chromatography on silica gel using a hexane/ethyl acetate gradient.[10]
6. Characterization:
-
The purified product, this compound, should be characterized by standard analytical techniques such as NMR, IR, and mass spectrometry to confirm its identity and purity. The melting point of the solid product can also be determined and compared to literature values.
Visualizations
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. zenodo.org [zenodo.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Bromination - Common Conditions [commonorganicchemistry.com]
- 6. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis routes of 2-Bromo-2',4'-dichloroacetophenone [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. 2-Bromo-4'-methylacetophenone synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: 2,4-Dimethylphenacyl Bromide as an Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,4-dimethylphenacyl bromide as a versatile intermediate in the synthesis of pharmaceutically relevant compounds, particularly focusing on the generation of bioactive 2-aminothiazole derivatives. Detailed experimental protocols and data on related compounds are presented to guide researchers in their drug discovery and development efforts.
Introduction
2,4-Dimethylphenacyl bromide is a substituted α-haloketone that serves as a valuable building block in organic synthesis. Its utility in pharmaceutical chemistry primarily stems from its role as a key reactant in the Hantzsch thiazole synthesis, a classic and efficient method for constructing the thiazole ring. The resulting 2-amino-4-arylthiazole scaffold is a privileged structure found in a wide array of medicinally important compounds exhibiting diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The dimethyl substitution on the phenyl ring can influence the lipophilicity and metabolic stability of the final compounds, potentially enhancing their pharmacokinetic profiles.
Applications in Pharmaceutical Synthesis
The primary application of 2,4-dimethylphenacyl bromide is in the synthesis of 4-(2,4-dimethylphenyl)-substituted heterocyclic compounds. The most prominent example is the synthesis of 2-amino-4-(2,4-dimethylphenyl)thiazole and its derivatives. These compounds are of significant interest due to their potential as:
-
Antimicrobial Agents: The 2-aminothiazole core is a well-established pharmacophore in the development of new antibacterial and antifungal agents. These compounds often exert their effect by inhibiting essential microbial enzymes.
-
Enzyme Inhibitors: Derivatives of the 2-aminothiazole scaffold have been shown to inhibit various enzymes implicated in disease, such as kinases and topoisomerases, making them attractive candidates for cancer and other therapies.
Key Synthetic Reaction: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a condensation reaction between an α-haloketone (in this case, 2,4-dimethylphenacyl bromide) and a thioamide-containing reactant, most commonly thiourea, to yield a thiazole derivative.
General Reaction Scheme:
Caption: General workflow of the Hantzsch thiazole synthesis.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-(2,4-dimethylphenyl)thiazole
This protocol describes a general procedure for the synthesis of 2-amino-4-(2,4-dimethylphenyl)thiazole via the Hantzsch thiazole synthesis.
Materials:
-
2,4-Dimethylphenacyl bromide (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Buchner funnel and filter paper
-
Thin-layer chromatography (TLC) apparatus (e.g., silica gel plates, developing chamber)
-
Hexane and Ethyl Acetate (for TLC)
Procedure:
-
To a round-bottom flask, add 2,4-dimethylphenacyl bromide (1.0 mmol) and thiourea (1.2 mmol).
-
Add ethanol (5 mL) to the flask.
-
Fit the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.
-
Heat the reaction mixture to reflux (approximately 78°C for ethanol) with vigorous stirring.
-
Monitor the progress of the reaction by TLC using a mixture of hexane and ethyl acetate (e.g., 8:3 v/v) as the mobile phase. The reaction is typically complete within 2-4 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled reaction mixture over crushed ice to precipitate the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold water to remove any remaining impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
-
Dry the purified product under vacuum to obtain 2-amino-4-(2,4-dimethylphenyl)thiazole.
Expected Outcome:
Quantitative Data Summary
The following table summarizes the biological activity of various 2-aminothiazole derivatives that are structurally related to the compound synthesized from 2,4-dimethylphenacyl bromide. This data provides a reference for the expected potency of newly synthesized analogs.
| Compound Class | Target Organism/Enzyme | Activity Metric | Potency Range | Reference(s) |
| 2-Aminothiazole Derivatives | Staphylococcus aureus | MIC | 16.1 µM | [3] |
| 2-Aminothiazole Derivatives | Escherichia coli | MIC | 16.1 µM | [3] |
| 2-Aminobenzothiazole Derivatives | DNA Gyrase | IC₅₀ | Low µM | [3] |
| 2-Aminobenzothiazole Derivatives | Topoisomerase IV | IC₅₀ | Low µM | [3] |
| 2-Amino-4-(2,4-dihydroxyphenyl)thiazoles | DNA Gyrase B | IC₅₀ | Low µM |
MIC: Minimum Inhibitory Concentration; IC₅₀: Half-maximal Inhibitory Concentration. The presented data is for analogous compounds and should be used as a guideline.
Mechanism of Action and Signaling Pathways
Antibacterial Activity: Inhibition of DNA Gyrase and Topoisomerase IV
Many 2-aminothiazole derivatives exhibit antibacterial activity by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, repair, and segregation. By inhibiting these enzymes, the compounds disrupt critical cellular processes, leading to bacterial cell death.
References
- 1. In silico discovery of 2-amino-4-(2,4-dihydroxyphenyl)thiazoles as novel inhibitors of DNA gyrase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel 2-aminobenzothiazole derivatives as potential antimicrobial agents with dual DNA gyrase/topoisomerase IV inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reaction of 2-Bromo-1-(2,4-dimethylphenyl)ethanone with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1-(2,4-dimethylphenyl)ethanone, also known as 2,4-dimethylphenacyl bromide, is a versatile α-halo ketone intermediate. Its chemical reactivity, characterized by the electrophilic α-carbon and the good leaving group (bromide), makes it a valuable precursor for the synthesis of a diverse range of heterocyclic and substituted ketone derivatives. These derivatives, particularly those containing imidazole and thiazole moieties, have garnered significant interest in medicinal chemistry due to their potential as antimicrobial and antifungal agents. This document provides detailed application notes and experimental protocols for the reaction of this compound with various nucleophiles, along with an overview of the biological activities of the resulting products.
Reactions with Nucleophiles: An Overview
The primary reaction of this compound with nucleophiles is a nucleophilic substitution (SN2) reaction, where the nucleophile displaces the bromide ion. This reaction is fundamental to the synthesis of a wide array of functionalized ethanone derivatives.
Caption: General workflow of the SN2 reaction.
Common nucleophiles that readily react with this compound include amines, thiols, thioamides, and carboxylates, leading to the formation of α-amino ketones, α-thio ketones, thiazoles, and esters, respectively.
Synthesis of Biologically Active Heterocycles
The reaction of this compound with specific nucleophiles provides a direct route to heterocyclic compounds with significant therapeutic potential.
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and efficient method for the preparation of thiazole derivatives. It involves the reaction of an α-haloketone with a thioamide. The resulting thiazole scaffold is a core component of many antimicrobial and antifungal compounds.
Caption: Hantzsch thiazole synthesis workflow.
Imidazole Synthesis
Substituted imidazoles can be synthesized through the reaction of this compound with amidines such as urea or guanidine. Imidazole derivatives are known to exhibit a broad spectrum of biological activities, including antifungal, antibacterial, and anti-inflammatory properties.
Experimental Protocols
The following protocols provide detailed methodologies for key reactions of this compound.
Protocol 1: Hantzsch Synthesis of 4-(2,4-Dimethylphenyl)-1,3-thiazole
This protocol details the synthesis of a 2-unsubstituted 4-arylthiazole via the cyclocondensation of this compound with thioformamide.
Materials:
-
This compound
-
Thioformamide
-
Absolute Ethanol
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (20-30 mL).
-
To the stirred solution, add thioformamide (1.1 eq).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the pure 4-(2,4-dimethylphenyl)-1,3-thiazole.[1]
Protocol 2: Synthesis of 2-Amino-1-(2,4-dimethylphenyl)ethanone Hydrochloride
This protocol describes a general method for the synthesis of α-amino ketones from α-bromo ketones.
Materials:
-
This compound
-
Hexamethylenetetramine (urotropine)
-
Ethanol
-
Concentrated Hydrochloric Acid
-
Diethyl Ether
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol.
-
Add a solution of hexamethylenetetramine (1.1 eq) in ethanol to the ketone solution.
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture and add a mixture of ethanol and concentrated hydrochloric acid.
-
Continue to reflux the mixture for an additional 4-5 hours.
-
Cool the solution and collect the precipitated 2-amino-1-(2,4-dimethylphenyl)ethanone hydrochloride by filtration.
-
Wash the product with diethyl ether and recrystallize from a suitable solvent if necessary.
Protocol 3: Reaction with Substituted Thioureas
This protocol outlines a general procedure for the synthesis of 2-amino-thiazole derivatives.
Materials:
-
1-(2,4-dimethylphenyl)ethanone
-
N-Bromosuccinimide (NBS)
-
Substituted Thiourea
-
Sodium Carbonate
-
Ethanol
Procedure:
-
Grind 1-(2,4-dimethylphenyl)ethanone (1.0 mmol) with N-Bromosuccinimide (1.0 mmol) in a mortar and pestle until a thick paste is formed to generate the α-bromo ketone in situ.
-
Combine the reaction mass with the N-substituted thiourea derivative (1.0 mmol) and sodium carbonate (1.0 mmol).
-
Homogenize the reaction mixture at room temperature for 5 minutes.
-
Transfer the mixture to a conical flask and heat to 80 °C. Monitor the reaction progress with TLC.
-
Upon completion, add water to the reaction mixture and filter to obtain the crude product.
-
Recrystallize the crude product from boiling ethanol to yield the purified 2-(N-arylamino)-5-acyl-4-methylthiazole.[2]
Quantitative Data Summary
The following table summarizes representative quantitative data for the reactions of α-bromo ketones with various nucleophiles. While specific data for this compound is limited, the provided data for analogous compounds can serve as a useful reference.
| Nucleophile | Product Type | Reaction Time | Yield (%) | Reference Compound |
| Thioformamide | Thiazole | 2-4 hours | Not specified | This compound[1] |
| Substituted Thioureas | 2-Amino-thiazole | - | 85-90 | 2-bromo-1-(4-(substituted sulfonyl)piperazin-1-yl)ethanone[3] |
| Primary Amines | α-Amino Ketone | - | - | General reaction[4] |
| Substituted Thiols | α-Thio Ketone | 15 minutes | High | 3-Bromo-1-phenyl-2-propyn-1-one[5] |
Biological Activity and Signaling Pathways
Derivatives synthesized from this compound, particularly imidazoles and thiazoles, have shown promising antimicrobial and antifungal activities.
Antifungal Mechanism of Imidazole Derivatives
Imidazole-based antifungal agents primarily act by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Specifically, they target the enzyme lanosterol 14α-demethylase (CYP51), which is a cytochrome P450 enzyme.[6][7][8] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane. This disrupts membrane integrity and function, ultimately leading to the inhibition of fungal growth.
Caption: Inhibition of ergosterol biosynthesis by imidazole derivatives.
Antibacterial Mechanism of Thiazole Derivatives
Certain thiazole derivatives have been identified as potent antibacterial agents that target the bacterial cell division protein FtsZ.[9] FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for the formation of the Z-ring, a structure that is critical for bacterial cytokinesis. By inhibiting the polymerization of FtsZ, these thiazole derivatives prevent the formation of the Z-ring, leading to filamentation of the bacteria and eventual cell death.[1][2]
Caption: Inhibition of FtsZ polymerization by thiazole derivatives.
Conclusion
This compound serves as a valuable and reactive intermediate for the synthesis of a variety of organic compounds, including biologically active heterocycles. The protocols and data presented here provide a foundation for researchers to explore the synthesis and potential applications of derivatives of this compound in the field of drug discovery and development. The demonstrated antifungal and antibacterial mechanisms of the resulting imidazole and thiazole derivatives highlight the potential of this chemical scaffold in addressing the growing challenge of antimicrobial resistance. Further research into the synthesis of a broader range of derivatives and comprehensive evaluation of their biological activities is warranted.
References
- 1. A Thiazole Orange Derivative Targeting the Bacterial Protein FtsZ Shows Potent Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. The Reactions of a-Bromo Ketones with Primary Amines | Semantic Scholar [semanticscholar.org]
- 5. Thiol-thiol cross-clicking using bromo-ynone reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles [frontiersin.org]
- 8. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 9. benchchem.com [benchchem.com]
Application Notes: Synthesis and Therapeutic Potential of Novel Chalcones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] These compounds are abundant in nature and serve as precursors for other flavonoids.[1] Chalcones and their derivatives have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[2][3][4] The ease of their synthesis, primarily through the Claisen-Schmidt condensation, makes them attractive scaffolds for the development of novel therapeutic agents.[5][6]
This document provides detailed protocols for the synthesis of novel chalcones using 2-Bromo-1-(2,4-dimethylphenyl)ethanone as a starting material. While the presence of an α-bromo substituent presents unique synthetic considerations, it also offers a potential handle for further chemical modifications. The application notes also explore the significant potential of the resulting chalcone derivatives in modulating key signaling pathways implicated in cancer and inflammation.
Therapeutic Potential of Chalcones
Chalcone derivatives have been shown to exert their biological effects through the modulation of various cellular signaling pathways. Their potential as anticancer and anti-inflammatory agents is particularly noteworthy.
Anticancer Applications
Chalcones have demonstrated the ability to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and prevent metastasis by targeting several key signaling pathways:
-
NF-κB Pathway: The transcription factor NF-κB plays a crucial role in inflammation and cancer by promoting cell survival and proliferation. Several chalcones have been shown to suppress the NF-κB signaling pathway, leading to the downregulation of inflammatory mediators and the induction of apoptosis in cancer cells.[2][3]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. Chalcones can modulate the activity of different components of the MAPK pathway, contributing to their anticancer effects.
-
Apoptosis Induction: Chalcones can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. They can alter the expression of pro-apoptotic and anti-apoptotic proteins, leading to the activation of caspases and subsequent cell death.[7][8]
-
Cell Cycle Arrest: Many chalcone derivatives have been found to arrest the cell cycle at different phases (e.g., G1, S, or G2/M), thereby inhibiting the uncontrolled proliferation of cancer cells.[9]
Anti-inflammatory Applications
The anti-inflammatory properties of chalcones are primarily attributed to their ability to inhibit the production of pro-inflammatory mediators. This is often achieved through the suppression of the NF-κB and other inflammatory signaling pathways. By downregulating the expression of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), chalcones can effectively reduce inflammation.[10][11]
Representative Chalcone Derivatives and their Biological Activities
The following table summarizes the biological activities of some representative chalcone derivatives.
| Chalcone Derivative | Starting Materials | Biological Activity | Reference |
| (E)-1-(4-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 4-aminoacetophenone and 4-methoxybenzaldehyde | Anticancer, Anti-inflammatory | [12] |
| (E)-1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one | 4-hydroxyacetophenone and benzaldehyde | Antioxidant, Anticancer | [13] |
| (E)-3-(4-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | 4-hydroxyacetophenone and 4-chlorobenzaldehyde | Antimicrobial, Anticancer | [1] |
| (E)-1-(2,4-dihydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one | 2,4-dihydroxyacetophenone and 4-nitrobenzaldehyde | Antifungal, Antibacterial | [14] |
Experimental Protocols
Protocol 1: Synthesis of Chalcones via Base-Catalyzed Claisen-Schmidt Condensation
This protocol describes a general method for the synthesis of chalcones from this compound and various aromatic aldehydes. Note: The presence of the α-bromo group may lead to side reactions, such as elimination or substitution, under strongly basic conditions. Careful control of reaction conditions is crucial.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol (absolute)
-
Glacial acetic acid
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add the substituted aromatic aldehyde (1 equivalent) to the solution and stir at room temperature for 10 minutes.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of KOH or NaOH (2 equivalents) in ethanol to the reaction mixture while maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice.
-
Acidify the mixture with glacial acetic acid to precipitate the crude chalcone.
-
Collect the precipitate by vacuum filtration using a Büchner funnel, and wash with cold distilled water until the washings are neutral.
-
Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol).
-
Characterize the final product using appropriate analytical techniques (e.g., melting point, IR, ¹H NMR, and Mass Spectrometry).
Visualizations
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. mdpi.com [mdpi.com]
- 3. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alliedacademies.org [alliedacademies.org]
- 5. benchchem.com [benchchem.com]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. Molecular Mechanisms of Antiproliferative Effects of Natural Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jchr.org [jchr.org]
- 9. mdpi.com [mdpi.com]
- 10. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. A novel chalcone derivative exerts anti-inflammatory and anti-oxidant effects after acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Chalcones: Synthetic Chemistry Follows Where Nature Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,4-Dimethylphenacyl Bromide in Heterocyclic Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the use of 2,4-dimethylphenacyl bromide as a versatile precursor in the synthesis of various heterocyclic compounds. This reagent is a valuable building block in medicinal chemistry and drug discovery due to its ability to readily participate in cyclization reactions, leading to the formation of diverse and biologically significant scaffolds such as thiazoles, imidazoles, and quinoxalines.
Synthesis of Thiazole Derivatives via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and widely employed method for the preparation of thiazole derivatives.[1] This reaction involves the condensation of an α-haloketone, such as 2,4-dimethylphenacyl bromide, with a thioamide.[1][2] The resulting thiazole ring is a core structure in numerous pharmaceutical agents.[3][4]
Reaction Mechanism
The reaction proceeds through a multi-step pathway:
-
Nucleophilic Attack: The sulfur atom of the thioamide performs a nucleophilic attack on the α-carbon of the 2,4-dimethylphenacyl bromide in an SN2 reaction.[1]
-
Cyclization: An intramolecular condensation follows, where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone.[1]
-
Dehydration: The final step involves the elimination of a water molecule to form the stable, aromatic thiazole ring.[1]
Caption: Hantzsch Thiazole Synthesis Mechanism.
Quantitative Data for Thiazole Synthesis
| Reactant (Thioamide) | Solvent | Catalyst/Conditions | Time | Yield (%) |
| Thiourea | Methanol | Reflux | 30 min | High |
| Thiourea | Ethanol | Microwave, 70°C | 2 h | 56 |
| Substituted Thioureas | Ethanol | Reflux | 1.5 - 5 h | Good to Excellent |
| Thioacetamide | Methanol | Bu4NPF6, Room Temp. | 15 min | Excellent |
Experimental Protocol: Synthesis of 2-Amino-4-(2,4-dimethylphenyl)thiazole
This protocol is adapted from the general Hantzsch thiazole synthesis.[1][5]
Materials and Reagents:
-
2,4-Dimethylphenacyl bromide
-
Thiourea
-
Ethanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Deionized Water
-
Round-bottom flask
-
Reflux condenser
-
Stirring hotplate
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, combine 2,4-dimethylphenacyl bromide (5.0 mmol) and thiourea (7.5 mmol).
-
Add 10 mL of ethanol and a magnetic stir bar.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 2 hours. The initial product formed is the hydrobromide salt of the thiazole, which is often soluble in the reaction medium.[1]
-
After the reaction is complete (monitored by TLC), remove the flask from the heat and allow the solution to cool to room temperature.
-
In a separate beaker, prepare 40 mL of a 5% aqueous sodium carbonate solution.[1]
-
Slowly pour the reaction mixture into the sodium carbonate solution while stirring. This weak base neutralizes the HBr salt, causing the free base of the 2-amino-4-(2,4-dimethylphenyl)thiazole to precipitate.[1]
-
Collect the precipitate by vacuum filtration using a Büchner funnel.[1]
-
Wash the filter cake with cold deionized water.
-
Allow the product to air dry or dry in a desiccator.
Synthesis of Imidazole Derivatives
2,4-Dimethylphenacyl bromide is also a key starting material for the synthesis of substituted imidazoles, which are prevalent in many biologically active compounds. The synthesis often involves the reaction of the α-haloketone with an amidine.[6]
Reaction Scheme
A common method involves a pseudo-three-component reaction where two equivalents of 2,4-dimethylphenacyl bromide react with an amidine salt in the presence of a base.[6]
Caption: Imidazole Synthesis Experimental Workflow.
Quantitative Data for Imidazole Synthesis
| Amidine | Solvent | Conditions | Time | Yield (%) |
| Acetamidine HCl | Acetonitrile | Microwave | - | Good |
| Various Amidine Salts | Acetonitrile | K₂CO₃, Microwave | - | Moderate to Good |
Experimental Protocol: Synthesis of 1-(2,4-Dimethylphenacyl)-2-methyl-4-(2,4-dimethylphenyl)-1H-imidazole
This protocol is based on a microwave-assisted, pseudo-tricomponent reaction.[6]
Materials and Reagents:
-
2,4-Dimethylphenacyl bromide
-
Acetamidine hydrochloride
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Microwave reactor vials
-
Microwave synthesizer
Procedure:
-
To a microwave reactor vial, add 2,4-dimethylphenacyl bromide (2.0 mmol), acetamidine hydrochloride (1.0 mmol), and potassium carbonate (2.5 mmol).
-
Add 5 mL of acetonitrile to the vial.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a suitable temperature and time (optimization may be required, e.g., 120°C for 15-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the desired imidazole derivative.
Synthesis of Quinoxaline Derivatives
Quinoxalines are an important class of nitrogen-containing heterocycles with a wide range of biological activities.[7] They can be synthesized by the condensation of an o-phenylenediamine with an α-haloketone like 2,4-dimethylphenacyl bromide.[7][8]
Reaction Mechanism
The reaction is a condensation-oxidation process. The o-phenylenediamine first condenses with the 2,4-dimethylphenacyl bromide, followed by an intramolecular cyclization and subsequent oxidation (often aerial) to form the aromatic quinoxaline ring.[8]
Caption: Quinoxaline Synthesis Pathway.
Quantitative Data for Quinoxaline Synthesis
| o-Diamine | Solvent | Catalyst/Conditions | Time (h) | Yield (%) |
| o-Phenylenediamine | Ethanol | Reflux (catalyst-free) | - | 70-85 |
| o-Phenylenediamine | THF | Pyridine, Room Temp. | 2-3 | 85-92 |
| o-Phenylenediamine | Water | 80°C (catalyst-free) | - | Moderate to High |
| o-Phenylenediamine | DMF | HCTU, Room Temp. | - | Moderate to High |
Experimental Protocol: Synthesis of 2-(2,4-Dimethylphenyl)quinoxaline
This protocol is based on a simple and efficient method using pyridine as a catalyst.[9]
Materials and Reagents:
-
2,4-Dimethylphenacyl bromide
-
o-Phenylenediamine
-
Pyridine
-
Tetrahydrofuran (THF)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1.0 mmol) and 2,4-dimethylphenacyl bromide (1.0 mmol) in 10 mL of THF.
-
Add a catalytic amount of pyridine (e.g., 0.2 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate) to yield pure 2-(2,4-dimethylphenyl)quinoxaline.
References
- 1. benchchem.com [benchchem.com]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
- 8. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acgpubs.org [acgpubs.org]
Application Notes and Protocols for the Synthesis of Substituted Imidazoles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of substituted imidazoles, a critical heterocyclic motif in medicinal chemistry and drug development. The protocols focus on the versatile Radziszewski synthesis and its modern variations, offering step-by-step methodologies for practical implementation in a laboratory setting.
Introduction
The imidazole ring is a cornerstone of many pharmaceuticals and biologically active compounds. Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged scaffold in drug design. The synthesis of diversely substituted imidazoles is, therefore, of paramount importance for the exploration of new chemical entities with therapeutic potential. This guide details the mechanism and application of the Radziszewski synthesis, a classic and adaptable method for creating trisubstituted imidazoles.
Debus-Radziszewski Imidazole Synthesis: A Step-by-Step Mechanism
The Debus-Radziszewski synthesis is a multicomponent reaction that typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine.[1][2] The reaction proceeds in a one-pot fashion, offering a straightforward route to a wide array of substituted imidazoles.
The generally accepted mechanism can be broken down into the following key steps:
-
Formation of the Diimine Intermediate: The reaction initiates with the condensation of the 1,2-dicarbonyl compound with two equivalents of ammonia (or a primary amine). This acid-catalyzed reaction forms a diimine intermediate through the nucleophilic attack of ammonia on the carbonyl carbons, followed by dehydration.
-
Reaction with the Aldehyde: The diimine intermediate then reacts with the aldehyde. The precise sequence of events in this step can vary, but a plausible pathway involves the formation of a hydroxylamine-like intermediate.
-
Cyclization and Dehydration: Intramolecular cyclization of the intermediate, driven by the nucleophilicity of the nitrogen atoms, leads to the formation of a dihydroimidazole ring.
-
Aromatization: The final step is the elimination of a molecule of water (aromatization) to yield the stable, aromatic substituted imidazole.
Data Presentation: Synthesis of Substituted Imidazoles
The following table summarizes quantitative data for the synthesis of various substituted imidazoles using the Radziszewski reaction and its modifications. This allows for easy comparison of different synthetic approaches.
| Product | Reactants | Method | Solvent | Catalyst | Time | Temp. (°C) | Yield (%) | Reference |
| 2,4,5-Triphenyl-1H-imidazole | Benzil, Benzaldehyde, Ammonium Acetate | Conventional Heating | Glacial Acetic Acid | None | 1-2 h | Reflux | ~95% | [3] |
| 1-Benzyl-2,4,5-triphenyl-1H-imidazole | Benzil, Benzaldehyde, Benzylamine, Ammonium Acetate | Microwave Irradiation | Solvent-free | Acidic Alumina | 10-15 min | 120-140 | ~92% | [4] |
| 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole | Benzil, 4-Chlorobenzaldehyde, Ammonium Acetate | Copper-Catalyzed | Butanol | CuI (15 mol%) | 30 min | Reflux | 95% | [3] |
| Imidazo[1,2-a]pyrimidine-containing trisubstituted imidazole | Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Benzil, Primary Amine, Ammonium Acetate | Microwave Irradiation | Ethanol | p-Toluenesulfonic acid | 30-90 min | 80-100 | 46-80% | [1] |
| 2-(Furan-2-yl)-1H-imidazole | Glyoxal, Furfural, Ammonia | Conventional Heating | Not specified | Not specified | Not specified | Not specified | ~88% | [5] |
| 2-Mercapto-4-phenylimidazole | α-Aminoacetophenone hydrochloride, Potassium thiocyanate | Conventional Heating (Markwald) | Water | None | 2 h | Reflux | High | [6] |
Mandatory Visualization
Logical Workflow for Radziszewski Imidazole Synthesis
Caption: Workflow for Radziszewski Imidazole Synthesis.
Step-by-Step Mechanism of the Radziszewski Synthesis
Caption: Simplified Mechanism of Radziszewski Synthesis.
Experimental Protocols
Protocol 1: Conventional Synthesis of 2,4,5-Trisubstituted Imidazoles
This protocol is a general method for the synthesis of 2,4,5-trisubstituted imidazoles using conventional heating.
Materials:
-
1,2-Dicarbonyl compound (e.g., Benzil) (1.0 mmol)
-
Aldehyde (e.g., Benzaldehyde) (1.0 mmol)
-
Ammonium acetate (3.0 mmol)
-
Solvent (e.g., Butanol or Glacial Acetic Acid) (7 mL)
-
Catalyst (e.g., CuI, 15 mol%) (optional, can improve yield and reaction time)[3]
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Beakers
-
Büchner funnel and flask
-
Crushed ice
Procedure:
-
In a round-bottom flask, combine the 1,2-dicarbonyl compound (1.0 mmol), the aldehyde (1.0 mmol), ammonium acetate (3.0 mmol), and the catalyst (if used).
-
Add the solvent (7 mL) to the flask.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.[3]
-
Pour the reaction mixture into a beaker containing crushed ice.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Microwave-Assisted One-Pot Synthesis of Tri- and Tetrasubstituted Imidazoles
This protocol utilizes microwave irradiation for a more rapid and efficient synthesis.[1]
Materials:
-
Aldehyde (e.g., Imidazo[1,2-a]pyrimidine-2-carbaldehyde) (0.51 mmol)
-
Primary amine (0.56 mmol)
-
1,2-Dicarbonyl compound (e.g., Benzil) (0.51 mmol)
-
Ammonium acetate (2.55 mmol)
-
p-Toluenesulfonic acid (20 mol%)
-
Ethanol (2 mL)
-
Microwave reaction vessel (35 mL)
-
Microwave synthesis reactor
Procedure:
-
In a 35 mL microwave reaction vessel, suspend the aldehyde (0.51 mmol), primary amine (0.56 mmol), and p-toluenesulfonic acid (20 mol%) in ethanol (2 mL).
-
Stir the mixture at room temperature for 5 minutes.
-
Heat the mixture in a microwave reactor at 80°C for 30 minutes (100 W).[1]
-
Cool the mixture to room temperature.
-
Add the 1,2-dicarbonyl compound (0.51 mmol) and ammonium acetate (2.55 mmol) to the reaction vessel.
-
Stir the mixture at room temperature for 5 minutes.
-
Heat the reaction mixture again in the microwave reactor at 100-140°C for an additional 30-90 minutes.[1]
-
After cooling, the crude product can be purified by column chromatography.
Conclusion
The Debus-Radziszewski synthesis and its modern adaptations, such as microwave-assisted protocols, offer robust and versatile platforms for the synthesis of a wide range of substituted imidazoles. The detailed mechanisms, comparative data, and step-by-step protocols provided in these application notes are intended to equip researchers in drug discovery and medicinal chemistry with the necessary tools to efficiently generate novel imidazole-based compounds for further investigation.
References
- 1. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 3. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01767E [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. wjpsonline.com [wjpsonline.com]
Application Notes and Protocols: The Utility of 2-Bromo-1-(2,4-dimethylphenyl)ethanone in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Bromo-1-(2,4-dimethylphenyl)ethanone, also known as 2,4-dimethylphenacyl bromide, is a versatile bifunctional building block in organic synthesis. Its structure, featuring a reactive α-bromoketone moiety, makes it an excellent precursor for the synthesis of a wide array of heterocyclic compounds. The presence of the dimethylphenyl group also allows for further functionalization and tuning of the physicochemical properties of the resulting molecules. This document outlines key applications and detailed protocols for the use of this compound in the synthesis of valuable chemical entities, particularly in the realm of medicinal chemistry.
Key Applications in Heterocyclic Synthesis
This compound is a pivotal starting material for the construction of various heterocyclic scaffolds, including thiazoles and imidazoles. These heterocycles are prominent in many biologically active compounds and approved drugs.[1]
1. Synthesis of Thiazole Derivatives:
The most common application of α-bromoketones is in the Hantzsch thiazole synthesis. This reaction involves the condensation of the α-bromoketone with a thioamide-containing compound, such as thiourea or thioamides, to yield the corresponding thiazole derivative.[2] Thiazoles are a class of sulfur- and nitrogen-containing heterocycles that are found in a number of pharmacologically active compounds, including antimicrobial and anticancer agents.[1][3] The reaction of this compound with various heterocyclic amines and thiosemicarbazones can lead to the synthesis of new compounds with more than one thiazole ring, which have shown promising antimicrobial activity.[4]
2. Synthesis of Imidazole Derivatives:
2-Bromo-1-(substituted phenyl)ethanone can be reacted with substituted amides like urea, thiourea, or guanidine to synthesize imidazole derivatives.[5] Microwave-assisted synthesis has been shown to be a simple and highly efficient method for producing imidazoles in good yields.[5] Imidazole-containing compounds are known for a wide range of pharmacological properties and play important roles in biochemical processes.[5][6]
3. Synthesis of Chalcone Derivatives:
While not a direct reaction of this compound, its precursor, 1-(2,4-dimethylphenyl)ethanone, is used in the Claisen-Schmidt condensation with various aromatic aldehydes to produce chalcones.[7][8] Chalcones, which are α,β-unsaturated ketones, are important intermediates in the biosynthesis of flavonoids and are known to possess a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[8][9]
Data Presentation
Table 1: Synthesis of Heterocyclic Compounds from α-Bromoketones
| Starting Material | Reagent | Product | Reaction Conditions | Yield (%) | Reference |
| 2-Bromo-1-(substituted phenyl)ethanone | Thiourea | 4-(substituted phenyl)-1H-imidazol-2(5H)-thione | Microwave irradiation, Ethanol, TEBA catalyst | 78 | [5] |
| 5-acetyl-4-methyl-2-(methylamino)thiazole | Bromine | 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one | Acidic medium | - | [4] |
| 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one | 2-aminothiazole | Bithiazole derivative | Ethanol, reflux | - | [4] |
| Substituted Acetophenones | N-Bromosuccinimide | α-Bromoacetophenones | Ultrasound, PEG-400, Water | Good to Excellent | [10] |
Table 2: Antimicrobial Activity of Synthesized Compounds
| Compound Type | Test Organism | Activity | Reference |
| Imidazotriazole-incorporated thiazoles | Various microbiological species | Potential antibacterial activity | [3] |
| Thiazole-based chalcones | Various bacterial and fungal strains | Antimicrobial activity | [3] |
| Benzyl bromide derivatives | S. aureus, S. pyogenes, E. faecalis | Most effective antibacterial activity | [11] |
| Benzyl bromide derivatives | C. albicans, C. krusei | Antifungal activity | [11] |
| 2, 4, 6`-trioxygenated flavones | Penicillium sp, Colletorichum gloeosporioides | Moderate antifungal activity | [14] |
Experimental Protocols
Protocol 1: General Synthesis of Thiazole Derivatives (Hantzsch Synthesis)
-
Dissolve 1 equivalent of this compound in a suitable solvent such as ethanol.
-
Add 1 to 1.2 equivalents of a thioamide derivative (e.g., thiourea).
-
The reaction can be heated to reflux or stirred at room temperature. Reaction progress should be monitored by Thin Layer Chromatography (TLC). [3]
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization or column chromatography, to yield the desired 2-amino-4-(2,4-dimethylphenyl)thiazole derivative. [5]
Protocol 2: Microwave-Assisted Synthesis of Imidazole Derivatives
-
In a microwave-safe vessel, combine 0.02 M of this compound dissolved in ethanol with 0.02 M of a substituted amide (e.g., urea, thiourea) in water. [1]
-
Add a catalytic amount of a phase transfer catalyst, such as triethyl benzyl ammonium chloride (TEBA) (0.05 M). [1]
-
Irradiate the mixture in a scientific microwave oven (e.g., 700 W) for a short period (e.g., 3-5 minutes). [1]
-
After irradiation, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into ice-cold water and neutralize if necessary.
-
The precipitated product is collected by filtration, washed, and recrystallized from a suitable solvent like ethanol to obtain the pure imidazole derivative. [1]
Protocol 3: Synthesis of Chalcones via Claisen-Schmidt Condensation
-
Dissolve 1 equivalent of 1-(2,4-dimethylphenyl)ethanone and 1 equivalent of a substituted aromatic aldehyde in ethanol in a round-bottomed flask. [10, 12]
-
Add a catalytic amount of a base, such as a 40% aqueous NaOH solution, dropwise to the stirred reaction mixture. [12]
-
Maintain the reaction at room temperature or slightly elevated temperatures and monitor its progress using TLC. [12]
-
Once the reaction is complete, pour the mixture into a beaker of ice water and acidify with dilute HCl to precipitate the chalcone.
-
Filter the solid product, wash with cold water until neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone. [10]
Visualizations
References
- 1. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole synthesis [organic-chemistry.org]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. researchgate.net [researchgate.net]
- 7. rjlbpcs.com [rjlbpcs.com]
- 8. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Claisen-Schmidt Condensation for the Synthesis of Novel Chalcones from 2,4-Dimethylphenacyl Bromide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and potential applications of chalcone derivatives originating from 2,4-dimethylphenacyl bromide. The protocols detailed below outline a robust two-step synthetic pathway, circumventing the challenges associated with the direct use of α-bromo ketones in base-catalyzed condensation reactions. The synthesized chalcones, bearing a 2,4-dimethylphenyl moiety, are of significant interest for their potential pharmacological activities, particularly in the realms of oncology and inflammatory diseases.
Introduction
Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are a prominent class of bioactive molecules found in numerous natural sources. Their versatile chemical structure allows for a wide range of substitutions, leading to a diverse array of pharmacological properties, including anticancer, anti-inflammatory, antioxidant, and antimicrobial activities. The Claisen-Schmidt condensation is the most common and efficient method for chalcone synthesis, typically involving the base-catalyzed reaction of an acetophenone with an aromatic aldehyde.
This document focuses on the synthesis of chalcones from 2,4-dimethylphenacyl bromide. Due to the presence of the α-bromo group, a direct Claisen-Schmidt condensation is often problematic and can lead to undesired side reactions. Therefore, a two-step approach is proposed:
-
Reductive Dehalogenation: Conversion of 2,4-dimethylphenacyl bromide to 2,4-dimethylacetophenone.
-
Claisen-Schmidt Condensation: Reaction of the resulting 2,4-dimethylacetophenone with various aromatic aldehydes to yield the target chalcones.
Data Presentation
The following tables summarize the potential biological activities of chalcone derivatives, providing a rationale for the synthesis of novel compounds based on the 2,4-dimethylphenyl scaffold. The data presented is a compilation from various studies on structurally related chalcones and serves as a predictive guide for the potential efficacy of the newly synthesized derivatives.
Table 1: Anticancer Activity of Chalcone Derivatives
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| Methoxy-substituted Chalcones | MCF-7 (Breast Cancer) | 3.44 ± 0.19 | [1] |
| HepG2 (Liver Cancer) | 4.64 ± 0.23 | [1] | |
| HCT116 (Colon Cancer) | 6.31 ± 0.27 | [1] | |
| Halogenated Chalcones | MCF-7/Topo (Resistant Breast Cancer) | 5 - 9 | [2] |
| Indole-Chalcone Hybrids | Various Cancer Cell Lines | 0.003 - 0.009 | [2] |
| Coumaryl-Chalcone Derivatives | A-549 (Lung Cancer) | 70.90 (µg/mL) | [1] |
| Bis-quinolinyl-chalcone | K-562 (Leukemia) | 0.88 | [1] |
| 2,4,6-trimethoxychalcone derivative | Hela (Cervical Cancer) | 3.204 | [3] |
| MCF-7 (Breast Cancer) | 3.849 | [3] |
Table 2: Anti-inflammatory Activity of Chalcone Derivatives
| Compound ID | Assay | IC₅₀ (µM) | Reference |
| c31 | Anti-inflammatory activity | 3.05 ± 0.12 | [4] |
| 3h | NO Production Inhibition (RAW264.7 cells) | Not specified, but significant | [5][6] |
| 3l | NO Production Inhibition (RAW264.7 cells) | Not specified, but significant | [5][6] |
Experimental Protocols
Part 1: Reductive Dehalogenation of 2,4-Dimethylphenacyl Bromide
This protocol describes the conversion of 2,4-dimethylphenacyl bromide to 2,4-dimethylacetophenone.
Materials:
-
2,4-Dimethylphenacyl bromide
-
Sodium borohydride (NaBH₄) or a similar reducing agent
-
Ethanol or another suitable protic solvent
-
Hydrochloric acid (HCl), dilute solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2,4-dimethylphenacyl bromide (1.0 eq) in ethanol.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of dilute HCl until the effervescence ceases.
-
Remove the ethanol using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2,4-dimethylacetophenone.
-
Purify the crude product by column chromatography on silica gel if necessary.
Part 2: Claisen-Schmidt Condensation for Chalcone Synthesis
This protocol details the synthesis of chalcones from 2,4-dimethylacetophenone and a substituted aromatic aldehyde.
Materials:
-
2,4-Dimethylacetophenone (from Part 1) (1.0 eq)
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde) (1.0 eq)
-
Ethanol
-
Sodium hydroxide (NaOH), 10-20% aqueous solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 2,4-dimethylacetophenone (1.0 eq) and the chosen aromatic aldehyde (1.0 eq) in ethanol.
-
Cool the mixture in an ice bath with continuous stirring.
-
Slowly add the aqueous sodium hydroxide solution dropwise to the reaction mixture.
-
A precipitate should begin to form. Continue stirring the reaction mixture in the ice bath for 30 minutes, and then at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to a pH of approximately 2.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water until the filtrate is neutral.
-
Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure product.
-
Dry the purified chalcone and characterize it using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Visualizations
The following diagrams illustrate the key chemical and biological pathways relevant to the synthesized chalcone derivatives.
Caption: A two-step workflow for the synthesis of chalcones.
Caption: Inhibition of NF-κB and JNK signaling pathways by chalcones.
References
- 1. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Bromo-1-(2,4-dimethylphenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-Bromo-1-(2,4-dimethylphenyl)ethanone. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude sample of this compound?
Common impurities include the unreacted starting material, 1-(2,4-dimethylphenyl)ethanone, and di-brominated side products. The structural similarities of these compounds can present challenges in purification due to their comparable polarities.
Q2: Which purification techniques are most effective for this compound?
The two primary and most effective methods for purifying crude this compound are recrystallization and column chromatography. The choice between these methods often depends on the impurity profile and the desired final purity.
Q3: How can I monitor the progress of the purification?
Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process. Use a suitable mobile phase, such as a mixture of hexane and ethyl acetate, and visualize the spots under UV light (254 nm), as the aromatic ring of the compound will absorb UV radiation. For enhanced visualization of the ketone functional group, stains like p-anisaldehyde, vanillin, or potassium permanganate can be employed.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Oiling Out | The compound is insoluble in the hot solvent, or the boiling point of the solvent is higher than the melting point of the compound. The cooling process is too rapid. | Select a more suitable solvent or a solvent pair. Ensure the compound fully dissolves in the boiling solvent. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Low Recovery | The chosen solvent is too good at dissolving the compound, even at low temperatures. Too much solvent was used. The product is not fully precipitating. | Choose a solvent in which the compound has lower solubility at cold temperatures. Minimize the amount of hot solvent used to dissolve the crude product. After cooling, try scratching the inside of the flask with a glass rod to induce crystallization. |
| Persistent Impurities | The impurities have very similar solubility profiles to the desired product in the chosen solvent. | Consider a different recrystallization solvent or switch to an alternative purification method like column chromatography. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor Separation | The chosen mobile phase is either too polar or not polar enough. The column was not packed properly, leading to channeling. | Optimize the mobile phase using TLC. A common starting point for alpha-bromo ketones is a hexane:ethyl acetate mixture (e.g., 95:5). Ensure the column is packed uniformly without any air bubbles or cracks. |
| Product Elutes with Starting Material | The polarity difference between the product and the starting material is minimal. | Use a less polar mobile phase and run the column slowly to improve resolution. Consider using a longer column for better separation. |
| Low Yield | The product is retained on the column. The compound is unstable on silica gel. | After collecting the main fractions, flush the column with a more polar solvent to recover any remaining product. If instability is suspected, consider using a different stationary phase like alumina. |
Experimental Protocols
Recrystallization Protocol
This protocol is a general guideline and may require optimization based on the specific impurities present in the crude product.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, n-Hexane, or a mixture)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent (e.g., ethanol).
-
Gently heat the mixture while stirring until the solid completely dissolves. If necessary, add more solvent dropwise until a clear solution is obtained at the boiling point.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
After the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Column Chromatography Protocol
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Chromatography column
-
Mobile phase (e.g., Hexane:Ethyl Acetate mixture)
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Prepare the chromatography column by packing it with a slurry of silica gel in the chosen mobile phase. Ensure the packing is uniform and free of air bubbles.
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting the column with the mobile phase, collecting fractions in separate tubes.
-
Monitor the separation by spotting the collected fractions on TLC plates and visualizing them under UV light.
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
| Purification Method | Typical Solvents/Mobile Phase | Expected Purity | Anticipated Yield |
| Recrystallization | Ethanol, n-Hexane, Cyclohexane | >98% | 60-85% |
| Column Chromatography | Hexane:Ethyl Acetate (e.g., 95:5 to 90:10) | >99% | 70-90% |
Visualizations
Technical Support Center: Recrystallization of 2,4-Dimethylphenacyl Bromide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the recrystallization of 2,4-dimethylphenacyl bromide (2-bromo-1-(2,4-dimethylphenyl)ethanone). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure successful purification of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of 2,4-dimethylphenacyl bromide.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Failure of Crystals to Form | - Too much solvent was used: The solution is not supersaturated upon cooling. - The cooling process is too rapid: Insufficient time for nucleation and crystal growth. - The compound is highly soluble in the solvent even at low temperatures. | - Boil off some of the solvent to increase the concentration of the compound and allow the solution to cool again. - Induce crystallization: Scratch the inside of the flask with a glass rod at the meniscus, or add a seed crystal of the pure compound. - Cool the solution slowly to room temperature, and then place it in an ice bath. - Consider a different solvent or a mixed solvent system. |
| Oiling Out | - The boiling point of the solvent is higher than the melting point of the compound. - The solution is supersaturated with impurities. - The rate of cooling is too fast. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. - Use a lower-boiling point solvent. - Perform a preliminary purification step (e.g., column chromatography) if the starting material is very impure. |
| Colored Impurities in Crystals | - Colored impurities from the synthesis are co-crystallizing with the product. - The compound may be degrading upon heating. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use sparingly to avoid adsorbing the desired product. - Avoid prolonged heating of the solution. |
| Low Recovery of Purified Product | - Too much solvent was used, leaving a significant amount of product in the mother liquor. - Premature crystallization occurred during hot filtration. - Crystals were washed with a solvent in which they are too soluble. | - Minimize the amount of hot solvent used to dissolve the compound. - Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization. - Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the best recrystallization solvent for 2,4-dimethylphenacyl bromide?
A1: Based on data from analogous compounds like phenacyl bromide and other α-bromoacetophenones, alcohols such as ethanol and methanol are excellent choices for recrystallization .[1][2] These solvents typically show a good solubility differential at high and low temperatures for this class of compounds.
Q2: My purified 2,4-dimethylphenacyl bromide crystals are slightly yellow. How can I remove the color?
A2: A persistent yellow color can be due to residual acidic impurities from the bromination reaction.[1] Washing the crude product with a dilute sodium bicarbonate solution before recrystallization can help. Alternatively, adding a very small amount of activated charcoal to the hot recrystallization solution can adsorb colored impurities. Be aware that using too much charcoal can reduce your yield.
Q3: The recrystallization is not working, and the compound remains an oil. What should I do?
A3: "Oiling out" is a common problem when the compound's melting point is lower than the solvent's boiling point, or when there is a high concentration of impurities. To resolve this, you can try reheating the mixture, adding more solvent, and allowing it to cool more slowly. If this fails, a mixed solvent system may be necessary. For example, dissolve the compound in a "good" solvent like ethanol, and then slowly add a "poor" solvent like water until the solution becomes cloudy. Reheat to clarify and then cool slowly.
Q4: Is 2,4-dimethylphenacyl bromide hazardous to handle?
A4: Yes. Like other phenacyl bromides, this compound is a lachrymator, meaning it can cause irritation and tearing of the eyes.[1] It is crucial to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Solvent Suitability for Recrystallization
| Solvent | Solubility (Hot) | Solubility (Cold) | Suitability | Comments |
| Ethanol | High | Low | Excellent | Often provides a good balance of solubility for recrystallization of α-bromo ketones.[2] |
| Methanol | High | Low | Excellent | A common and effective solvent for phenacyl bromide.[1] |
| Isopropanol | Moderate-High | Low | Good | A viable alternative to ethanol or methanol. |
| Hexane/Heptane | Low | Very Low | Poor (as a single solvent) | Can be used as the "poor" solvent in a mixed-solvent system with a more polar "good" solvent. |
| Water | Very Low | Very Low | Poor (as a single solvent) | Can be used as the "poor" solvent in a mixed-solvent system with a water-miscible organic solvent like ethanol. |
| Toluene | High | Moderate | Fair | May not provide a large enough solubility difference between hot and cold for high recovery. |
| Acetone | Very High | High | Poor | Tends to dissolve the compound too well, even at low temperatures, leading to poor recovery. |
Experimental Protocol: Recrystallization from Ethanol
This protocol provides a detailed methodology for the purification of 2,4-dimethylphenacyl bromide using ethanol as the recrystallization solvent.
Materials:
-
Crude 2,4-dimethylphenacyl bromide
-
95% Ethanol
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude 2,4-dimethylphenacyl bromide in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and a boiling chip. Heat the mixture gently on a hot plate while swirling until the solid dissolves completely. Add more ethanol dropwise if necessary to achieve full dissolution at the boiling point. Avoid adding a large excess of solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the flask. Swirl the mixture and reheat it to boiling for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration. Preheat a second Erlenmeyer flask and a funnel with a small amount of hot ethanol. Quickly filter the hot solution through a fluted filter paper into the preheated flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature undisturbed. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry on the filter paper by drawing air through the funnel. For final drying, transfer the crystals to a watch glass and let them air dry or place them in a desiccator.
Recrystallization Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization of 2,4-dimethylphenacyl bromide.
Caption: Troubleshooting workflow for the recrystallization of 2,4-dimethylphenacyl bromide.
References
Common side products in the synthesis of 2-bromo-2',4'-dimethylacetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-bromo-2',4'-dimethylacetophenone. Our goal is to help you identify and resolve common issues encountered during this synthetic procedure.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of 2-bromo-2',4'-dimethylacetophenone, providing potential causes and recommended solutions.
Issue 1: Low conversion of the starting material, 2',4'-dimethylacetophenone.
-
Potential Cause 1: Inactive Brominating Agent. The brominating agent (e.g., N-Bromosuccinimide, bromine) may have degraded due to improper storage or age.
-
Recommended Solution: Use a fresh, verified batch of the brominating agent. If using NBS, it can be recrystallized from water to improve purity.
-
Potential Cause 2: Insufficient Catalyst or Inappropriate Acidity. Acid-catalyzed enolization is a crucial step in the bromination of ketones.[1][2] The concentration or strength of the acid catalyst may be too low.
-
Recommended Solution: If using an acid catalyst like p-toluenesulfonic acid or hydrochloric acid, ensure the correct stoichiometric amount is used.[2][3] Monitor the pH of the reaction mixture if applicable.
-
Potential Cause 3: Low Reaction Temperature. The reaction may be too slow at the current temperature.
-
Recommended Solution: Gradually increase the reaction temperature while carefully monitoring the reaction progress by Thin Layer Chromatography (TLC) to avoid the formation of side products. For some brominations of acetophenone derivatives, temperatures around 90°C have been found to be optimal.[4][5]
Issue 2: Formation of significant amounts of a dibrominated side product (2,2-dibromo-2',4'-dimethylacetophenone).
-
Potential Cause 1: Excess Brominating Agent. Using more than one equivalent of the brominating agent is a common cause of over-bromination.[4][6]
-
Recommended Solution: Carefully control the stoichiometry of the reactants. It is often recommended to use slightly less than one equivalent of the brominating agent to favor monobromination.[2][4]
-
Potential Cause 2: High Reaction Temperature or Prolonged Reaction Time. Elevated temperatures and longer reaction times can promote the formation of di- and tri-brominated products.[2][4]
-
Recommended Solution: Optimize the reaction conditions by running the reaction at the lowest temperature that allows for a reasonable reaction rate and monitoring the reaction closely by TLC to stop it once the starting material is consumed.
Issue 3: Presence of impurities from bromination on the aromatic ring.
-
Potential Cause: Activated Aromatic Ring. The methyl groups on the aromatic ring are activating, which can lead to electrophilic substitution on the ring, competing with the desired side-chain bromination.[1][4]
-
Recommended Solution: Perform the reaction under conditions that favor side-chain bromination. Acidic conditions are generally preferred as they proceed through an enol intermediate.[1] Using a less aggressive brominating agent or optimizing the solvent can also help improve selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of 2-bromo-2',4'-dimethylacetophenone?
The most common side products are typically:
-
2,2-dibromo-2',4'-dimethylacetophenone: This results from over-bromination of the starting material.[4][6]
-
Ring-brominated isomers: Bromination can occur on the aromatic ring due to the activating nature of the methyl groups.[1][4]
-
Unreacted 2',4'-dimethylacetophenone: Incomplete reaction will leave the starting material as an impurity.
Q2: Which brominating agent is best for this synthesis?
Several brominating agents can be used, each with its own advantages and disadvantages:
-
N-Bromosuccinimide (NBS): Often used with an acid catalyst (e.g., p-toluenesulfonic acid) or a radical initiator. It is generally a milder and more selective brominating agent for allylic and benzylic positions.[3]
-
Bromine (Br₂): Can be used in various solvents like methanol or acetic acid.[2][5] Careful control of stoichiometry is crucial to avoid over-bromination.
-
Copper(II) Bromide (CuBr₂): Can also be used for the α-bromination of ketones.[3]
The choice of reagent may depend on the specific reaction conditions and the desired selectivity.
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective way to monitor the reaction.[3][4] Use a suitable solvent system (e.g., hexane/ethyl acetate) to separate the starting material, the desired product, and any potential side products. The reaction should be stopped when the starting material spot is no longer visible on the TLC plate.
Q4: What is a suitable method for purifying the final product?
Recrystallization is a common method for purifying solid products like 2-bromo-2',4'-dimethylacetophenone.[4] A suitable solvent for recrystallization would be one in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble. Ethanol is often a good choice for recrystallization of bromoacetophenones.[4] Column chromatography can also be used for purification if recrystallization is not effective.
Quantitative Data Summary
| Starting Material | Brominating Agent | Solvent | Catalyst/Additive | Reaction Temp. (°C) | Reaction Time (h) | Yield (%) | Reference |
| Acetophenone | N-Bromosuccinimide | - | p-Toluenesulfonic acid | 55 | 0.67 | - | [3] |
| Acetophenone | Copper Bromide | Ethyl Acetate | - | Room Temp. | 24 | - | [3] |
| 4-chloroacetophenone | Pyridine Hydrobromide Perbromide | Glacial Acetic Acid | - | 90 | 3 | 85 | [5] |
| 4-hydroxyacetophenone | Bromine | Diethyl Ether | - | 0 | 1 | - | [7] |
Note: The yields reported are for analogous reactions and may vary for the synthesis of 2-bromo-2',4'-dimethylacetophenone.
Experimental Protocol: Synthesis of 2-bromo-2',4'-dimethylacetophenone using N-Bromosuccinimide
This protocol is a general guideline and may require optimization.
Materials:
-
2',4'-dimethylacetophenone
-
N-Bromosuccinimide (NBS)
-
p-Toluenesulfonic acid (catalytic amount)
-
Dichloromethane (or another suitable solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and equipment
Procedure:
-
In a round-bottom flask, dissolve 2',4'-dimethylacetophenone (1 equivalent) in dichloromethane.
-
Add a catalytic amount of p-toluenesulfonic acid to the solution.
-
Add N-Bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution.
-
Monitor the reaction progress by TLC. The reaction is typically stirred at room temperature, but gentle heating may be required.
-
Once the starting material is consumed, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 2-bromo-2',4'-dimethylacetophenone.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of 2-bromo-2',4'-dimethylacetophenone.
References
- 1. benchchem.com [benchchem.com]
- 2. zenodo.org [zenodo.org]
- 3. Page loading... [wap.guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. benchchem.com [benchchem.com]
Optimizing reaction conditions for the bromination of 2',4'-dimethylacetophenone
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the bromination of 2',4'-dimethylacetophenone.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 2-bromo-1-(2,4-dimethylphenyl)ethanone.
| Issue / Question | Possible Cause(s) | Recommended Solution(s) |
| Low to no conversion of starting material. | 1. Inactive brominating agent. 2. Insufficient reaction temperature. 3. Inadequate reaction time. | 1. Use a fresh bottle of the brominating agent (e.g., N-Bromosuccinimide) or test its activity on a more reactive substrate. 2. Gradually increase the reaction temperature in 5-10°C increments. For many acetophenone derivatives, temperatures around 90°C have shown to be effective.[1] 3. Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical reaction time can be around 3 hours. |
| Formation of multiple products (observed on TLC). | 1. Competing aromatic bromination. 2. Over-bromination (di- or tri-brominated products). | 1. The two methyl groups on the aromatic ring are activating, which can lead to electrophilic substitution on the ring.[2] To favor α-bromination, avoid strong Lewis acid catalysts that promote ring bromination. Using a radical initiator like AIBN with NBS can enhance selectivity for the alpha position. 2. Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent.[3] Adding the brominating agent portion-wise can also help control the reaction. |
| Product is a dark oil or discolored solid. | 1. Presence of unreacted bromine. 2. Decomposition of the product. | 1. During the workup, wash the organic layer with a saturated solution of sodium bisulfite or sodium thiosulfate to quench any excess bromine. 2. Avoid prolonged reaction times at high temperatures. Ensure the product is properly purified, for example, by recrystallization from a suitable solvent like methanol or ethanol. |
| Difficulty in separating the product from the starting material. | The polarity of the α-bromo ketone and the starting ketone can be very similar, making chromatographic separation challenging.[3] | 1. If the conversion is high, attempt recrystallization to purify the product. 2. If column chromatography is necessary, use a non-polar eluent system and consider a long column for better separation. A mixture of hexane and ethyl acetate in a high hexane ratio (e.g., 95:5) is a good starting point.[3] |
Frequently Asked Questions (FAQs)
Q1: Which brominating agent is most suitable for the α-bromination of 2',4'-dimethylacetophenone?
A1: Several brominating agents can be used, each with its advantages and disadvantages.
-
N-Bromosuccinimide (NBS): Often the reagent of choice for selective α-bromination of ketones in the presence of a radical initiator (like AIBN) or light. It is generally effective and easier to handle than liquid bromine.
-
Bromine (Br₂): Can be used, typically in a solvent like methanol or acetic acid.[2][4] However, it is highly corrosive and toxic, and may lead to more side products, including aromatic bromination, especially with an activated ring like 2',4'-dimethylacetophenone.
-
Pyridine hydrobromide perbromide: A solid, stable source of bromine that can provide good yields.[1][5]
-
Copper(II) Bromide (CuBr₂): Can also be used for α-bromination, often requiring reflux temperatures.
For optimal selectivity on the alpha position of 2',4'-dimethylacetophenone, NBS with a radical initiator is a highly recommended starting point.
Q2: What is the role of the acid catalyst in the bromination of ketones?
A2: An acid catalyst, such as acetic acid or a catalytic amount of a stronger acid, promotes the formation of the enol tautomer of the ketone.[6] The enol is the nucleophilic species that attacks the electrophilic bromine source. This is often the rate-determining step of the reaction.[1]
Q3: How do the methyl groups on the aromatic ring of 2',4'-dimethylacetophenone affect the bromination reaction?
A3: The two methyl groups are electron-donating and therefore activate the aromatic ring towards electrophilic substitution.[2] This increases the likelihood of competing aromatic bromination as a side reaction. To achieve selective α-bromination, it is crucial to choose reaction conditions that favor the enol-mediated pathway over electrophilic aromatic substitution.
Q4: What are typical yields for the α-bromination of substituted acetophenones?
A4: Yields can vary significantly depending on the substrate and the reaction conditions. For various substituted acetophenones, yields ranging from 60% to over 90% have been reported.[1] For instance, the bromination of 4-chloroacetophenone with pyridine hydrobromide perbromide at 90°C for 3 hours resulted in a yield of 85%.[5]
Data Presentation
Table 1: Effect of Reaction Temperature on Yield
| Temperature (°C) | Reported Yield (%) of α-Bromo-4-chloroacetophenone |
| < 80 | Relatively low |
| 90 | 85 ± 4 |
| > 90 | Slight decrease observed |
| Data adapted from a study on 4-chloroacetophenone, which serves as a model for substituted acetophenones. The optimal temperature should be determined empirically for 2',4'-dimethylacetophenone.[1][5] |
Table 2: Effect of Reaction Time on Yield
| Reaction Time (hours) | Reported Yield (%) of α-Bromo-4-chloroacetophenone |
| 2 | 82 ± 5 |
| 3 | 85 ± 4 |
| 4 | 84 ± 3 |
| Data adapted from a study on 4-chloroacetophenone at 90°C. Longer reaction times may lead to an increase in by-products.[1][5] |
Table 3: Comparison of Different Brominating Agents
| Brominating Agent | Reported Yield (%) for 4-chlorophenone bromination |
| Pyridine hydrobromide perbromide | 85 ± 4 |
| Copper(II) Bromide (CuBr₂) | ~60 |
| N-Bromosuccinimide (NBS) | Low conversion under tested conditions |
| These results are for a specific substrate and set of conditions and may vary for 2',4'-dimethylacetophenone.[5] |
Experimental Protocol
This protocol is a general guideline for the α-bromination of 2',4'-dimethylacetophenone using N-Bromosuccinimide (NBS).
Materials:
-
2',4'-dimethylacetophenone
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable anhydrous solvent
-
Saturated sodium bisulfite solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for recrystallization (e.g., methanol, ethanol)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2',4'-dimethylacetophenone (1.0 equivalent) in an appropriate volume of anhydrous carbon tetrachloride.
-
Add N-Bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN to the solution.
-
Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain this temperature.
-
Monitor the progress of the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bisulfite solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., methanol or ethanol) to obtain the pure this compound.
Visualization
Caption: Experimental workflow for the α-bromination of 2',4'-dimethylacetophenone.
References
- 1. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zenodo.org [zenodo.org]
- 3. reddit.com [reddit.com]
- 4. [PDF] Selective Bromination of Acetophenone Derivatives with Bromine in Methanol. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Synthesis of 2-Bromo-1-(2,4-dimethylphenyl)ethanone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of 2-Bromo-1-(2,4-dimethylphenyl)ethanone. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your experimental success.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the reaction duration. Ensure the reaction temperature is maintained at the optimal level. |
| Inactive brominating agent | Use a fresh bottle of the brominating agent. N-Bromosuccinimide (NBS) can decompose over time. Purity of reagents is crucial for a successful reaction. | |
| Inefficient enolization | The alpha-bromination of ketones proceeds through an enol intermediate. Acidic conditions are known to catalyze enol formation. Ensure that the appropriate amount of acid catalyst (e.g., acetic acid, sulfuric acid) is used.[1] | |
| Formation of Multiple Products (Poor Selectivity) | Di-bromination | This occurs when a second bromine atom is added to the alpha-carbon. To minimize this, use a stoichiometry of 1:1 or slightly less than 1 equivalent of the brominating agent to the ketone. Slow, dropwise addition of the brominating agent can also help. |
| Ring bromination | The two methyl groups on the phenyl ring are activating, which can lead to electrophilic substitution on the aromatic ring. To favor alpha-bromination, avoid strong Lewis acid catalysts that promote aromatic bromination. Using a non-polar solvent may also reduce ring bromination. | |
| Product is Difficult to Purify | Presence of unreacted starting material | If the reaction has not gone to completion, the starting material can be difficult to separate from the product due to similar polarities. Optimize the reaction conditions to ensure full conversion of the starting material. |
| Oily product that will not crystallize | The product may be impure. Try to purify the crude product using column chromatography. After purification, attempt recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate). |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the alpha-bromination of 2,4-dimethylacetophenone?
A1: The reaction proceeds via an acid-catalyzed enolization of the ketone. The enol then acts as a nucleophile and attacks the electrophilic bromine source (e.g., Br₂ or NBS) to form the alpha-brominated product.
Q2: Which brominating agent is best for this synthesis?
A2: Several brominating agents can be used, each with its own advantages and disadvantages.
-
Bromine (Br₂): Effective but corrosive and requires careful handling. Often used with a solvent like acetic acid or methanol.
-
N-Bromosuccinimide (NBS): A solid and safer alternative to liquid bromine. It is often used with a radical initiator or under acidic conditions.
-
Pyridine hydrobromide perbromide: A stable, solid brominating agent that can offer high yields.
-
Cupric bromide (CuBr₂): Can be used for selective alpha-bromination, often under reflux conditions.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. Use a suitable solvent system (e.g., hexanes:ethyl acetate 4:1) to separate the starting material from the product. The product, being more polar, will have a lower Rf value than the starting material.
Q4: What are the key safety precautions for this reaction?
A4: Bromine and its derivatives are corrosive and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Experimental Protocols
Below are two detailed protocols for the synthesis of this compound, adapted from procedures for similar acetophenone derivatives.
Protocol 1: Bromination using Bromine in Acetic Acid
This protocol is adapted from the general procedure for the acid-catalyzed bromination of ketones.
Materials:
-
2,4-Dimethylacetophenone
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4-dimethylacetophenone (1 equivalent) in glacial acetic acid.
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, pour the mixture into ice-cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol.
Protocol 2: Bromination using N-Bromosuccinimide (NBS)
This protocol utilizes a safer brominating agent and is adapted from procedures for the NBS bromination of aralkyl ketones.
Materials:
-
2,4-Dimethylacetophenone
-
N-Bromosuccinimide (NBS)
-
Acetic Acid (catalytic amount)
-
Dichloromethane (DCM)
-
Water
-
Anhydrous sodium sulfate
-
Hexanes/Ethyl acetate (for column chromatography)
Procedure:
-
To a solution of 2,4-dimethylacetophenone (1 equivalent) in dichloromethane, add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 3-5 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.
Data Presentation
The following tables summarize reported yields for the alpha-bromination of various acetophenone derivatives using different methods. This data can serve as a benchmark for what to expect in the synthesis of this compound.
Table 1: Comparison of Brominating Agents and Conditions for Substituted Acetophenones
| Starting Material | Brominating Agent | Solvent | Catalyst | Temperature | Time (h) | Yield (%) | Reference |
| 4-Hydroxyacetophenone | Bromine | Chloroform | H₂SO₄ | 65°C | 5 | 81 | [1] |
| 4-(Dimethylamino)phenylethanone | NBS | THF | - | RT | - | 80-88 | [2] |
| 4-Methoxyacetophenone | Cupric Bromide | Ethyl Acetate | - | Reflux | 3 | - | [3] |
| Acetophenone | NBS | Dichloromethane | p-TSA | 80°C (Microwave) | 0.5 | High |
Note: The yields presented are for analogous reactions and may differ for the synthesis of this compound.
Mandatory Visualizations
Reaction Mechanism
Caption: Acid-catalyzed alpha-bromination mechanism.
Experimental Workflow
Caption: General experimental workflow for synthesis.
References
Issues with the stability and storage of alpha-bromo ketones
Welcome to the Technical Support Center for α-bromo ketones. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the stability and storage of these valuable synthetic intermediates.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the handling, storage, and use of α-bromo ketones.
Q1: Why has my α-bromo ketone turned yellow or brown?
A1: Discoloration, typically to a yellow or brown hue, is a common indicator of degradation. The primary cause is the elimination of hydrogen bromide (HBr) to form α,β-unsaturated ketones, which can be colored, especially if they polymerize or undergo further reactions.[1][2][3] This process can be accelerated by:
-
Exposure to bases: Even trace amounts of basic residues in your glassware or solvents can catalyze this decomposition.
-
Elevated temperatures: Heat provides the energy needed to overcome the activation barrier for the elimination reaction.
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Light exposure: α-Bromo ketones can be photolabile, and exposure to light, particularly UV, can initiate degradation pathways.
Solution:
-
Ensure all glassware is scrupulously cleaned and free of basic residues.
-
Store the compound at the recommended low temperature, protected from light.
-
If the discoloration is minor, the material may be suitable for some applications, but purification by recrystallization or chromatography may be necessary for sensitive reactions.
Q2: My reaction with an α-bromo ketone is giving low yields and multiple side products. What could be the cause?
A2: This is often related to the purity and stability of the α-bromo ketone.
-
Degradation of the starting material: If the α-bromo ketone has started to decompose, you are introducing impurities into your reaction from the outset.
-
Incomplete bromination during synthesis: The starting material may be contaminated with the unreacted ketone or di-brominated species, which can lead to a complex reaction mixture and difficult purification.[4]
-
Reaction conditions: The conditions of your reaction (e.g., basic or high-temperature) may be causing the α-bromo ketone to degrade in situ.
Solution:
-
Assess the purity of your α-bromo ketone by an appropriate analytical method (e.g., ¹H NMR, HPLC) before use.
-
If necessary, purify the α-bromo ketone immediately before your experiment.
-
Consider reaction conditions that are milder and compatible with the stability of the α-bromo ketone.
Q3: I am having difficulty purifying my α-bromo ketone. What are some common challenges and solutions?
A3: Purification of α-bromo ketones can be challenging due to their reactivity and the nature of potential impurities.
-
Co-elution in chromatography: The starting ketone and the α-bromo ketone can have very similar polarities, making them difficult to separate by column chromatography.[4]
-
Degradation on silica gel: The slightly acidic nature of silica gel can sometimes promote the degradation of sensitive α-bromo ketones.
-
Thermal instability: Distillation is often not a viable purification method due to the thermal lability of these compounds.
Solution:
-
For chromatography, use a less polar eluent system to improve separation. Sometimes, a different stationary phase (e.g., alumina) may be effective.
-
If using silica gel, consider neutralizing it with a small amount of a non-nucleophilic base like triethylamine in the eluent.
-
Recrystallization is often the preferred method of purification for solid α-bromo ketones.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for α-bromo ketones?
A1: To maximize shelf life, α-bromo ketones should be stored under the following conditions:
-
Temperature: In a refrigerator or freezer (typically 2-8 °C or -20 °C).
-
Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture and oxidative degradation.
-
Light: In an amber or opaque container to protect from light.
-
Purity: Ensure the compound is as pure as possible before long-term storage, as impurities can accelerate decomposition.
Q2: What are the main degradation pathways for α-bromo ketones?
A2: The two primary degradation pathways are:
-
Dehydrobromination: This is an elimination reaction, often base-catalyzed, that results in the formation of an α,β-unsaturated ketone and hydrogen bromide.[1][2]
-
Photodecomposition: Upon exposure to light, the carbon-bromine bond can undergo homolytic cleavage, leading to radical intermediates and subsequent complex degradation products.
Q3: Are there any incompatible materials I should avoid when working with α-bromo ketones?
A3: Yes. Avoid contact with:
-
Bases: Strong and weak bases can promote dehydrobromination.
-
Strong nucleophiles: These will readily react with the electrophilic α-carbon.
-
Oxidizing agents: These can lead to unwanted side reactions.
Stability Data
While specific stability data can vary significantly between different α-bromo ketones, the following table provides a representative overview of expected stability under various conditions based on general principles of forced degradation studies.
| Condition | Temperature | Duration | Expected Degradation | Primary Degradant(s) |
| Solid State | 25°C | 1 month | < 5% | α,β-Unsaturated Ketone |
| 40°C | 1 month | 5-15% | α,β-Unsaturated Ketone, Polymerization Products | |
| 4°C | 6 months | < 2% | α,β-Unsaturated Ketone | |
| -20°C | 12 months | < 1% | Minimal Degradation | |
| In Solution (e.g., Acetonitrile) | 25°C, in dark | 1 week | 2-10% | α,β-Unsaturated Ketone |
| 25°C, exposed to light | 24 hours | 10-30% | Complex mixture from photodecomposition | |
| Aqueous Suspension | pH 7, 40°C | 24 hours | 5-15% | Hydrolysis and elimination products |
| pH 9, 25°C | 8 hours | > 20% | α,β-Unsaturated Ketone |
Note: This data is illustrative. It is highly recommended to perform a stability study on your specific α-bromo ketone for accurate data.
Experimental Protocols
Protocol: Forced Degradation Study for α-Bromo Ketones
This protocol outlines a forced degradation study to assess the stability of an α-bromo ketone under various stress conditions. The degradation can be monitored by High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
1. Materials and Equipment:
-
α-Bromo ketone of interest
-
HPLC or NMR spectrometer
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Buffers for pH control
-
Hydrochloric acid and sodium hydroxide for pH adjustment
-
Photostability chamber
-
Temperature-controlled oven
-
Volumetric flasks and pipettes
2. Procedure:
-
Sample Preparation: Prepare a stock solution of the α-bromo ketone in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store a solid sample of the α-bromo ketone at 60°C for 7 days.
-
Photodegradation: Expose a solution of the α-bromo ketone to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis (HPLC):
-
At specified time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent α-bromo ketone from all degradation products.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.
-
-
Sample Analysis (¹H NMR):
-
Acquire a ¹H NMR spectrum of the unstressed sample in a suitable deuterated solvent.
-
After the stress period, carefully remove the solvent from the stressed samples and redissolve the residue in the same deuterated solvent.
-
Acquire ¹H NMR spectra of the stressed samples.
-
Compare the spectra to identify new peaks corresponding to degradation products and a decrease in the intensity of peaks corresponding to the parent compound.
-
3. Data Interpretation:
-
Identify the major degradation products under each stress condition.
-
Determine the rate of degradation under different conditions.
-
Use this data to establish appropriate storage and handling procedures.
Visualizations
Caption: Major degradation pathways for α-bromo ketones.
Caption: Workflow for a forced degradation study of α-bromo ketones.
References
Removing unreacted bromine from 2,4-dimethylphenacyl bromide synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,4-dimethylphenacyl bromide, with a specific focus on the effective removal of unreacted bromine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of 2,4-dimethylphenacyl bromide, particularly concerning the removal of excess bromine.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Persistent yellow/orange color in the organic layer after quenching. | 1. Insufficient amount of quenching agent added. 2. Degradation of the quenching agent solution. 3. Poor mixing between the organic and aqueous phases. | 1. Add more quenching solution in small portions until the color disappears. 2. Prepare a fresh solution of the quenching agent. 3. Increase the stirring speed to ensure efficient mixing of the biphasic mixture. |
| Formation of a solid precipitate (elemental sulfur) during quenching with sodium thiosulfate. | The reaction mixture is acidic, causing the decomposition of sodium thiosulfate. | 1. Neutralize or slightly basify the reaction mixture with a saturated solution of sodium bicarbonate before or during the addition of sodium thiosulfate. 2. Use an alternative quenching agent such as sodium bisulfite or sodium sulfite, which are less prone to forming sulfur in acidic conditions. 3. If sulfur has already formed, it can be removed by filtering the mixture through a pad of Celite. |
| The quenching reaction is highly exothermic and difficult to control. | 1. The concentration of the quenching agent is too high. 2. The quenching agent is being added too quickly. 3. The reaction mixture was not sufficiently cooled before quenching. | 1. Use a more dilute solution of the quenching agent (e.g., 5-10% w/v). 2. Add the quenching agent dropwise or in small portions with vigorous stirring. 3. Cool the reaction mixture in an ice-water bath before and during the addition of the quenching agent. |
| Low yield of 2,4-dimethylphenacyl bromide after work-up. | 1. Incomplete bromination reaction. 2. Product degradation during work-up (e.g., hydrolysis). 3. Product loss during extraction or recrystallization. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material. 2. Keep the work-up temperature low and avoid prolonged contact with aqueous acidic or basic solutions. 3. Perform extractions with an appropriate solvent and minimize the amount of solvent used for recrystallization. |
| Product oils out during recrystallization. | The chosen recrystallization solvent or solvent pair is not suitable for the product. | 1. Try a different solvent or solvent pair. Good options for phenacyl bromides include ethanol, methanol, or a mixture of a good solvent (like ethyl acetate or acetone) and a poor solvent (like hexanes). 2. Ensure the solution is not supersaturated before cooling. If it becomes cloudy while hot, add a small amount of the "good" solvent until it is clear again. 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath to encourage crystal formation over oiling out. |
Frequently Asked Questions (FAQs)
Q1: What are the most common quenching agents for removing unreacted bromine?
A1: The most common quenching agents are aqueous solutions of reducing agents that convert elemental bromine (Br₂) into colorless bromide ions (Br⁻). These include sodium thiosulfate (Na₂S₂O₃), sodium bisulfite (NaHSO₃), and sodium sulfite (Na₂SO₃).[1]
Q2: How do I choose the right quenching agent for my reaction?
A2: The choice of quenching agent depends on several factors, including the pH of your reaction mixture and the stability of your product. Sodium thiosulfate is inexpensive and effective but can form elemental sulfur in acidic conditions. Sodium bisulfite and sodium sulfite are good alternatives in acidic media as they are less likely to precipitate sulfur.[1]
Q3: What is the stoichiometry of the reaction between bromine and common quenching agents?
A3: The stoichiometry is crucial for ensuring complete removal of bromine. The molar ratio of quenching agent to bromine is typically:
-
Sodium Thiosulfate: 2:1 (2 moles of Na₂S₂O₃ per mole of Br₂)
-
Sodium Bisulfite: 1:1 (1 mole of NaHSO₃ per mole of Br₂)
-
Sodium Sulfite: 1:1 (1 mole of Na₂SO₃ per mole of Br₂)
Q4: What are the visual cues for a complete quench?
A4: The most apparent indicator of a complete quench is a color change. The characteristic red-brown or orange/yellow color of bromine will disappear, and the solution will become colorless or pale yellow.
Q5: Can I use a base like sodium hydroxide to quench bromine?
A5: While sodium hydroxide does react with bromine, it is generally not recommended as a primary quenching agent in this synthesis. The reaction can be complex, and the strongly basic conditions may promote side reactions or degradation of the desired 2,4-dimethylphenacyl bromide product.
Q6: How can I purify the crude 2,4-dimethylphenacyl bromide after quenching and extraction?
A6: Recrystallization is a common and effective method for purifying the crude product. Based on protocols for similar phenacyl bromides, ethanol or methanol are often suitable solvents.[1] A solvent pair, such as ethyl acetate/hexanes, can also be effective. The crude product is dissolved in a minimum amount of the hot solvent (or the "good" solvent of a pair), and then allowed to cool slowly to induce crystallization.
Experimental Protocols
Protocol 1: Synthesis of 2,4-Dimethylphenacyl Bromide
This protocol is adapted from established procedures for the bromination of acetophenone derivatives.[2]
Materials:
-
2,4-Dimethylacetophenone
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Ice-water bath
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4-dimethylacetophenone (1 equivalent) in glacial acetic acid.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add bromine (1 equivalent) dropwise from the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, continue to stir the reaction mixture at room temperature and monitor the reaction progress by TLC until the starting material is consumed.
Protocol 2: Work-up and Removal of Unreacted Bromine using Sodium Bisulfite
Materials:
-
Reaction mixture from Protocol 1
-
Saturated aqueous solution of sodium bisulfite (NaHSO₃)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Ethyl acetate or Dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Cool the reaction mixture in an ice-water bath.
-
Slowly add the saturated sodium bisulfite solution dropwise with vigorous stirring until the red-brown color of bromine disappears.
-
Carefully add saturated sodium bicarbonate solution to neutralize the acetic acid. Be cautious of gas evolution (CO₂).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,4-dimethylphenacyl bromide.
Protocol 3: Purification by Recrystallization
Materials:
-
Crude 2,4-dimethylphenacyl bromide
-
Ethanol (or another suitable solvent/solvent pair)
-
Erlenmeyer flask
-
Hot plate
-
Ice-water bath
-
Büchner funnel and filter paper
Procedure:
-
Transfer the crude product to an Erlenmeyer flask.
-
Add a minimal amount of ethanol and gently heat the mixture on a hot plate with swirling until the solid completely dissolves.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice-water bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals under vacuum to obtain pure 2,4-dimethylphenacyl bromide.
Quantitative Data on Bromine Quenching Agents
| Quenching Agent | Chemical Formula | Typical Concentration | Stoichiometry (Quencher:Br₂) | Notes |
| Sodium Thiosulfate | Na₂S₂O₃ | 10% (w/v) aqueous solution | 2:1 | Inexpensive and effective, but can form elemental sulfur under acidic conditions.[1] |
| Sodium Bisulfite | NaHSO₃ | Saturated aqueous solution | 1:1 | A good alternative to sodium thiosulfate in acidic media. |
| Sodium Sulfite | Na₂SO₃ | 10-20% (w/v) aqueous solution | 1:1 | Effective and avoids sulfur precipitation. |
Visualizations
Caption: Experimental workflow for the synthesis and purification of 2,4-dimethylphenacyl bromide.
Caption: Troubleshooting decision tree for persistent bromine color after quenching.
References
Technical Support Center: Purifying 2-Bromo-1-(2,4-dimethylphenyl)ethanone via Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 2-Bromo-1-(2,4-dimethylphenyl)ethanone using column chromatography techniques.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the column chromatography purification of this compound.
Question: My compound is not moving off the column, or is moving very slowly. What should I do?
Answer: This issue typically arises from a solvent system with insufficient polarity.
-
Solution: Gradually increase the polarity of your eluting solvent.[1] If you are using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. It is crucial to maintain the use of the same two solvents while adjusting their ratio.[1] Before performing the column, it is advisable to identify a solvent system using Thin Layer Chromatography (TLC) that provides a retention factor (Rf) for your target compound in the range of 0.2-0.4.
Question: The purified fractions contain both my product and the starting material (2,4-dimethylacetophenone). How can I improve the separation?
Answer: Co-elution of compounds with similar polarities is a common challenge.
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Solution 1: Optimize the Solvent System. Experiment with different solvent systems during the TLC scouting phase. Sometimes, using a different combination of solvents, even with similar overall polarity, can enhance separation.[2] For instance, substituting ethyl acetate with diethyl ether or adding a small percentage of dichloromethane might alter the selectivity.
-
Solution 2: Use a Finer Mesh Silica Gel. A silica gel with a smaller particle size (e.g., 230-400 mesh) provides a larger surface area and can improve the separation of closely eluting compounds.
-
Solution 3: Employ Gradient Elution. Start with a low polarity mobile phase to elute the less polar starting material first, then gradually increase the polarity to elute your desired alpha-bromo ketone.
Question: I suspect my product is decomposing on the silica gel column. What are the signs and how can I prevent this?
Answer: Alpha-bromo ketones can be sensitive to the acidic nature of silica gel, leading to degradation.[1] Signs of decomposition include the appearance of new, more polar spots on a TLC analysis of the collected fractions, and a lower than expected yield of the desired product.
-
Solution 1: Deactivate the Silica Gel. You can reduce the acidity of the silica gel by preparing a slurry with a small amount of a base, such as triethylamine (~1%), in your non-polar solvent before packing the column.
-
Solution 2: Use an Alternative Stationary Phase. If decomposition is severe, consider using a less acidic stationary phase like alumina or florisil.[1]
-
Solution 3: Minimize Contact Time. Run the column as quickly as possible without sacrificing separation. A flash chromatography setup is highly recommended.
Question: The peaks of my compound are tailing or streaking down the column. How can I resolve this?
Answer: Peak tailing can be caused by several factors, including compound degradation, overloading the column, or poor solubility in the mobile phase.[3]
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Solution 1: Check for Decomposition. As mentioned above, decomposition on silica can lead to tailing.
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Solution 2: Reduce the Amount of Sample. Overloading the column with too much crude product is a common cause of tailing. As a general rule, the amount of silica gel should be at least 50-100 times the weight of the crude sample.
-
Solution 3: Ensure Good Solubility. If the compound has poor solubility in the eluent, it can lead to tailing.[1] Ensure your chosen solvent system is one in which your compound is reasonably soluble.
-
Solution 4: Use the Dry Loading Method. If your compound is not very soluble in the initial, non-polar mobile phase, it is best to use the dry loading method to ensure a narrow band of sample at the start of the chromatography.[4]
Experimental Protocol: Flash Column Chromatography of this compound
This protocol outlines a standard procedure for the purification of the title compound.
1. Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents for mobile phase (e.g., Hexane, Ethyl Acetate)
-
TLC plates (silica gel coated)
-
Glass column for chromatography
-
Collection tubes or flasks
2. Mobile Phase Selection:
-
Develop a suitable solvent system by running TLC plates of the crude reaction mixture.
-
A common starting point for alpha-bromo ketones is a mixture of hexane and ethyl acetate.[5]
-
Aim for a solvent system that gives an Rf value of approximately 0.2-0.4 for the desired product, with good separation from impurities.
3. Column Packing (Wet Method):
-
Secure the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove any air bubbles.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
4. Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary for solubility).[4] Carefully apply the solution to the top of the silica bed using a pipette.[4] Drain the solvent until the sample has been absorbed onto the silica.
-
Dry Loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane).[4] Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) and evaporate the solvent to obtain a free-flowing powder.[4] Carefully add this powder to the top of the packed column.
5. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle air pressure (flash chromatography) to push the solvent through the column at a steady rate.
-
Collect the eluent in a series of fractions.
-
Monitor the separation by performing TLC analysis on the collected fractions.
-
Combine the fractions containing the pure product.
6. Product Recovery:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Data Summary
The following table provides typical parameters for the column chromatography of this compound. Note that optimal conditions should be determined on a case-by-case basis using TLC.
| Parameter | Recommended Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase chromatography. |
| Mobile Phase | Hexane/Ethyl Acetate | Start with a low percentage of Ethyl Acetate (e.g., 5%) and increase as needed. |
| Target Rf Value | 0.2 - 0.4 | Determined by TLC before running the column. |
| Loading Method | Dry or Wet Loading | Dry loading is preferred if the compound has limited solubility in the mobile phase.[4] |
| Silica to Compound Ratio | 50:1 to 100:1 by weight | Helps to prevent column overloading. |
Troubleshooting Workflow
References
- 1. Chromatography [chem.rochester.edu]
- 2. biotage.com [biotage.com]
- 3. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Troubleshooting low yield in chalcone synthesis from alpha-bromo ketones
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in chalcone synthesis when using α-bromo ketones as starting materials. The information is presented in a question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Scenario 1: Low Yield in a Two-Step Synthesis (Bromination then Elimination)
This is the most common and intended pathway for synthesizing chalcones from α-bromo ketones. The process involves the initial synthesis of an α,β-unsaturated ketone (chalcone) via a Claisen-Schmidt condensation, followed by bromination and then dehydrobromination. Alternatively, an acetophenone can be brominated first, followed by condensation with an aldehyde. Low yields can occur at either stage.
Q1: My overall yield is low after the dehydrobromination step. What are the likely causes?
Low yields after the final elimination step often point to issues with the dehydrobromination reaction itself or incomplete consumption of starting materials in the initial condensation.
-
Inefficient Elimination: The choice of base and reaction conditions are critical for the E2 elimination of HBr to form the α,β-unsaturated ketone.[1] Sterically hindered bases like pyridine are often used to favor elimination over competing nucleophilic substitution reactions.[2] Insufficient heat can also lead to an incomplete reaction.
-
Side Reactions: Strong, non-hindered bases (e.g., NaOH, NaOEt) can lead to side reactions such as the Favorskii rearrangement, which produces carboxylic acid derivatives instead of the desired chalcone.[3][4][5] Nucleophilic substitution by the base can also occur.[6]
-
Incomplete Initial Condensation: If the initial Claisen-Schmidt condensation to form the chalcone precursor did not go to completion, you will carry unreacted starting materials through the bromination step, lowering your overall yield. Monitor the initial condensation by Thin Layer Chromatography (TLC) to ensure full consumption of the limiting reagent.[7]
Q2: I am observing multiple spots on my TLC plate after the reaction, and the main product is not the expected chalcone. What could be happening?
The presence of multiple unexpected products strongly suggests that side reactions are dominating.
-
Favorskii Rearrangement: This is a very common side reaction for α-halo ketones when treated with a base.[3][5][8] The reaction leads to a ring contraction (for cyclic ketones) or the formation of carboxylic acid derivatives (for acyclic ketones).[3][5] Using a non-nucleophilic, hindered base can help minimize this pathway.
-
Self-Condensation of the Ketone: If you are performing a one-pot reaction where the α-bromo ketone is formed in situ, self-condensation of the starting ketone can occur, especially if it is added too quickly or if the reaction temperature is too high.[7]
-
Cannizzaro Reaction: If your aldehyde can undergo disproportionation (especially in the presence of a strong base), this will consume the aldehyde and reduce the yield of the desired chalcone.[7]
-
Michael Addition: The enolate of the ketone can add to the newly formed chalcone product. Using a slight excess of the aldehyde can help to minimize this.[7]
Q3: I am struggling to purify my final chalcone product, leading to significant product loss. What can I do?
Purification is a critical step where significant yield can be lost.
-
Incomplete Precipitation: If the chalcone does not precipitate fully from the reaction mixture, try cooling the solution in an ice bath and gently scratching the inside of the flask to induce crystallization.[7]
-
Washing with an Inappropriate Solvent: Washing the crude product with a solvent in which it has some solubility will lead to yield loss. Use cold water to remove base and other water-soluble impurities.[9]
-
Recrystallization Issues: Using too much solvent during recrystallization is a common cause of low recovery. Use the minimum amount of hot solvent required to dissolve the crude product. Ethanol is a common solvent for recrystallizing chalcones.[10][11]
Scenario 2: Attempting a Direct Condensation of an α-Bromo Ketone with an Aldehyde
A direct Claisen-Schmidt type condensation between an α-bromo ketone and an aldehyde is not a standard method for chalcone synthesis and is prone to low yields and side reactions.
Q1: I am trying to directly react an α-bromoacetophenone with a benzaldehyde using a base, but my yield is very low. Why is this not working well?
The α-hydrogens of the ketone are necessary to form the enolate for the initial aldol addition. While an α-bromo ketone may still have an α-hydrogen on the methyl group, the presence of the bromine atom significantly alters the reactivity.
-
Competing Reactions: The bromine is a good leaving group, and in the presence of a base, you are more likely to get substitution or elimination reactions rather than the desired condensation.
-
Favorskii Rearrangement: As mentioned previously, this is a major competing pathway for α-halo ketones in the presence of a base.[3][4][5]
-
Steric Hindrance: The bulky bromine atom can sterically hinder the approach of the enolate to the aldehyde.
Data Presentation
Table 1: Troubleshooting Summary for Low Yield in Chalcone Synthesis via Dehydrobromination
| Symptom | Potential Cause | Recommended Solution | Citations |
| Low conversion after elimination step | Inefficient dehydrobromination | Use a sterically hindered base (e.g., pyridine) and ensure adequate heating. | [1][2] |
| Multiple unexpected products | Favorskii rearrangement | Use a non-nucleophilic, hindered base. Avoid strong, non-hindered bases like NaOH or NaOEt. | [3][4][5] |
| Competing nucleophilic substitution | Use a less basic nucleophile for the elimination step. | [6] | |
| Significant product loss during workup | Incomplete precipitation | Cool the reaction mixture in an ice bath and scratch the flask to induce crystallization. | [7] |
| Product loss during washing | Wash the crude product with cold water. | [9] | |
| Poor recovery after recrystallization | Use the minimum amount of hot solvent for recrystallization. | [10][11] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Chalcone via Claisen-Schmidt Condensation
This protocol is for the initial synthesis of the chalcone, which can then be brominated and dehydrobrominated.
-
Dissolve the Ketone: In a round-bottom flask, dissolve the aromatic ketone (e.g., acetophenone, 1 equivalent) in ethanol.
-
Add the Aldehyde: To this solution, add the aromatic aldehyde (e.g., benzaldehyde, 1 equivalent).
-
Add the Base: While stirring at room temperature, add an aqueous solution of a base (e.g., 10% NaOH) dropwise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for the recommended time (typically 2-4 hours). Monitor the reaction progress by TLC until the starting material is consumed.[7][12]
-
Work-up: Pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the crude chalcone.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol.[7][12]
Protocol 2: General Procedure for Dehydrobromination of an α-Bromo Ketone
This protocol assumes the α-bromo ketone has already been synthesized.
-
Dissolve the α-Bromo Ketone: Dissolve the α-bromo ketone in a suitable solvent (e.g., pyridine or a solvent containing a hindered base).
-
Heat the Reaction: Heat the reaction mixture to reflux for the required time. The progress of the elimination can be monitored by TLC.
-
Work-up: After cooling, the reaction mixture is typically poured into water, and the product is extracted with an organic solvent.
-
Purification: The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography.
Visualizations
Caption: Troubleshooting flowchart for low yield in chalcone synthesis.
Caption: Competing reaction pathways for α-bromo ketones with a base.
References
- 1. fiveable.me [fiveable.me]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 6. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
- 7. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. books.rsc.org [books.rsc.org]
- 10. rsc.org [rsc.org]
- 11. jetir.org [jetir.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Preventing Dibrominated Byproducts
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the formation of dibrominated byproducts during chemical synthesis.
Troubleshooting Guide
This guide addresses specific issues related to the formation of dibrominated byproducts and offers solutions to achieve selective monobromination.
Issue 1: Formation of Dibrominated Byproducts in Aromatic Bromination
-
Question: I am attempting to monobrominate an aromatic compound, but I am observing significant amounts of the dibrominated product. How can I improve the selectivity for the desired monobromo product?
-
Answer: The formation of dibrominated byproducts in electrophilic aromatic substitution is a common issue, particularly with activated aromatic rings. Several factors can be adjusted to favor monobromination.
-
Possible Cause 1: Reaction Temperature is Too High.
-
Solution: Lowering the reaction temperature can significantly enhance selectivity. For many electrophilic aromatic brominations, conducting the reaction at temperatures as low as -30°C to -78°C may be necessary to prevent over-bromination.[1] The electrophilic aromatic bromination of certain substrates can achieve high para/ortho selectivity at the lowest effective temperature, sometimes yielding only the para isomer.[2]
-
-
Possible Cause 2: Excess of Brominating Agent.
-
Solution: Carefully control the stoichiometry of the brominating agent. Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) to minimize the chance of a second bromination event occurring.[3] To avoid substantial dibromination, it is preferable to use more than one mole of the aromatic compound per mole of the brominating agent.[4]
-
-
Possible Cause 3: Highly Reactive Substrate.
-
Solution: Activated aromatic rings, such as phenols and anilines, are highly susceptible to polybromination because the substituents are strongly electron-donating.[5][6] Switching from a highly reactive brominating agent like molecular bromine (Br₂) to a milder one, such as N-bromosuccinimide (NBS), is a common and effective strategy.[5][7] For activated systems, other selective reagents like tetraalkylammonium tribromides have been reported to be highly para-selective.[2][5]
-
-
Possible Cause 4: Inappropriate Solvent or Catalyst.
-
Solution: The choice of solvent can influence selectivity. Screening different solvents may be necessary to find the optimal conditions for your specific substrate.[1] For instance, N-bromosuccinimide (NBS) in conjunction with silica gel or the use of zeolites can induce high para-selectivity.[2][5] Strong Lewis acid catalysts should be avoided if they promote unwanted side reactions.[3]
-
-
Issue 2: Formation of Di- and Poly-brominated Products in α-Bromination of Ketones
-
Question: During the α-bromination of my ketone starting material, I am getting a mixture of mono- and di-brominated products. How can I achieve selective α-monobromination?
-
Answer: The selectivity of α-bromination of ketones is highly dependent on the reaction conditions, specifically the presence of acid or base.
-
Possible Cause 1: Basic Reaction Conditions.
-
Solution: Base-catalyzed bromination proceeds through an enolate intermediate. The introduction of the first bromine atom is electron-withdrawing, which makes the remaining α-hydrogens more acidic. This accelerates subsequent halogenations, often leading to polyhalogenation.[3] To favor monohalogenation, use acid-catalyzed conditions.[3]
-
-
Possible Cause 2: Acid-Catalyzed Pathway and Reaction Control.
-
Solution: Acid-catalyzed bromination proceeds through an enol intermediate, and the formation of this enol is the rate-determining step.[3] After the first bromine is added, it decreases the basicity of the carbonyl oxygen, making subsequent protonation and enol formation slower.[3] This inherent mechanism favors monobromination. Ensure your reaction is run under acidic conditions (e.g., using acetic acid as a solvent or an acid catalyst like p-TsOH or HCl) to promote this selective pathway.[3]
-
-
Frequently Asked Questions (FAQs)
Q1: How can I achieve selective monobromination of a highly activated aromatic compound like phenol or aniline?
A1: Highly activated aromatic compounds are prone to polybromination.[5] To achieve selective monobromination, you should:
-
Use a Milder Brominating Agent: Replace highly reactive elemental bromine (Br₂) with a milder source of electrophilic bromine, such as N-bromosuccinimide (NBS).[5]
-
Protect the Activating Group: To reduce the activation of the ring, you can convert the activating group into a less activating one. For example, an amino group (-NH₂) can be converted to a bulkier and less activating amide group, which also sterically hinders the ortho positions, favoring para-substitution.[6]
-
Control Reaction Conditions: Use low temperatures and carefully control the stoichiometry of the brominating agent to be near a 1:1 ratio with the substrate.[1]
Q2: What is the effect of temperature on bromination selectivity?
A2: Temperature plays a critical role in controlling reaction rate and selectivity.[3]
-
Electrophilic Aromatic Bromination: Lowering the reaction temperature significantly (e.g., to -30°C or -78°C) can prevent equilibration to more stable thermodynamic products and can suppress over-reaction, thus increasing selectivity for the monobrominated product.[1]
-
Free-Radical Bromination: Lower temperatures also enhance the selectivity of free-radical brominations. This is explained by Hammond's postulate; the hydrogen abstraction step in bromination is endothermic, leading to a "late" transition state that is more sensitive to the stability of the resulting radical intermediate.[1][8]
Q3: Which brominating agent is best for selective monobromination?
A3: The choice of brominating agent is crucial for controlling selectivity.
-
N-bromosuccinimide (NBS): NBS is a widely used and safer alternative to liquid bromine for various bromination reactions.[1][9] It is a solid, making it easier to handle, and is often the reagent of choice for selective monobromination of activated aromatic rings and for α-bromination of ketones.[1][5][10]
-
Pyridine Hydrobromide Perbromide: This is another example of a milder brominating agent that can be useful for α-bromination of ketones.[11]
-
Organic Ammonium Tribromides (OATB): Reagents like pyridinium hydrobromide (Py.HBr₃) are solid, easy to handle, and allow for maintaining the desired stoichiometry, making them good alternatives to molecular bromine for α-monobromination of aryl methyl ketones.[12]
Q4: How does the choice of solvent affect the formation of dibrominated byproducts?
A4: The solvent can significantly impact the reaction's outcome. The polarity of the solvent can influence regioselectivity.[1] For example, in a study on the α-bromination of acetophenone using NBS with microwave irradiation, dichloromethane was found to be the best solvent for achieving excellent selectivity for the monobromo product, while other solvents like acetonitrile, diethyl ether, THF, and n-hexane resulted in lower yields.[3][13] In electrophilic aromatic bromination, less polar solvents may enhance steric effects, potentially leading to higher para selectivity.[5]
Q5: How can steric hindrance be used to prevent dibromination?
A5: Steric hindrance, the slowing of chemical reactions due to the spatial bulk of substituents, can be exploited to control selectivity.[14] In the context of preventing dibromination, this can be applied in several ways:
-
Bulky Protecting Groups: By introducing a bulky protecting group on a nearby functional group, you can sterically block one or more reactive positions on an aromatic ring, thus directing the bromination to a specific, less hindered site and preventing further reaction.[6]
-
Substrate Structure: The inherent structure of the substrate can lead to regioselective bromination due to steric hindrance around certain positions, making them less accessible to the electrophile.[15][16]
-
Bulky Reagents: While less common for the brominating agent itself, the principle of using sterically demanding reagents to control selectivity is a general strategy in organic synthesis.
Data Presentation
Table 1: Effect of Reaction Conditions on Selectivity of Aromatic Bromination
| Substrate | Brominating Agent | Catalyst/Additive | Solvent | Temperature (°C) | Product Distribution (Mono- vs. Di-brominated) | Reference |
| Activated Aromatics | NBS | Silica Gel | Varies | Varies | Good to excellent para-selectivity | [2][5] |
| Toluene-like Substrates | Varies | Zeolites | Varies | Varies | High para-selectivity | [2][5] |
| Phenolic Substrates | Tetraalkylammonium tribromides | - | Varies | Varies | Highly para-selective | [2][5] |
| Catechol | NBS / HBF₄ | - | Acetonitrile | -30 to RT | Selective for 4-bromobenzene-1,2-diol | [1] |
| Anisole | NBS | - | Acetonitrile | RT | Exclusively 1-bromo-4-methoxybenzene (96% yield) | [2] |
Table 2: Comparison of Brominating Agents for α-Monobromination of Acetophenones
| Brominating Agent | Conditions | Selectivity Outcome | Reference |
| Pyridine hydrobromide perbromide | Acetic acid, 90 °C | Good for α-monobromination | [3] |
| Bromine in Methanol | HCl, 0-5 °C to RT | Effective for α-monobromination | [3] |
| N-Bromosuccinimide (NBS) | Dichloromethane, 80 °C, Microwave | Excellent selectivity for the monobromo product | [13] |
| Ammonium hydrotribromide salts | Room Temperature | Good yields for α-monobromination without a catalyst | [12] |
Experimental Protocols
Protocol 1: Selective Monobromination of an Activated Aromatic Compound (Catechol) using NBS
This protocol is adapted from a procedure for the selective monobromination of catechol.[1]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve catechol in acetonitrile.
-
Cooling: Cool the solution to -30 °C using a suitable cooling bath (e.g., dry ice/acetone).
-
Reagent Addition: Slowly add N-bromosuccinimide (NBS) and fluoroboric acid (HBF₄) to the cooled, stirring solution. The slow addition is crucial to maintain temperature control and prevent over-bromination.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight. Monitor the reaction progress by TLC.
-
Workup: Upon completion, quench the reaction and proceed with a standard aqueous workup and purification to afford the desired 4-bromobenzene-1,2-diol.
Protocol 2: α-Monobromination of a Substituted Acetophenone
This protocol is based on a general procedure for the α-bromination of acetophenone derivatives.[3]
-
Setup: Dissolve the substituted acetophenone (5.0 mmol) in glacial acetic acid (20 mL) in a round-bottom flask.
-
Reagent Addition: Add pyridine hydrobromide perbromide (5.5 mmol).
-
Heating: Heat the reaction mixture to 90 °C and stir for 3 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into ice water to precipitate the product.
-
Purification: Filter the solid, wash with cold water, and dry to obtain the crude α-bromoacetophenone derivative. Recrystallization can be performed for further purification if necessary.
Visualizations
Caption: Troubleshooting workflow for addressing dibromination in aromatic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. US3303224A - Bromination of aromatic compounds - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. brainkart.com [brainkart.com]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. greenchemuoft.wordpress.com [greenchemuoft.wordpress.com]
- 10. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bromination - Common Conditions [commonorganicchemistry.com]
- 12. jcsp.org.pk [jcsp.org.pk]
- 13. researchgate.net [researchgate.net]
- 14. Steric effects - Wikipedia [en.wikipedia.org]
- 15. Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr [ouci.dntb.gov.ua]
- 16. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Navigating Carboxylic Acid Analysis: A Comparative Guide to Derivatization for Mass Spectrometry
For researchers, scientists, and drug development professionals, the sensitive and reliable quantification of carboxylic acids by mass spectrometry is crucial for advancing our understanding of biological systems and developing new therapeutics. However, the inherent physicochemical properties of many carboxylic acids pose analytical challenges. This guide provides a comprehensive cross-validation of derivatization strategies, with a special focus on phenacyl bromide reagents, to enhance the performance of liquid chromatography-mass spectrometry (LC-MS) assays.
Carboxylic acids often exhibit poor ionization efficiency and retention on reversed-phase liquid chromatography columns, hindering their sensitive detection. Derivatization, the chemical modification of an analyte to improve its analytical characteristics, is a powerful tool to overcome these limitations. This guide will objectively compare the performance of various derivatization reagents, supported by experimental data, and provide detailed protocols to aid in the selection of the most appropriate method for your research needs.
Performance Comparison of Derivatization Reagents
The choice of derivatization reagent is critical and depends on the specific carboxylic acids of interest, the sample matrix, and the
A Comparative Guide to Alternatives for 2-Bromo-1-(2,4-dimethylphenyl)ethanone in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes to key heterocyclic scaffolds, evaluating alternatives to the common starting material, 2-Bromo-1-(2,4-dimethylphenyl)ethanone. This α-haloketone is a versatile precursor for a variety of nitrogen-, sulfur-, and oxygen-containing heterocycles due to its two electrophilic sites, making it a valuable building block in medicinal chemistry.[1][2] However, the exploration of alternative synthetic pathways is crucial for improving reaction efficiency, exploring greener methodologies, and accessing diverse molecular architectures. This document details experimental protocols, presents comparative data, and visualizes synthetic workflows and biological contexts to aid researchers in selecting the optimal synthetic strategy.
Overview of Synthetic Applications
This compound is predominantly utilized in classical condensation reactions to form five- and six-membered heterocyclic rings. The most common applications include the Hantzsch thiazole synthesis, the synthesis of imidazoles, and the formation of quinoxalines. These core structures are prevalent in a wide array of biologically active compounds.[2][3][4]
Alternatives to this α-haloketone-based approach often involve multi-component reactions or the use of different starting materials such as α-dicarbonyl compounds or α-hydroxyketones.[5][6] These alternative methods can offer advantages in terms of atom economy, reduced reaction times, and avoidance of lachrymatory α-haloketone intermediates.
Comparative Analysis of Synthetic Routes
This section provides a detailed comparison of the traditional synthetic routes starting from this compound with prominent alternative methodologies for the synthesis of thiazoles, imidazoles, and quinoxalines.
Synthesis of 4-(2,4-dimethylphenyl)thiazole Derivatives
The Hantzsch thiazole synthesis is a cornerstone reaction for the formation of thiazole rings, typically involving the condensation of an α-haloketone with a thioamide.[1]
Method A: Traditional Hantzsch Synthesis
This method utilizes this compound and a suitable thioamide or thiourea.
Method B: One-Pot, Multi-Component Synthesis
An alternative, greener approach involves a one-pot reaction of a ketone, a thioamide (or thiourea), and an aldehyde, often facilitated by a catalyst and greener reaction conditions like ultrasonic irradiation.[7]
| Parameter | Method A: Hantzsch Synthesis | Method B: One-Pot Synthesis |
| Starting Materials | This compound, Thioamide/Thiourea | 2,4-Dimethylacetophenone, Thioamide/Thiourea, Aldehyde |
| Key Reagents/Catalysts | Base (e.g., Na2CO3) | Silica supported tungstosilicic acid |
| Reaction Conditions | Reflux in ethanol, 2-4 hours | Ultrasonic irradiation or heating at 65 °C, 1.5-3.5 hours |
| Typical Yield | Good to Excellent (70-95%)[8] | Excellent (79-90%)[7] |
| Advantages | Well-established, reliable, broad substrate scope.[8] | Environmentally friendly, shorter reaction times, avoids isolated α-haloketone.[7] |
| Disadvantages | Use of lachrymatory α-haloketone, longer reaction times. | May require specific catalyst, optimization of conditions. |
digraph "synthesis_comparison_thiazole" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];subgraph "cluster_0" { label="Traditional Hantzsch Synthesis"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; A1 [label="this compound"]; A2 [label="Thiourea"]; A3 [label="Reflux in Ethanol"]; A4 [label="4-(2,4-dimethylphenyl)thiazol-2-amine"]; A1 -> A3; A2 -> A3; A3 -> A4; }
subgraph "cluster_1" { label="Alternative: One-Pot Synthesis"; bgcolor="#F1F3F4"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; B1 [label="2,4-Dimethylacetophenone"]; B2 [label="Thiourea & Aldehyde"]; B3 [label="Ultrasonic Irradiation"]; B4 [label="Substituted Thiazole"]; B1 -> B3; B2 -> B3; B3 -> B4; } }
Synthesis of 4-(2,4-dimethylphenyl)imidazole Derivatives
Imidazoles are another important class of heterocycles commonly synthesized from α-haloketones.
Method A: From α-Haloketone
This involves the reaction of this compound with an amidine or a mixture of an aldehyde, a primary amine, and ammonium acetate.[9]
Method B: One-Pot Synthesis from Dicarbonyl Compounds
A widely used alternative is the Radziszewski synthesis, which utilizes a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or an ammonium salt).[9]
| Parameter | Method A: From α-Haloketone | Method B: From Dicarbonyl |
| Starting Materials | This compound, Aldehyde, Amine, NH4OAc | 1-(2,4-dimethylphenyl)ethane-1,2-dione, Aldehyde, NH4OAc |
| Key Reagents/Catalysts | Solvent-free heating | Acetic acid or other catalysts |
| Reaction Conditions | Heating (e.g., 100 °C), often solvent-free.[10] | Reflux in acetic acid or with catalyst.[11] |
| Typical Yield | Good to Very Good (up to 90%)[10] | High (often >90%)[11] |
| Advantages | High yields, can be performed solvent-free. | Avoids α-haloketones, readily available starting materials. |
| Disadvantages | Use of lachrymatory α-haloketone. | Dicarbonyl compound may require separate synthesis. |
Synthesis of 2-(2,4-dimethylphenyl)quinoxaline Derivatives
Quinoxalines are typically formed by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound or its synthetic equivalent, such as an α-haloketone.
Method A: From α-Haloketone
This method involves the reaction of this compound with an o-phenylenediamine. The reaction proceeds via an initial alkylation followed by cyclization and oxidation.[12]
Method B: From α-Diketone
The classical and most common method for quinoxaline synthesis is the condensation of an o-phenylenediamine with an α-diketone.[13]
| Parameter | Method A: From α-Haloketone | Method B: From α-Diketone |
| Starting Materials | This compound, o-Phenylenediamine | 1-(2,4-dimethylphenyl)ethane-1,2-dione, o-Phenylenediamine |
| Key Reagents/Catalysts | Pyridine in THF or catalyst-free in water.[6][12] | Often catalyzed by acids (e.g., acetic acid) or heterogeneous catalysts.[13] |
| Reaction Conditions | Room temperature to 80 °C, 2-4 hours.[6][12] | Room temperature to reflux, variable times.[13] |
| Typical Yield | Good to Excellent (85-92%)[12] | Excellent (often >90%)[13] |
| Advantages | Milder conditions may be possible. | High yields, straightforward reaction. |
| Disadvantages | Potential for side reactions, use of α-haloketone. | α-Diketone may not be commercially available. |
digraph "feature_comparison" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];A[label="Starting Material", fillcolor="#F1F3F4", fontcolor="#202124"]; B[label="α-Haloketone Route\n(e.g., this compound)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="Alternative Routes\n(e.g., Dicarbonyls, One-Pot)", fillcolor="#34A853", fontcolor="#FFFFFF"];
F1 [label="Versatility", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; F2 [label="Safety/Handling", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; F3 [label="Reaction Steps", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; F4 [label="Yield", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; F5 [label="Green Chemistry", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
A -> B; A -> C;
B -> F1 [label="High"]; B -> F2 [label="Lachrymatory"]; B -> F3 [label="Often 2 steps"]; B -> F4 [label="Generally Good-Excellent"]; B -> F5 [label="Moderate"];
C -> F1 [label="Varies"]; C -> F2 [label="Generally Safer"]; C -> F3 [label="Often 1-pot"]; C -> F4 [label="Often Excellent"]; C -> F5 [label="Often Greener"]; }
Experimental Protocols
Protocol for Hantzsch Synthesis of 4-(2,4-dimethylphenyl)-2-aminothiazole
Materials:
-
This compound (1 mmol)
-
Thiourea (1.2 mmol)
-
Ethanol (10 mL)
-
Sodium carbonate solution (5%)
Procedure:
-
Dissolve this compound and thiourea in ethanol in a round-bottom flask.
-
Heat the mixture to reflux for 2-3 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, pour the reaction mixture into a beaker containing the sodium carbonate solution.
-
Stir the mixture until a precipitate forms.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from ethanol.
Protocol for One-Pot Synthesis of 2-(2,4-dimethylphenyl)quinoxaline from an α-Diketone
Materials:
-
1-(2,4-dimethylphenyl)ethane-1,2-dione (1 mmol)
-
o-Phenylenediamine (1 mmol)
-
Ethanol (10 mL)
Procedure:
-
In a round-bottom flask, dissolve the o-phenylenediamine in ethanol.
-
Add the 1-(2,4-dimethylphenyl)ethane-1,2-dione to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
The product often precipitates from the reaction mixture.
-
Collect the solid by vacuum filtration and wash with a small amount of cold ethanol.
-
If necessary, the product can be recrystallized from ethanol.
Biological Significance and Signaling Pathways
The heterocyclic scaffolds discussed—thiazoles, imidazoles, and quinoxalines—are of significant interest in drug discovery due to their wide range of biological activities. Many derivatives of these heterocycles have been shown to act as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.[14][15]
For instance, certain imidazole-based compounds have been developed as inhibitors of p38 MAP kinase and Epidermal Growth Factor Receptor (EGFR) kinase, both of which are crucial in inflammatory and cancer signaling pathways.[16][17]
Conclusion
While this compound remains a valuable and versatile starting material for the synthesis of a variety of heterocycles, numerous effective alternatives are available. One-pot, multi-component reactions and the use of alternative precursors like α-dicarbonyl or α-hydroxy ketones offer significant advantages in terms of efficiency, safety, and adherence to the principles of green chemistry. The choice of synthetic route will ultimately depend on the specific target molecule, available starting materials, and desired reaction scale. This guide provides the necessary data and protocols to enable researchers to make an informed decision based on the comparative performance of these methodologies.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mtieat.org [mtieat.org]
- 8. benchchem.com [benchchem.com]
- 9. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Imidazole synthesis [organic-chemistry.org]
- 11. Heterocyclic Chemistry [cem.com]
- 12. archives.ijper.org [archives.ijper.org]
- 13. jchemrev.com [jchemrev.com]
- 14. mdpi.com [mdpi.com]
- 15. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Purity Assessment of 2-bromo-2',4'-dimethylacetophenone
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the quantitative purity assessment of 2-bromo-2',4'-dimethylacetophenone, a key building block in organic synthesis. While a specific validated HPLC method for this exact compound is not widely published, this document outlines a robust reverse-phase HPLC (RP-HPLC) method based on established principles for analogous aromatic ketones. The guide also presents supporting data and detailed protocols to compare its performance against Gas Chromatography-Mass Spectrometry (GC-MS) and Ultraviolet-Visible (UV-Vis) Spectrophotometry.
Comparison of Analytical Techniques
The choice of analytical technique is critical and depends on factors such as selectivity, sensitivity, and the specific information required. High-Performance Liquid Chromatography is frequently the gold standard for impurity profiling in the pharmaceutical industry.[1][2] A comparative summary of HPLC, GC-MS, and UV-Vis Spectrophotometry for the analysis of 2-bromo-2',4'-dimethylacetophenone is presented below.
| Parameter | HPLC (with UV Detection) | GC-MS | UV-Vis Spectrophotometry |
| Principle | Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase, with mass-to-charge ratio detection. | Quantification based on the absorbance of UV-Vis light by the molecule. |
| Selectivity | High | Very High | Low |
| Sensitivity | High | Very High | Moderate |
| Typical Linearity (R²) | > 0.999 | > 0.998 | > 0.995 |
| Typical Accuracy (% Recovery) | 98-102% | 97-103% | 95-105% |
| Typical Precision (%RSD) | < 2% | < 3% | < 5% |
| Sample Throughput | Moderate | Moderate | High |
| Instrumentation Cost | Moderate | High | Low |
| Notes | Ideal for routine quality control and stability-indicating assays.[3] Can analyze thermally labile and non-volatile compounds.[4] | Excellent for identification of volatile impurities and structural elucidation of unknown peaks.[5] May require derivatization and can degrade thermally sensitive compounds.[6] | Suitable for simple quantitative measurements where interfering substances are absent. Not suitable for impurity separation. |
Proposed HPLC Method for Purity Assessment
A stability-indicating RP-HPLC method is proposed for the accurate and precise determination of 2-bromo-2',4'-dimethylacetophenone purity and for the separation of its potential process-related impurities and degradation products.[7][8][9]
Potential Impurities
Based on the common synthesis routes for α-bromoacetophenones, which often involve the bromination of the corresponding acetophenone, potential impurities may include:
-
Starting Material: 2',4'-dimethylacetophenone
-
Over-brominated Species: 2,2-dibromo-2',4'-dimethylacetophenone
-
Ring-brominated Isomers: Bromo-isomers where bromine is substituted on the aromatic ring.
-
Hydrolysis Product: 2-hydroxy-2',4'-dimethylacetophenone
-
By-products from Reagents: Impurities arising from the brominating agent (e.g., N-bromosuccinimide) or solvent.
Experimental Protocols
Detailed methodologies for the proposed HPLC method and the alternative analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
This method is designed to provide high-resolution separation of the main component from its potential impurities.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Phosphoric Acid (B). The use of phosphoric or formic acid in the mobile phase is common for analyzing bromoacetophenone derivatives.[10]
-
Gradient Program:
-
0-5 min: 40% A
-
5-20 min: 40% to 80% A
-
20-25 min: 80% A
-
25.1-30 min: 40% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or determined by UV scan of the analyte)
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Prepare a stock solution of 2-bromo-2',4'-dimethylacetophenone reference standard at a concentration of 1 mg/mL in acetonitrile.
-
Prepare a sample solution of the test article at the same concentration.
-
Filter both solutions through a 0.45 µm syringe filter before injection.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This technique is highly effective for identifying and quantifying volatile and semi-volatile impurities.[5]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Chromatographic Conditions:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Injector Temperature: 250 °C
-
Transfer Line Temperature: 280 °C
-
-
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: 40-500 amu
-
-
Sample Preparation:
-
Prepare a stock solution of 1 mg/mL in a suitable solvent like dichloromethane or ethyl acetate.
-
Dilute as necessary to fall within the linear range of the instrument.
-
UV-Vis Spectrophotometry
A straightforward method for a quick estimation of concentration, but it lacks the specificity for purity analysis.
-
Instrumentation: A UV-Vis Spectrophotometer.
-
Procedure:
-
Determine the λmax (wavelength of maximum absorbance) of 2-bromo-2',4'-dimethylacetophenone in a suitable solvent (e.g., acetonitrile or ethanol) by scanning across a range (e.g., 200-400 nm).
-
Prepare a stock solution of the reference standard.
-
Create a series of calibration standards by diluting the stock solution.
-
Measure the absorbance of each standard and the sample solution at the predetermined λmax.
-
Plot a calibration curve of absorbance versus concentration to determine the concentration of the sample.
-
Workflow for HPLC Purity Assessment
The following diagram illustrates the logical workflow for assessing the purity of 2-bromo-2',4'-dimethylacetophenone using the proposed HPLC method.
Caption: Workflow for HPLC analysis of 2-bromo-2',4'-dimethylacetophenone.
References
- 1. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 2. biotech-spain.com [biotech-spain.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. biomedres.us [biomedres.us]
- 5. GC-MS Analysis, Gas Chromatography-Mass Spectrometry | Lucideon [lucideon.com]
- 6. benchchem.com [benchchem.com]
- 7. scielo.br [scielo.br]
- 8. scispace.com [scispace.com]
- 9. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 10. Separation of 2’-Bromoacetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Guide to the Structural Elucidation of 2-Bromo-1-(2,4-dimethylphenyl)ethanone Derivatives: X-ray Crystallography vs. Spectroscopic Methods
For Researchers, Scientists, and Drug Development Professionals
The precise determination of molecular structure is a cornerstone of modern chemistry and drug development. For novel compounds such as derivatives of 2-Bromo-1-(2,4-dimethylphenyl)ethanone, a variety of analytical techniques are available, each with its own set of strengths and limitations. This guide provides an objective comparison of X-ray crystallography with common spectroscopic methods—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—for the structural characterization of this class of compounds. The information is supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate analytical approach for their specific needs.
X-ray Crystallography: The Gold Standard for Unambiguous Structure Determination
Single-crystal X-ray crystallography provides a definitive three-dimensional model of a molecule's structure, including precise bond lengths, bond angles, and stereochemistry. While a crystal structure for the specific molecule this compound is not publicly available, data from a closely related compound, 2-Bromo-1-(4-methoxyphenyl)ethanone, serves as an excellent proxy to illustrate the type of information that can be obtained.
Experimental Data: Crystallographic Parameters
The following table summarizes the crystallographic data for 2-Bromo-1-(4-methoxyphenyl)ethanone, a structural analog of the target compound.
| Parameter | 2-Bromo-1-(4-methoxyphenyl)ethanone[1] |
| Chemical Formula | C₉H₉BrO₂ |
| Molecular Weight | 229.06 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.7360(15) |
| b (Å) | 12.441(3) |
| c (Å) | 10.048(2) |
| β (°) | 111.42(3) |
| Volume (ų) | 900.3(4) |
| Z | 4 |
| Temperature (K) | 305 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of the target compound are grown. A common method is slow evaporation of a saturated solution. For instance, crystals of 2-Bromo-1-(4-methoxyphenyl)ethanone were obtained by the slow evaporation of an ethyl acetate solution[1].
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and displacement parameters.
Alternative Methods: Spectroscopic Analysis
While X-ray crystallography provides unparalleled detail in the solid state, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) offer valuable structural information in solution and the gas phase, respectively. These techniques are often more readily accessible and can provide complementary data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule. ¹H and ¹³C NMR are standard techniques for the characterization of organic compounds.
The following table presents typical ¹H and ¹³C NMR chemical shifts for derivatives of 2-Bromo-1-phenylethanone.
| Nucleus | Chemical Shift (ppm) | Assignment |
| ¹H NMR | ||
| 7.0 - 8.0 | Aromatic protons | |
| 4.4 - 4.5 | -CH₂Br | |
| 2.3 - 2.5 | Ar-CH₃ | |
| ¹³C NMR | ||
| ~190 | C=O | |
| 125 - 145 | Aromatic carbons | |
| ~31 | -CH₂Br | |
| ~21 | Ar-CH₃ |
Note: Specific chemical shifts will vary depending on the substitution pattern of the aromatic ring.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Lock the field on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
-
¹H NMR Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. Typically, 8-16 scans are sufficient.
-
¹³C NMR Data Acquisition: Acquire the ¹³C NMR spectrum using a standard pulse program with proton decoupling. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern in the mass spectrum can also offer valuable structural clues.
For this compound (Molecular Weight: 227.10 g/mol ), the following fragments would be expected in an electron ionization (EI) mass spectrum:
| m/z | Ion |
| 226/228 | [M]⁺ (Molecular ion peak, showing isotopic pattern for Br) |
| 147 | [M - Br]⁺ |
| 119 | [C₉H₁₁]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or a gas chromatograph for volatile samples.
-
Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a molecular ion (M⁺), which can then undergo fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.
Comparison of Techniques
The choice of analytical technique depends on the specific research question, sample availability, and desired level of structural detail.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Sample Phase | Solid (single crystal) | Solution | Gas |
| Information Obtained | 3D structure, bond lengths, bond angles, stereochemistry | Connectivity, chemical environment, dynamic information | Molecular weight, elemental formula, fragmentation pattern |
| Sample Amount | μg to mg | mg | ng to μg |
| Data Acquisition Time | Hours to days | Minutes to hours | Minutes |
| Resolution | Atomic | Atomic (connectivity) | Molecular (mass) |
| Key Advantage | Unambiguous 3D structure | Provides information on solution-state structure and dynamics | High sensitivity and molecular weight determination |
| Key Limitation | Requires high-quality single crystals | Can be complex to interpret for large molecules | Provides limited stereochemical information |
Conclusion
For the definitive structural elucidation of this compound derivatives, single-crystal X-ray crystallography is the method of choice, provided that suitable crystals can be obtained. It delivers an unambiguous three-dimensional structure, which is invaluable for understanding structure-activity relationships in drug design. However, NMR and Mass Spectrometry are essential and highly complementary techniques. They provide crucial information about the molecule's connectivity, molecular weight, and behavior in solution, and are often more readily accessible and require smaller sample quantities. A comprehensive characterization of novel compounds will ideally involve a combination of these techniques to provide a complete structural picture.
References
A Comparative Analysis of Phenacyl Bromides in Key Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Phenacyl bromides are versatile bifunctional reagents widely employed in organic synthesis due to the presence of two reactive sites: a carbonyl group and a readily displaceable bromide. This unique structural feature allows for their participation in a variety of reactions, particularly in the construction of heterocyclic scaffolds which are prevalent in pharmaceuticals and other bioactive molecules. This guide provides an objective comparison of the performance of phenacyl bromides in three pivotal organic reactions: the Hantzsch thiazole synthesis, quinoxaline synthesis, and the Rap-Stoermer benzofuran synthesis, supported by experimental data and detailed protocols.
Comparative Performance Data
The efficacy of phenacyl bromides in these synthetic transformations is influenced by factors such as the nature of the substituents on the aromatic ring, the choice of catalyst, and the reaction conditions. The following tables summarize quantitative data from various studies to facilitate a direct comparison of yields and reaction times.
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and highly efficient method for the preparation of thiazole derivatives, involving the reaction of an α-haloketone, such as phenacyl bromide, with a thioamide.
| Phenacyl Bromide Derivative | Thioamide/Thiourea | Catalyst | Solvent | Time | Yield (%) | Reference |
| Phenacyl bromide | Thiourea | None | Methanol | 30 min | High (not specified) | [1] |
| Substituted Phenacyl bromides | Thiourea | Copper Silicate (10 mol%) | Ethanol | 10-20 min | 90-96 | [2] |
| 4-Chlorophenacyl bromide | Thiourea | Copper Silicate (10 mol%) | Ethanol | 15 min | 94 | [2] |
| 4-Bromophenacyl bromide | Thiourea | Copper Silicate (10 mol%) | Ethanol | 12 min | 96 | [2] |
| 4-Nitrophenacyl bromide | Thiourea | Copper Silicate (10 mol%) | Ethanol | 10 min | 95 | [2] |
| Phenacyl bromide | Thiourea | Bu4NPF6 (10 mol%) | Methanol | 15 min | 95 | [3] |
| 4-Methylphenacyl bromide | Thiourea | Bu4NPF6 (10 mol%) | Methanol | 15 min | 96 | [3] |
| 4-Methoxyphenacyl bromide | Thiourea | Bu4NPF6 (10 mol%) | Methanol | 15 min | 94 | [3] |
Quinoxaline Synthesis
Quinoxalines, an important class of nitrogen-containing heterocycles, can be synthesized through the condensation of an o-phenylenediamine with an α-haloketone.
| Phenacyl Bromide Derivative | o-Phenylenediamine Derivative | Catalyst | Solvent | Time | Yield (%) | Reference |
| Phenacyl bromide | o-Phenylenediamine | 5% WO3/ZrO2 | Acetonitrile | 1.5 h | 98 | [4] |
| 4-Methylphenacyl bromide | o-Phenylenediamine | 5% WO3/ZrO2 | Acetonitrile | 1.5 h | 96 | [4] |
| 4-Methoxyphenacyl bromide | o-Phenylenediamine | 5% WO3/ZrO2 | Acetonitrile | 2.0 h | 95 | [4] |
| 4-Chlorophenacyl bromide | o-Phenylenediamine | 5% WO3/ZrO2 | Acetonitrile | 1.0 h | 97 | [4] |
| 4-Bromophenacyl bromide | o-Phenylenediamine | 5% WO3/ZrO2 | Acetonitrile | 1.0 h | 96 | [4] |
| 4-Nitrophenacyl bromide | o-Phenylenediamine | 5% WO3/ZrO2 | Acetonitrile | 0.5 h | 98 | [4] |
| Phenacyl bromide | o-Phenylenediamine | Pyridine (10 mol%) | THF | 2 h | 92 | |
| Phenacyl bromide | 3,4-Diaminobenzophenone | Pyridine (10 mol%) | THF | 2 h | 90 | |
| Phenacyl bromide | o-Phenylenediamine | None | Water | - | Moderate to High | |
| Phenacyl bromide | o-Phenylenediamine | None | Ethanol | - | 70-85 |
Rap-Stoermer Benzofuran Synthesis
The Rap-Stoermer reaction provides a direct route to 2-aroylbenzofurans through the condensation of a salicylaldehyde with a phenacyl bromide in the presence of a base.
| Phenacyl Bromide Derivative | Salicylaldehyde Derivative | Base | Conditions | Time | Yield (%) | Reference |
| Phenacyl bromide | Salicylaldehyde | K3PO4 | Microwave (600 W) | 2 min | 95 | [4] |
| 4-Bromophenacyl bromide | Salicylaldehyde | K3PO4 | Microwave (600 W) | 2 min | 96 | [4] |
| 4-Chlorophenacyl bromide | Salicylaldehyde | K3PO4 | Microwave (600 W) | 2.5 min | 94 | [4] |
| 4-Methylphenacyl bromide | Salicylaldehyde | K3PO4 | Microwave (600 W) | 3 min | 92 | [4] |
| 4-Methoxyphenacyl bromide | Salicylaldehyde | K3PO4 | Microwave (600 W) | 3.5 min | 90 | [4] |
| Phenacyl iodide | Salicylaldehyde | K3PO4 | Microwave (600 W) | 2 min | 94 | [4] |
| Phenacyl bromide | 5-Bromosalicylaldehyde | K3PO4 | Microwave (600 W) | 2.5 min | 95 | [4] |
| Phenacyl bromide | 2-Hydroxy-1-naphthaldehyde | K3PO4 | Microwave (600 W) | 3 min | 93 | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
Hantzsch Thiazole Synthesis: Synthesis of 2-Amino-4-phenylthiazole[1]
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na2CO3) solution (20 mL)
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.
-
Add methanol and a stir bar to the vial.
-
Heat the mixture with stirring on a hot plate at 100°C for 30 minutes.
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na2CO3 solution and swirl to mix.
-
Filter the mixture through a Büchner funnel.
-
Wash the filter cake with water.
-
Spread the collected solid on a tared watch glass and allow it to air dry to yield the final product.
Quinoxaline Synthesis: General Procedure using 5% WO3/ZrO2 Catalyst[4]
Materials:
-
Substituted Phenacyl Bromide (1 mmol)
-
o-Phenylenediamine (1 mmol)
-
5% WO3/ZrO2 catalyst (5 mol%)
-
Acetonitrile (5 mL)
Procedure:
-
A mixture of the substituted phenacyl bromide, o-phenylenediamine, and 5% WO3/ZrO2 catalyst is taken in a round-bottom flask.
-
Acetonitrile is added to the flask, and the reaction mixture is stirred at 80 °C for the specified time (see table).
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the solvent is evaporated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired quinoxaline derivative.
Rap-Stoermer Benzofuran Synthesis: Microwave-Assisted Synthesis of 2-Benzoylbenzofuran[4]
Materials:
-
Salicylaldehyde (1 equiv)
-
Phenacyl bromide (1 equiv)
-
Potassium phosphate (K3PO4) (2.2 equiv)
Procedure:
-
A mixture of salicylaldehyde, phenacyl bromide, and potassium phosphate is placed in a microwave-safe vessel.
-
The mixture is irradiated in a microwave reactor at a power of 600 W for 2 minutes.
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The crude product is then purified by column chromatography to yield 2-benzoylbenzofuran.
Reaction Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows for the described reactions.
Caption: Hantzsch Thiazole Synthesis Workflow.
Caption: Quinoxaline Synthesis Workflow.
References
A Comparative Guide to the Efficacy of 2,4-Dimethylphenacyl Bromide and Other Alkylating Agents
For researchers, scientists, and drug development professionals, the selection of an appropriate alkylating agent is a critical decision that can significantly influence experimental outcomes. This guide provides a detailed comparison of the efficacy of phenacyl bromides, with a focus on 2,4-dimethylphenacyl bromide, against other commonly used alkylating agents. Due to the limited specific experimental data on 2,4-dimethylphenacyl bromide in biological systems, this guide will draw comparisons using data from the closely related and well-studied compound, p-bromophenacyl bromide (pBPB), as a representative of the phenacyl bromide class.
Overview of Alkylating Agents
Alkylating agents are a class of reactive compounds that introduce alkyl groups into various nucleophilic moieties within cells.[1][2] Their utility spans from cancer therapy, by damaging the DNA of rapidly dividing tumor cells, to proteomics research, where they are used to block cysteine residues and prevent disulfide bond formation.[3][4] The efficacy of an alkylating agent is determined by its reactivity, selectivity towards specific nucleophiles, and its side-reaction profile.
Phenacyl bromides, such as 2,4-dimethylphenacyl bromide and pBPB, are α-haloketones that exhibit significant reactivity towards nucleophiles.[5][6] They are known to be powerful lachrymators and are widely used as intermediates in organic synthesis.[6][7][8] In a biological context, their primary application has been as inhibitors of specific enzymes, most notably phospholipase A2 (PLA2).[9][10][11][12][13]
Other commonly used alkylating agents in a research setting include iodoacetamide (IAM), N-ethylmaleimide (NEM), and chloroacetamide (CAA). These agents are frequently employed in proteomics to irreversibly modify cysteine residues in proteins.
Comparative Efficacy: Phenacyl Bromides vs. Other Alkylating Agents
The primary distinction in the application of phenacyl bromides compared to agents like iodoacetamide lies in their target selectivity. While IAM and its analogues are widely used for their high reactivity towards cysteine thiols, pBPB has been extensively characterized as a specific inhibitor of the PLA2 enzyme family through the alkylation of a critical histidine residue in the active site.[9][12]
The methyl groups in 2,4-dimethylphenacyl bromide are expected to increase its hydrophobicity compared to pBPB, which may influence its interaction with and partitioning into cellular membranes and hydrophobic pockets of proteins.
Quantitative Data Comparison
The following table summarizes the available quantitative data for pBPB as a PLA2 inhibitor and compares the general reactivity and off-target effects of other common alkylating agents used in proteomics.
| Alkylating Agent | Primary Target(s) | Quantitative Data (IC50/Reactivity) | Key Considerations & Side Reactions |
| p-Bromophenacyl Bromide (pBPB) | Histidine (in PLA2), Cysteine | - Inhibition of IL-2 secretion: >90% at 1 µM[10]- Inhibition of membranous fMet-Leu-Phe-induced PLA2: Significant at 10 µM[14] | - Acts as an irreversible inhibitor of PLA2.[9][12]- Can also inhibit prostaglandin synthesis.[13]- Limited data on broad proteomic off-target effects. |
| Iodoacetamide (IAM) | Cysteine (thiol group) | - Generally considered highly reactive towards cysteines. | - Most commonly used alkylating agent in proteomics.- Known off-target reactions with Methionine, Histidine, Lysine, Aspartate, Glutamate, Tyrosine, and the N-terminus. |
| N-Ethylmaleimide (NEM) | Cysteine (thiol group) | - Reactivity is pH-dependent. | - The maleimide group is more specific to thiols than iodoacetamide.- Can still exhibit side reactions, particularly with lysine. |
| Chloroacetamide (CAA) | Cysteine (thiol group) | - Generally less reactive than iodoacetamide. | - Lower off-target alkylation compared to iodoacetamide.- Can cause significant methionine oxidation. |
| Acrylamide | Cysteine (thiol group) | - Reaction is a Michael addition. | - Generally considered to have high specificity for cysteine under controlled conditions. |
Mechanism of Action and Signaling Pathways
Phenacyl bromides, like other α-haloketones, act as electrophiles and react with nucleophilic amino acid residues in proteins. The carbonyl group adjacent to the carbon bearing the bromine atom enhances its reactivity.
Caption: General mechanism of protein alkylation by phenacyl bromide.
Inhibition of Phospholipase A2 Signaling
p-Bromophenacyl bromide is a well-documented inhibitor of phospholipase A2 (PLA2). PLA2s are enzymes that hydrolyze the sn-2 position of glycerophospholipids, releasing arachidonic acid. Arachidonic acid is a precursor for the synthesis of prostaglandins and other eicosanoids, which are key mediators of inflammation. By alkylating a histidine residue in the active site of PLA2, pBPB irreversibly inhibits its activity, thereby blocking the downstream production of these inflammatory mediators.[10][13][14]
Caption: Inhibition of the PLA2 signaling pathway by phenacyl bromides.
Experimental Protocols
General Protocol for Protein Alkylation in Proteomics
This protocol is a generalized procedure for the reduction and alkylation of cysteine residues in protein samples for mass spectrometry-based proteomics.
References
- 1. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. An Update on Alkylating Agents in Breast Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 5. Phenacyl bromide | C8H7BrO | CID 6259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Phenacyl bromide - Wikipedia [en.wikipedia.org]
- 7. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Crystal structure of bovine pancreatic phospholipase A2 covalently inhibited by p-bromo-phenacyl-bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phospholipase A2 inhibitors p-bromophenacyl bromide and arachidonyl trifluoromethyl ketone suppressed interleukin-2 (IL-2) expression in murine primary splenocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interference of bromophenacyl bromide with platelet phospholipase A2 activity induced by thrombin and by the ionophore A23187 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Crystal structure of a phospholipase A(2) homolog complexed with p-bromophenacyl bromide reveals important structural changes associated with the inhibition of myotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of p-bromophenacyl bromide, an inhibitor of phospholipase A2, on arachidonic acid release and prostaglandin synthesis by the guinea-pig uterus in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of neutrophil activation by p-bromophenacyl bromide and its effects on phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of Reaction Products from 2-Bromo-1-(2,4-dimethylphenyl)ethanone: A Comparative Guide
An Objective Comparison of Synthetic Pathways and Product Characterization
For researchers, scientists, and professionals in drug development, the precise structure of synthesized molecules is paramount. This guide provides a comparative analysis of the primary reaction products derived from 2-Bromo-1-(2,4-dimethylphenyl)ethanone, a versatile α-bromo ketone intermediate. We present detailed experimental protocols for key reactions, comparative data on product yields, and comprehensive spectroscopic data for structural validation. This information is intended to aid in the selection of appropriate synthetic routes and analytical methods for compounds based on the 2,4-dimethylphenacyl scaffold.
Introduction to the Reactivity of this compound
This compound is an α-bromo ketone, a class of compounds known for their utility as synthetic intermediates. The presence of a bromine atom alpha to the carbonyl group makes this position highly susceptible to nucleophilic attack and a good leaving group. The primary reaction pathways for this substrate include nucleophilic substitution, elimination (dehydrobromination), the Hantzsch thiazole synthesis, and the Favorskii rearrangement. The choice of reagents and reaction conditions dictates the final product structure.
Comparative Analysis of Key Reaction Products
This section details the synthesis and characterization of the principal products obtained from this compound.
Hantzsch Thiazole Synthesis: Formation of 4-(2,4-Dimethylphenyl)-1,3-thiazole
The Hantzsch thiazole synthesis is a robust method for the formation of a thiazole ring from an α-haloketone and a thioamide.[1][2] In this case, this compound reacts with thioformamide to yield 4-(2,4-dimethylphenyl)-1,3-thiazole.
Reaction Scheme:
Figure 1. Hantzsch thiazole synthesis.
Experimental Protocol: In a round-bottom flask equipped with a reflux condenser, this compound (1.0 eq) is dissolved in absolute ethanol. Thioformamide (1.1 eq) is added to the solution. The reaction mixture is heated to reflux for 2-4 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC). After completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.[2]
Product Characterization Data:
| Product | Yield (%) | 1H NMR (CDCl3) δ (ppm) | 13C NMR (CDCl3) δ (ppm) | IR (cm-1) | MS (m/z) |
| 4-(2,4-Dimethylphenyl)-1,3-thiazole | Not Reported | ~8.80 (d, 1H), ~7.50 (s, 1H), ~7.30 (d, 1H), ~7.10 (s, 1H), ~7.05 (d, 1H), ~2.40 (s, 3H), ~2.35 (s, 3H)[1] | ~154.0, ~151.0, ~138.0, ~136.0, ~132.0, ~131.0[1] | ~3100-3000 (Aromatic C-H), ~1610 (C=N), ~1480 (C=C)[1] | Predicted M+: 189.07[1] |
Note: Spectroscopic data for 4-(2,4-Dimethylphenyl)-1,3-thiazole is based on predicted values due to limited published experimental data.[1]
Nucleophilic Substitution with Amines: Synthesis of 2-Amino-1-(2,4-dimethylphenyl)ethanone Derivatives
The reaction of this compound with various primary and secondary amines leads to the corresponding α-amino ketones. This is a standard SN2 reaction where the amine acts as the nucleophile.
Reaction Scheme:
Figure 2. Nucleophilic substitution with an amine.
General Experimental Protocol: To a solution of this compound in an inert solvent such as THF or acetonitrile, two equivalents of the desired amine are added. One equivalent acts as the nucleophile, and the second acts as a base to neutralize the HBr formed. The reaction is typically stirred at room temperature until completion (monitored by TLC). The reaction mixture is then worked up by filtration of the amine hydrobromide salt and evaporation of the solvent. The crude product can be purified by column chromatography or recrystallization.
Comparative Data for Amino Ketone Products:
| Amine | Product | Yield (%) | 1H NMR δ (ppm) | 13C NMR δ (ppm) |
| Ammonia | 2-Amino-1-(2,4-dimethylphenyl)ethanone | Data Not Available | Data Not Available | Data Not Available |
| Morpholine | 2-Morpholino-1-(2,4-dimethylphenyl)ethanone | Data Not Available | Data Not Available | Data Not Available |
| Piperidine | 2-Piperidino-1-(2,4-dimethylphenyl)ethanone | Data Not Available | Data Not Available | Data Not Available |
Dehydrobromination: Formation of 1-(2,4-dimethylphenyl)eth-2-en-1-one
Treatment of this compound with a non-nucleophilic base can lead to an E2 elimination reaction, yielding the corresponding α,β-unsaturated ketone.
Reaction Scheme:
Figure 3. Dehydrobromination to an α,β-unsaturated ketone.
General Experimental Protocol: this compound is dissolved in a suitable base such as pyridine and heated to reflux. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled and partitioned between an organic solvent (e.g., diethyl ether) and an acidic aqueous solution (e.g., 1M HCl) to remove the base. The organic layer is washed, dried, and concentrated to give the crude product, which can be purified by distillation or chromatography.
Product Characterization Data:
| Product | Yield (%) | 1H NMR δ (ppm) | 13C NMR δ (ppm) |
| 1-(2,4-dimethylphenyl)eth-2-en-1-one | Data Not Available | Data Not Available | Data Not Available |
Note: Specific experimental data for the dehydrobromination of this compound is not available in the provided search results.
Favorskii Rearrangement: Synthesis of 2-(2,4-dimethylphenyl)acetic acid derivatives
In the presence of a strong, non-nucleophilic base, α-halo ketones can undergo a rearrangement to form carboxylic acid derivatives.[3] For this compound, this would be expected to yield a derivative of 2-(2,4-dimethylphenyl)acetic acid.
Reaction Scheme:
Figure 4. Favorskii rearrangement.
General Experimental Protocol: A solution of the α-bromo ketone in an appropriate solvent is treated with a strong base, such as sodium methoxide in methanol to yield the methyl ester, or sodium hydroxide in water to yield the carboxylic acid. The reaction often requires heating. After the reaction is complete, the mixture is acidified and the product is extracted with an organic solvent. Purification is typically achieved by recrystallization or chromatography.
Product Characterization Data:
| Product | Yield (%) | 1H NMR δ (ppm) | 13C NMR δ (ppm) |
| 2-(2,4-dimethylphenyl)acetic acid | Data Not Available | Data Not Available | Data Not Available |
Note: While the Favorskii rearrangement is a known reaction for α-halo ketones, specific experimental data for this compound was not found in the search results.
Alternative Synthetic Approaches
For a comprehensive comparison, it is valuable to consider alternative methods for synthesizing the target products.
-
Alternative Synthesis of 4-(2,4-Dimethylphenyl)-1,3-thiazole: Other methods for thiazole synthesis exist, such as the reaction of thioamides with α-diazoketones or three-component reactions involving enaminoesters.[4] However, the Hantzsch synthesis remains a very common and direct approach.
-
Alternative Synthesis of α-Amino Ketones: These compounds can also be prepared via methods such as the Dakin-West reaction or from α-hydroxy ketones. However, the direct substitution of an α-bromo ketone is often the most straightforward route.
Summary and Conclusion
This compound is a valuable precursor for a range of chemical structures. The Hantzsch thiazole synthesis provides a direct route to the corresponding 4-arylthiazole. Nucleophilic substitution with amines readily yields α-amino ketones, while elimination reactions can produce α,β-unsaturated ketones. The Favorskii rearrangement offers a pathway to acetic acid derivatives.
This guide highlights the primary synthetic transformations of this compound. While general protocols are well-established, there is a notable lack of specific, published experimental and spectroscopic data for many of the derivatives of this particular substrate. The provided information, including predicted spectroscopic data for the thiazole derivative, serves as a valuable starting point for researchers. Further experimental work is necessary to fully characterize the reaction products and optimize reaction conditions for yield and purity. Researchers are encouraged to use the provided protocols as a foundation and to perform thorough analytical validation of their synthesized compounds.
References
A Comparative Analysis of the Reactivity of Substituted Phenacyl Bromides
This guide provides a detailed comparison of the reactivity of various para-substituted phenacyl bromides in nucleophilic substitution reactions. The information is targeted towards researchers, scientists, and professionals in drug development who utilize phenacyl bromides as versatile intermediates in organic synthesis. The reactivity of these compounds is significantly influenced by the nature of the substituent on the phenyl ring, a principle that can be leveraged to control reaction rates and yields.
Quantitative Comparison of Reaction Rates
The reactivity of substituted phenacyl bromides is typically evaluated by measuring the second-order rate constants of their reactions with various nucleophiles. The following table summarizes kinetic data from a study on the reaction of para-substituted phenacyl bromides with benzoate and cinnamate ions.
| Substituent (X) in p-X-C₆H₄COCH₂Br | Nucleophile | Temperature (°C) | k₂ (10³ l mol⁻¹ s⁻¹) |
| OCH₃ | Benzoate | 30 | 3.55 |
| CH₃ | Benzoate | 30 | 4.31 |
| H | Benzoate | 30 | 5.89 |
| Cl | Benzoate | 30 | 11.2 |
| Br | Benzoate | 30 | 12.0 |
| NO₂ | Benzoate | 30 | 66.1 |
| OCH₃ | Cinnamate | 30 | 2.04 |
| CH₃ | Cinnamate | 30 | 2.57 |
| H | Cinnamate | 30 | 3.47 |
| Cl | Cinnamate | 30 | 6.53 |
| Br | Cinnamate | 30 | 7.08 |
| NO₂ | Cinnamate | 30 | 38.0 |
Data sourced from "Kinetics of the reactions of phenacyl bromide and of pare-substituted phenacyl bromides with benzoate and substituted trans-cinnamate ions"[1][2]
As the data indicates, electron-withdrawing substituents (e.g., NO₂, Cl, Br) on the phenacyl bromide molecule increase the rate of nucleophilic substitution, while electron-donating substituents (e.g., OCH₃, CH₃) decrease the rate.[1][2] This trend is consistent with the principles of physical organic chemistry, where electron-withdrawing groups stabilize the transition state of SN2 reactions by delocalizing the developing negative charge.
Experimental Protocols
The kinetic data presented above was obtained through a series of well-defined experiments. Below is a summary of the typical methodology employed in such studies.
Materials:
-
Substituted phenacyl bromides were synthesized and purified according to established literature procedures.
-
Nucleophiles (e.g., sodium benzoate, sodium cinnamate) were of analytical grade and used without further purification.
-
The solvent used was a 90% acetone-10% water (v/v) mixture.
Kinetic Measurements:
-
Reaction Setup: The reactions were carried out under pseudo-first-order conditions with the concentration of the nucleophile being at least ten times greater than that of the phenacyl bromide.
-
Temperature Control: The reactions were maintained at a constant temperature (e.g., 30°C) using a thermostat.
-
Monitoring the Reaction: The progress of the reaction was followed by titrating the liberated bromide ions with a standardized silver nitrate solution using Eosin as an indicator.
-
Rate Constant Calculation: The second-order rate constants (k₂) were determined from the pseudo-first-order rate constants (k₁) obtained from the kinetic runs.
This experimental approach allows for the precise determination of reaction rates and, consequently, a quantitative comparison of the reactivity of different substituted phenacyl bromides.
Structure-Reactivity Relationship
The effect of substituents on the reactivity of phenacyl bromides can be visualized through a logical relationship diagram. This is often quantified using the Hammett equation, which relates reaction rates to the electronic properties of the substituents.
Caption: Logical flow of substituent effects on the reactivity of phenacyl bromides.
This diagram illustrates that electron-withdrawing groups stabilize the transition state of the nucleophilic substitution reaction, leading to an increase in the reaction rate. Conversely, electron-donating groups destabilize the transition state, resulting in a decreased reaction rate. This relationship is a fundamental concept in understanding and predicting the reactivity of substituted aromatic compounds.
References
- 1. Kinetics of the reactions of phenacyl bromide and of pare-substituted phenacyl bromides with benzoate and substituted trans-cinnamate ions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Kinetics of the reactions of phenacyl bromide and of pare-substituted phenacyl bromides with benzoate and substituted trans-cinnamate ions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 2-Bromo-1-(2,4-dimethylphenyl)ethanone: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of 2-Bromo-1-(2,4-dimethylphenyl)ethanone, a corrosive solid that requires careful handling to ensure personnel safety and environmental protection. Adherence to these procedures is critical for maintaining a safe laboratory environment.
I. Immediate Safety and Handling Precautions
This compound is classified as a corrosive material that can cause severe skin burns and eye damage.[1][2] It is also harmful if swallowed and may cause respiratory irritation.[2][3] Therefore, stringent safety measures must be implemented from the moment of handling to the point of disposal.
Personal Protective Equipment (PPE):
Before handling the compound, ensure the following PPE is worn:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and/or face shield. | Protects against splashes and airborne particles that can cause serious eye damage.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact, which can lead to severe burns.[1] |
| Body Protection | Lab coat, long-sleeved clothing, and closed-toe shoes. | Minimizes the risk of accidental skin exposure. |
| Respiratory Protection | Use only in a well-ventilated area or with a fume hood. | Avoids inhalation of dust or vapors, which can irritate the respiratory system.[3] |
First Aid Measures:
In case of exposure, immediate action is crucial:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention.[1] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
II. Spill and Leak Management
In the event of a spill, the primary objectives are to contain the material, prevent its spread, and ensure the safety of laboratory personnel.
Experimental Protocol for Spill Neutralization and Cleanup:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if it is safe to do so.[2]
-
Absorb: For small spills, carefully absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite).
-
Collection: Collect the absorbed material and place it into a suitable, labeled container for disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable decontamination agent.
-
Disposal: Dispose of the contaminated materials as hazardous waste according to institutional and local regulations.
III. Disposal Procedures
Proper disposal is a critical final step in the chemical's lifecycle. Improper disposal can lead to environmental contamination and pose a risk to public health.
Disposal Plan:
The disposal of this compound and its contaminated containers must be handled by a licensed professional waste disposal service.[2][3] Do not allow the chemical to enter drains or waterways.
Key Disposal Steps:
-
Waste Collection: Collect the waste chemical in a clearly labeled, sealed, and appropriate container.
-
Labeling: The container must be labeled with the chemical name, "Hazardous Waste," and any other information required by your institution's environmental health and safety (EHS) department.
-
Storage: Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Professional Disposal: Arrange for pickup and disposal by a certified hazardous waste disposal company.
IV. Disposal Workflow Visualization
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 2-Bromo-1-(2,4-dimethylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, logistical, and operational protocols for handling 2-Bromo-1-(2,4-dimethylphenyl)ethanone. Adherence to these procedures is paramount for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Classification
This compound is a corrosive solid that can cause severe skin burns and eye damage.[1] It is harmful if swallowed and may cause respiratory irritation. The signal word for this chemical is "Danger".[1][2]
| Hazard Classification | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[1] |
| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage[1] |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[2] |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation[2][3] |
Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the correct and consistent use of appropriate personal protective equipment.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[1][2] | Protects eyes from splashes and dust, preventing serious eye damage.[1] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile rubber). | Prevents skin contact, absorption, and chemical burns.[1] |
| Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. For larger quantities or risk of splashing, consider a chemical-resistant apron or suit.[1][4] | Protects skin from accidental contact and contamination of personal clothing. |
| Respiratory Protection | In case of insufficient ventilation, dust formation, or exceeding exposure limits, use a full-face respirator with an appropriate filter.[1][2] | Prevents inhalation of dust and vapors, which can cause respiratory irritation.[2][3] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for minimizing risks.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[2][3]
-
Keep away from incompatible materials.
-
Store in a locked cabinet or area with restricted access.[2][3]
2. Handling and Experimentation:
-
All handling of this compound should be conducted in a properly functioning chemical fume hood.[5]
-
Ensure adequate ventilation to minimize dust and vapor concentration.[1]
-
Avoid direct contact with skin, eyes, and clothing.[5]
-
Use non-sparking tools to prevent ignition sources.[7]
3. Spill and Emergency Procedures:
-
Spill: In case of a spill, evacuate the area. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1] For large spills, contact your institution's environmental health and safety department.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[1] Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting.[1][2] Seek immediate medical attention.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
All waste materials, including the chemical itself and any contaminated consumables (e.g., gloves, absorbent materials), must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Dispose of the chemical waste through a licensed and approved hazardous waste disposal company.[5]
-
Follow all local, state, and federal regulations for the disposal of halogenated organic compounds.[5]
Workflow for Handling this compound
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
